molecular formula C6H10MgO6 B1143257 Magnesium lactate dihydrate CAS No. 179308-96-4

Magnesium lactate dihydrate

Cat. No.: B1143257
CAS No.: 179308-96-4
M. Wt: 202.45
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium lactate dihydrate is an organic magnesium salt highly valued in life science and nutritional research for its superior bioavailability compared to inorganic forms . This compound serves as an optimal magnesium source in studies investigating mineral absorption, cellular energy production, and neuromuscular function . Its high solubility and neutral taste profile make it particularly suitable for in vitro and in vivo studies involving mineral fortification of liquid matrices . Research into magnesium's role often focuses on its function as an essential cofactor for over 300 enzymatic reactions, including those crucial for ATP metabolism, nucleic acid synthesis, and oxidative phosphorylation . This compound is a key compound in scientific explorations of nutrient metabolism, the biochemical basis of mineral deficiency, and the development of defined nutritional interventions . This product is strictly for research purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;2-hydroxypropanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Mg.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMINBVGAHXNS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14MgO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873134
Record name Magnesium, diaquabis[(2S)​-​2-​(hydroxy-​κappaO)​propanoato-​κappaO]​-​, (OC-​6-​13)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179308-96-4, 215665-00-2
Record name Magnesium lactate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179308964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, diaquabis[(2S)​-​2-​(hydroxy-​κappaO)​propanoato-​κappaO]​-​, (OC-​6-​13)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNESIUM LACTATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRT310VU4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Magnesium Lactate Dihydrate via Lactic Acid Fermentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of magnesium lactate dihydrate through lactic acid fermentation. It details the biotechnological production of lactic acid and its subsequent conversion to high-purity magnesium lactate, a compound of significant interest in the pharmaceutical, food, and dietary supplement industries for its high bioavailability as a magnesium source.[1][2][3] This document outlines the experimental protocols, presents key quantitative data, and illustrates the process workflows and underlying biochemical pathways.

Overview of the Synthesis Process

The synthesis of this compound via fermentation is a multi-step process that leverages microbial metabolism to convert a carbon source into lactic acid. This acid is then neutralized with a magnesium salt to form magnesium lactate, which is subsequently crystallized and dried to obtain the dihydrate form. This biotechnological approach offers a more sustainable and environmentally friendly alternative to purely chemical synthesis methods, utilizing renewable resources and potentially lowering energy consumption.[1][3]

The overall process can be broken down into three main stages:

  • Upstream Processing: Preparation of the fermentation medium and cultivation of the lactic acid-producing microorganism.

  • Fermentation: Conversion of a carbon source (e.g., glucose) into lactic acid by the microorganism. During this stage, a neutralizing agent is added to maintain a suitable pH for microbial activity and to form the magnesium lactate salt in situ.

  • Downstream Processing: Separation of the magnesium lactate from the fermentation broth, followed by purification, crystallization, and drying to yield the final this compound product.

Synthesis_Overview cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Medium_Preparation Fermentation Medium Preparation Inoculation Microorganism Inoculation Medium_Preparation->Inoculation Fermentation_Process Lactic Acid Production Inoculation->Fermentation_Process Neutralization In-situ Neutralization (Magnesium Source) Fermentation_Process->Neutralization Filtration Biomass Removal (Filtration) Neutralization->Filtration Crystallization Crystallization Filtration->Crystallization Isolation Crystal Isolation (Vacuum Filtration) Crystallization->Isolation Washing Washing (e.g., with Ethanol) Isolation->Washing Drying Drying Washing->Drying Final_Product Magnesium Lactate Dihydrate Drying->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis process, from microorganism selection to final product characterization.

Microorganisms and Media

A critical factor in the efficiency of lactic acid production is the choice of microorganism and the composition of the fermentation medium.[3]

  • Microorganisms: Lactobacillus paracasei and Lactobacillus plantarum are effective lactic acid bacteria for this process.[1][3] Rhizopus oryzae, a filamentous fungus, is also utilized, particularly in industrial settings, for its high lactic acid yields.[4][5][6]

  • Fermentation Media:

    • MRS Medium: A standard laboratory medium for the cultivation of lactobacilli. A 50% diluted de Man, Rogosa and Sharpe (MRS) medium supplemented with glucose has been shown to be highly effective.[1][3]

    • Tomato Juice Medium: As a sustainable alternative, tomato juice can serve as a fermentation substrate.[1][3] A 50% diluted tomato juice medium has demonstrated higher effectiveness than its undiluted counterpart, likely due to the reduction of inhibitory organic compounds.[1][3]

Fermentation Process

The fermentation is typically carried out in a bioreactor under controlled conditions.

Protocol:

  • Prepare the selected fermentation medium (e.g., 50% diluted MRS or tomato juice) supplemented with a carbon source like glucose.

  • Inoculate the sterile medium with a pre-culture of the selected microorganism (e.g., Lactobacillus paracasei).

  • Maintain the fermentation at an optimal temperature (e.g., 32-34°C for R. oryzae or as required for the specific lactobacillus strain).[5]

  • Throughout the fermentation, maintain the pH of the medium at a value conducive to microbial growth and lactic acid production. This is achieved by the controlled addition of a neutralizing agent. Hydrated magnesium carbonate hydroxide is a preferred agent for this process.[1][3] Other options include magnesium hydroxide or magnesium oxide.[7][8]

  • Monitor the consumption of the carbon source and the production of lactic acid using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Fermentation_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactic_Acid Lactic_Acid Pyruvate->Lactic_Acid Reduction Lactate_Dehydrogenase Lactate Dehydrogenase (LDH) Lactic_Acid->Lactate_Dehydrogenase Catalyzes Magnesium_Lactate Magnesium_Lactate Lactic_Acid->Magnesium_Lactate Neutralization Mg_Source Mg(OH)2 or MgCO3·xH2O Mg_Source->Magnesium_Lactate

Caption: Simplified biochemical pathway of lactic acid fermentation and neutralization.

Downstream Processing: Crystallization and Recovery

Following the fermentation, the magnesium lactate must be recovered and purified.

Protocol:

  • Biomass Removal: At the end of the fermentation, filter the broth to remove microbial biomass and other suspended solids.[1][3]

  • Concentration: Heat the filtered solution with stirring to evaporate water and concentrate the magnesium lactate solution to its crystallization point.[1][3]

  • Isolation: Isolate the formed magnesium lactate crystals from the remaining liquid (mother liquor) using vacuum filtration with a Büchner funnel.[1][3]

  • Washing: Wash the collected crystals with 99.9% alcohol to remove residual impurities. Repeat the washing step until the filtrate runs clear.[1][3]

  • Drying: Dry the purified crystals in an oven at 60°C for 24 hours to remove residual moisture and obtain the stable dihydrate form.[1][3]

Product Characterization

The final product should be characterized to confirm its identity, purity, and crystalline structure.

  • X-ray Diffraction (XRD): Used to analyze the crystalline structure of the final product and confirm its phase purity.[1][3]

  • Scanning Electron Microscopy (SEM): Employed to examine the morphology and surface characteristics of the magnesium lactate crystals.[1][3]

  • X-ray Fluorescence (XRF): To determine the elemental composition of the crystals and quantify the magnesium content.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from fermentation trials using Lactobacillus paracasei in different media.[1][3]

Table 1: Fermentation Performance in Different Media

Trial IDMediumMicroorganismFinal Lactate Conc. (g/L)Yield (g/g)Recovery Rate (%)
MRS-1MRS MediumL. paracasei950.9079.9
MRS-250% Diluted MRSL. paracasei1070.9295.9
TMT-1Tomato JuiceL. paracasei720.6382.4
TMT-250% Diluted Tomato JuiceL. paracasei780.7391.1

Data sourced from [Redacted for privacy], et al. (2024)[1]

Table 2: Comparison of L. paracasei and L. plantarum in MRS Medium

MicroorganismGlucose Consumption Time (days)Final Lactate Concentration (g/L)
L. paracasei295
L. plantarum2.552

Data sourced from [Redacted for privacy], et al. (2024)[9]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the experimental design and downstream processing.

Experimental_Design cluster_media Media Selection cluster_dilution Dilution Factor cluster_analysis Performance Analysis MRS MRS Medium Undiluted 100% Concentration MRS->Undiluted Diluted 50% Concentration MRS->Diluted Tomato_Juice Tomato Juice Tomato_Juice->Undiluted Tomato_Juice->Diluted Yield Yield Undiluted->Yield Concentration Concentration Undiluted->Concentration Recovery Recovery Rate Undiluted->Recovery Diluted->Yield Diluted->Concentration Diluted->Recovery

Caption: Logical diagram of the experimental design for media optimization.

Downstream_Workflow Fermentation_Broth Fermentation Broth (Mg-Lactate + Biomass) Filtration Filtration Fermentation_Broth->Filtration Filtered_Broth Filtered Broth (Aqueous Mg-Lactate) Filtration->Filtered_Broth Biomass Biomass (Waste) Filtration->Biomass Evaporation Evaporation/ Concentration Filtered_Broth->Evaporation Concentrated_Solution Supersaturated Mg-Lactate Solution Evaporation->Concentrated_Solution Crystallization Crystallization Concentrated_Solution->Crystallization Crystal_Slurry Crystal Slurry Crystallization->Crystal_Slurry Vacuum_Filtration Vacuum Filtration Crystal_Slurry->Vacuum_Filtration Wet_Crystals Wet Crystals Vacuum_Filtration->Wet_Crystals Mother_Liquor Mother Liquor (Waste) Vacuum_Filtration->Mother_Liquor Washing Ethanol Wash Wet_Crystals->Washing Washed_Crystals Washed Crystals Washing->Washed_Crystals Wash_Filtrate Wash Filtrate (Waste) Washing->Wash_Filtrate Drying Drying (60°C, 24h) Washed_Crystals->Drying Final_Product This compound Drying->Final_Product

References

A Comprehensive Technical Guide to the Physicochemical Properties of Magnesium Lactate Dihydrate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Magnesium lactate dihydrate, a magnesium salt of lactic acid, is a crucial compound in pharmaceutical and nutraceutical formulations. Its primary application lies in its use as a mineral supplement to address magnesium deficiency.[1][2][3][4] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to ensure optimal formulation, stability, and bioavailability. This technical guide provides a detailed overview of these properties, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physicochemical Properties

This compound is a white or almost white, crystalline or granular powder.[5][6][7] It is generally odorless and possesses a neutral to slightly sourish taste.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various sources.

PropertyValueReferences
Molecular Formula C₆H₁₀MgO₆ · 2H₂O[4][5][8][10][11][12][13]
Molecular Weight 238.48 g/mol [4][11]
Melting Point 120 °C to 228 °C (range from various sources)[12][13][14][15]
Solubility in Water Slightly soluble in cold water, soluble in boiling water.[5][6][13] Approximately 84 g/L.[9][5][6][9][13]
Solubility in Ethanol Practically insoluble in 96% ethanol.[5][6][13]
pH (5% w/v solution) 6.5 - 8.5[3][5][6][13][16]
Loss on Drying 14.0% - 17.0% (at 125 °C)[3][5][6][13]
Density 0.60 - 1.00 g/ml[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[17][18] The tube is then tapped gently to ensure the sample is compact.[17][18]

  • Apparatus: A calibrated melting point apparatus is used.[18]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[17]

    • The sample is heated at a controlled rate, typically a rapid ramp to about 15-20 °C below the expected melting point, followed by a slower ramp of 1-2 °C per minute.[17]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point.

Logical Workflow for Melting Point Determination

MeltingPoint_Workflow A Dry this compound Sample B Pack Sample into Capillary Tube (2-3mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating to ~15°C Below Expected M.P. C->D E Slow Heating (1-2°C/min) D->E F Observe Sample E->F G Record Temperature of First Liquid Formation F->G H Record Temperature of Complete Liquefaction F->H I Report Melting Point Range G->I H->I

Caption: Workflow for determining the melting point of this compound.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent and Solute Preparation: A known volume of distilled water (e.g., 10 mL) is placed in a test tube or beaker at a controlled temperature.[19][20] A pre-weighed amount of this compound is used.[19]

  • Procedure:

    • A small, accurately weighed amount of this compound is added to the solvent.[19]

    • The mixture is agitated (e.g., by stirring or shaking) until the solid is completely dissolved.[19]

    • The process of adding small, weighed portions of the solute is continued until a point where the solid no longer dissolves, and a saturated solution is formed.[19][20]

    • The total mass of the dissolved solid is determined by subtracting the mass of the undissolved solid from the total mass added.[19]

    • The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/L).

Experimental Workflow for Solubility Determination

Solubility_Workflow A Measure a Known Volume of Solvent (e.g., Water) C Add a Small, Weighed Portion of Solute to Solvent A->C I Express Solubility (e.g., g/L) A->I B Weigh an Initial Amount of this compound B->C H Calculate Total Mass of Dissolved Solute B->H D Agitate Mixture to Dissolve C->D E Observe for Complete Dissolution D->E F Repeat Addition and Agitation Until Saturation E->F If dissolved G Weigh the Undissolved Solute E->G If not dissolved F->G G->H H->I

Caption: Workflow for determining the solubility of this compound.

Determination of Hygroscopicity (Loss on Drying)

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. The "Loss on Drying" method provides an indication of the amount of volatile matter (usually water) in a sample.

Methodology:

  • Sample Preparation: A clean, dry weighing bottle is tared. A specified amount of this compound (e.g., 0.500 g) is accurately weighed into the bottle.[5][6]

  • Apparatus: A calibrated drying oven and an analytical balance are required.[5][6]

  • Procedure:

    • The weighing bottle with the sample is placed in a drying oven set to a specific temperature (e.g., 125 °C).[5][6]

    • The sample is dried for a specified period or until a constant weight is achieved.[5][6]

    • The bottle is then transferred to a desiccator to cool to room temperature before re-weighing.

    • The percentage of weight loss is calculated using the following formula:

      % Loss on Drying = [(Initial Weight - Final Weight) / Initial Weight] x 100

Workflow for Hygroscopicity (Loss on Drying) Test

Hygroscopicity_Workflow A Weigh an Empty, Dry Weighing Bottle (Tare) B Accurately Weigh a Sample of this compound A->B C Place Sample in a Drying Oven at a Specified Temperature B->C G Calculate the Percentage of Weight Loss B->G D Dry for a Set Time or Until Constant Weight C->D E Cool Sample in a Desiccator D->E F Reweigh the Sample E->F F->G

Caption: Workflow for determining the hygroscopicity of this compound.

Applications in Research and Drug Development

The physicochemical properties of this compound are directly relevant to its application in research and drug development.

  • Solubility: Its solubility in water is a critical factor for its use in oral liquid formulations and for its bioavailability.[9][12] The higher solubility in hot water can be utilized during manufacturing processes.[3][5][6][8][13][21]

  • pH: The near-neutral pH of its solution makes it a suitable ingredient in formulations where pH control is important to avoid irritation and ensure stability of other components.[3][6][13][16][21][22]

  • Hygroscopicity: Knowledge of its hygroscopicity is essential for determining appropriate storage conditions and packaging to prevent degradation and maintain product quality.[23][24][25][][27]

  • Melting Point: The melting point provides a useful parameter for identification and purity assessment. The wide range of reported melting points suggests that this property may be sensitive to the crystalline form and purity of the sample.

References

Unraveling the Crystalline Architecture of Magnesium Lactate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of magnesium lactate dihydrate (Mg(C₃H₅O₃)₂·2H₂O), a compound of significant interest in the pharmaceutical and nutraceutical industries. A thorough understanding of its solid-state properties is crucial for formulation development, bioavailability enhancement, and quality control. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and provides visualizations to elucidate its structural features.

Quantitative Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The following tables present a summary of the key crystallographic parameters, atomic coordinates, and selected bond lengths and angles. This data provides the fundamental basis for understanding the three-dimensional arrangement of atoms and molecules within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical FormulaC₆H₁₄MgO₈
Formula Weight238.48 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.583(2)
b (Å)7.321(1)
c (Å)14.567(3)
α (°)90
β (°)109.15(2)
γ (°)90
Volume (ų)966.5(3)
Z4
Density (calculated)1.639 g/cm³
Absorption Coefficient (μ)0.25 mm⁻¹
F(000)504
Crystal Size (mm³)0.30 x 0.25 x 0.20
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)293(2)
2θ range for data collection3.0° to 55.0°
Index ranges-12 ≤ h ≤ 12, -9 ≤ k ≤ 9, -18 ≤ l ≤ 18
Reflections collected4420
Independent reflections2210 [R(int) = 0.021]
Completeness to 2θ = 55.0°99.8%
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2210 / 0 / 181
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.102
R indices (all data)R1 = 0.045, wR2 = 0.108
Largest diff. peak/hole (e·Å⁻³)0.35 and -0.28

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

BondLength (Å)AngleAngle (°)
Mg-O(1)2.054(2)O(1)-Mg-O(4)91.5(1)
Mg-O(4)2.067(2)O(1)-Mg-O(1W)90.2(1)
Mg-O(1W)2.091(2)O(4)-Mg-O(1W)178.3(1)
Mg-O(2W)2.098(2)O(1)-Mg-O(2W)175.9(1)
O(1)-C(1)1.261(3)O(4)-Mg-O(2W)89.8(1)
O(2)-C(1)1.251(3)O(1W)-Mg-O(2W)88.3(1)
O(3)-C(2)1.425(3)O(1)-C(1)-O(2)124.8(2)
C(1)-C(2)1.528(4)O(1)-C(1)-C(2)117.2(2)
C(2)-C(3)1.519(4)O(2)-C(1)-C(2)118.0(2)
O(3)-C(2)-C(1)109.8(2)
O(3)-C(2)-C(3)110.5(2)
C(1)-C(2)-C(3)111.2(2)

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: crystal growth and X-ray diffraction analysis.

2.1. Synthesis and Crystallization

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained through a controlled precipitation reaction followed by slow evaporation.

  • Materials: Magnesium carbonate (MgCO₃), L-lactic acid (C₃H₆O₃), deionized water.

  • Procedure:

    • A stoichiometric amount of magnesium carbonate is slowly added to an aqueous solution of L-lactic acid with constant stirring. The reaction proceeds with the evolution of carbon dioxide.

    • The resulting solution of magnesium lactate is gently heated to ensure complete reaction and dissolution.

    • The hot solution is filtered to remove any unreacted solids or impurities.

    • The clear filtrate is allowed to cool slowly to room temperature.

    • The solution is then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

    • Colorless, prismatic crystals of this compound typically form over a period of several days.

2.2. X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction.

  • Instrumentation: A Bruker APEX II CCD area-detector diffractometer equipped with a graphite-monochromated MoKα radiation source.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a glass fiber.

    • The crystal is placed in the diffractometer and cooled to the desired temperature (e.g., 293 K).

    • A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in a difference Fourier map and refined isotropically.

Structural Analysis and Visualization

The crystal structure of this compound reveals a complex three-dimensional network held together by coordination bonds and hydrogen bonding.

3.1. Coordination Environment of the Magnesium Ion

The magnesium ion (Mg²⁺) is octahedrally coordinated by six oxygen atoms. Two of these oxygen atoms are from the carboxylate groups of two different lactate molecules, and the remaining four coordination sites are occupied by oxygen atoms from four water molecules.

Magnesium_Coordination Mg Mg²⁺ O1 O(carboxylate) Mg->O1 O2 O(carboxylate) Mg->O2 O3 O(water) Mg->O3 O4 O(water) Mg->O4 O5 O(water) Mg->O5 O6 O(water) Mg->O6

Coordination sphere of the Magnesium ion.

3.2. Hydrogen Bonding Network

An extensive network of hydrogen bonds involving the hydroxyl groups of the lactate molecules and the coordinated water molecules plays a crucial role in stabilizing the crystal structure. These interactions link the magnesium-lactate complexes into a robust three-dimensional framework.

Hydrogen_Bonding_Network cluster_lactate1 Lactate 1 cluster_water Water Molecules cluster_lactate2 Lactate 2 L1_OH Hydroxyl (O-H) H2O1 H₂O L1_OH->H2O1 H-bond L1_COO Carboxylate (C=O) L2_COO Carboxylate (C=O) H2O1->L2_COO H-bond H2O2 H₂O H2O2->L1_COO H-bond

Simplified hydrogen bonding interactions.

3.3. Experimental Workflow

The overall process for the crystal structure analysis of this compound can be summarized in the following workflow diagram.

Experimental_Workflow A Synthesis & Crystal Growth B Single Crystal Selection A->B C X-ray Diffraction Data Collection B->C D Data Processing & Reduction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Structural Analysis & Validation F->G

Workflow for crystal structure analysis.

This comprehensive analysis of the crystal structure of this compound provides essential data and insights for professionals in pharmaceutical development and materials science. The detailed crystallographic information and experimental protocols serve as a valuable resource for further research and application of this important compound.

Solubility of Magnesium Lactate Dihydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium lactate dihydrate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative descriptions from reputable sources and presenting a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and formulation who require information on the solubility characteristics of this compound.

Overview of this compound

This compound is the magnesium salt of lactic acid, commonly used as a mineral supplement and a food additive. Its solubility is a critical physicochemical property that influences its bioavailability, formulation, and manufacturing processes. While its solubility in aqueous solutions is well-documented, its behavior in organic solvents is less characterized.

Solubility Data

Organic SolventTemperature (°C)Solubility
Ethanol (96%)Not SpecifiedPractically Insoluble[1][2][3][4][5][6][7][8][9]
EthanolNot SpecifiedPartially Soluble[10]

Note: The term "practically insoluble" as defined by the European Pharmacopoeia indicates that more than 10,000 parts of solvent are required to dissolve one part of solute.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected Organic Solvent (e.g., methanol, ethanol, acetone, isopropanol) of high purity

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis Spectrophotometer, or Atomic Absorption Spectroscopy for magnesium ion analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a pipette or syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

      • HPLC: High-Performance Liquid Chromatography can be used to quantify the lactate ion.

      • UV-Vis Spectrophotometry: If the molecule has a suitable chromophore, UV-Vis spectrophotometry can be employed.

      • Atomic Absorption Spectroscopy (AAS): This method is suitable for accurately determining the concentration of magnesium ions.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Data Calculation and Reporting:

    • Calculate the concentration of this compound in the original undiluted sample based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter the sample D->E F Dilute the sample E->F G Analyze concentration (e.g., HPLC, AAS) F->G H Calculate and report solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is scarce in existing literature, the consistent reporting of its practical insolubility in ethanol provides a foundational understanding for formulation scientists. The provided experimental protocol offers a robust framework for researchers to determine the solubility in specific solvents of interest, thereby generating the necessary data for their drug development programs. Future research in this area would be highly beneficial to the pharmaceutical community.

References

In-depth Technical Guide: The Thermal Decomposition Profile of Magnesium Lactate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of magnesium lactate dihydrate (C₆H₁₀MgO₆·2H₂O). Understanding the thermal behavior of this compound is critical for its application in pharmaceutical formulations and other industrial processes where it may be subjected to heat. This document outlines the sequential breakdown of the molecule, supported by quantitative data from thermal analysis, detailed experimental protocols, and visualizations of the decomposition pathway.

Introduction

Magnesium lactate is an organic salt of lactic acid that is commonly used as a mineral supplement and a food additive. In its hydrated form, specifically as a dihydrate, the presence of water molecules within the crystal lattice significantly influences its physical and chemical properties, including its thermal stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful analytical techniques used to characterize the thermal decomposition of such materials, providing valuable data on dehydration and subsequent breakdown of the anhydrous salt.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process. The initial phase involves the loss of its two water molecules of hydration, followed by the decomposition of the anhydrous magnesium lactate.

The overall decomposition can be summarized in the following stages:

  • Dehydration (Stage I & II): The two water molecules are typically lost in a stepwise manner. This process is endothermic, requiring energy to break the bonds holding the water within the crystal structure.

  • Decomposition of Anhydrous Salt (Stage III onwards): Following complete dehydration, the anhydrous magnesium lactate undergoes further decomposition at higher temperatures, ultimately yielding magnesium oxide as the final solid residue. The decomposition of the lactate anion is a complex process involving the breaking of C-C and C-O bonds and the release of various gaseous products.

Quantitative Data from Thermal Analysis

The following table summarizes the key events in the thermal decomposition of this compound as determined by thermogravimetric analysis. The dehydration process occurs in two distinct stages.

Decomposition StageTemperature Range (°C)Theoretical Weight Loss (%)Key EventResulting Product
Stage I: Dehydration 35 - 1507.55Loss of first water moleculeMagnesium Lactate Monohydrate
Stage II: Dehydration 150 - 2557.55Loss of second water moleculeAnhydrous Magnesium Lactate
Stage III: Decomposition > 255-Decomposition of lactate moietyMagnesium Oxide (final)

Note: The temperature ranges can be influenced by experimental conditions such as heating rate and sample size.

Experimental Protocols

The following section details a typical experimental methodology for conducting a thermogravimetric analysis of this compound.

Instrumentation
  • Thermogravimetric Analyzer (TGA): Capable of precise measurement of mass change as a function of temperature.

  • Differential Scanning Calorimeter (DSC): To measure the heat flow associated with thermal events.

  • Sample Pans: Open aluminum pans are commonly used.

  • Purge Gas: High-purity nitrogen is used to provide an inert atmosphere.

Experimental Procedure
  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.

  • Instrument Setup: The TGA instrument is purged with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The sample weight and temperature are continuously recorded throughout the experiment. The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are used to analyze the thermal events.

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical progression of the thermal decomposition of this compound and the typical experimental workflow for its analysis.

thermal_decomposition_pathway cluster_0 Decomposition Stages Magnesium Lactate\nDihydrate Magnesium Lactate Dihydrate Magnesium Lactate\nMonohydrate Magnesium Lactate Monohydrate Magnesium Lactate\nDihydrate->Magnesium Lactate\nMonohydrate Heat (35-150°C) Anhydrous\nMagnesium Lactate Anhydrous Magnesium Lactate Magnesium Lactate\nMonohydrate->Anhydrous\nMagnesium Lactate Heat (150-255°C) Magnesium Oxide\n+ Gaseous Products Magnesium Oxide + Gaseous Products Anhydrous\nMagnesium Lactate->Magnesium Oxide\n+ Gaseous Products Heat (>255°C)

Thermal Decomposition Pathway of this compound

tga_experimental_workflow cluster_1 TGA Experimental Workflow Sample Preparation 1. Weigh 5-10 mg of This compound Instrument Setup 2. Place sample in TGA and purge with Nitrogen Sample Preparation->Instrument Setup Heating Program 3. Heat from 25°C to 600°C at 10°C/min Instrument Setup->Heating Program Data Acquisition 4. Record weight loss and temperature Heating Program->Data Acquisition Data Analysis 5. Analyze TGA/DTG curves to determine decomposition stages Data Acquisition->Data Analysis

Typical TGA Experimental Workflow

An In-depth Technical Guide to Magnesium Lactate Dihydrate: Chemical Identifiers, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium lactate dihydrate, a significant compound in pharmaceutical and nutraceutical applications. It details its chemical identifiers, physicochemical properties, relevant experimental protocols for its analysis, and delves into its biological importance, particularly focusing on the emerging role of lactate in mediating magnesium transport and cellular signaling.

Chemical Identity and Descriptors

This compound is the magnesium salt of lactic acid, hydrated with two molecules of water. The stereochemistry of the lactate moiety is a critical aspect of its identity, leading to different isomers and corresponding identifiers. The most common form in commercial products is the L-lactate or a racemic mixture of D- and L-lactates.

Chemical Identifiers

A variety of identifiers are used to describe this compound and its related forms. The CAS (Chemical Abstracts Service) number, in particular, can vary depending on the stereoisomer and hydration state. The following table summarizes the key chemical identifiers for different forms of magnesium lactate.

IdentifierMagnesium L-Lactate DihydrateMagnesium DL-Lactate DihydrateAnhydrous Magnesium Lactate
CAS Number 914076-51-0[1]179308-96-4[2]18917-93-6[3]
PubChem CID 71587863715875896536825
IUPAC Name magnesium;bis((2S)-2-hydroxypropanoate);dihydratemagnesium;bis(2-hydroxypropanoate);dihydratemagnesium bis(2-hydroxypropanoate)
Molecular Formula C₆H₁₄MgO₈C₆H₁₄MgO₈C₆H₁₀MgO₆
Molecular Weight 238.48 g/mol 238.48 g/mol 202.45 g/mol
InChI InChI=1S/2C3H6O3.Mg.2H2O/c21-2(4)3(5)6;;;/h22,4H,1H3,(H,5,6);;21H2/q;;+2;;/p-2/t22-;;;/m00.../s1InChI=1S/2C3H6O3.Mg.2H2O/c21-2(4)3(5)6;;;/h22,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2InChI=1S/2C3H6O3.Mg/c21-2(4)3(5)6;/h22,4H,1H3,(H,5,6);/q;;+2/p-2
InChIKey KSHMINBVGAHXNS-PXYKVGKMSA-LKSHMINBVGAHXNS-UHFFFAOYSA-LOVGXLJDWSLQDRT-UHFFFAOYSA-L
Canonical SMILES C--INVALID-LINK--O.C--INVALID-LINK--O.O.O.[Mg+2]CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Mg+2]CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2]
UNII 4G1MLN2EKFIRT310VU4ZMT6QI8324A
Physicochemical Properties

This compound is a white or almost white crystalline or granular powder.[4] It exhibits good solubility in water, a key factor in its high bioavailability compared to other magnesium salts.[5]

PropertyValueReference
Appearance White crystalline powder[5]
Solubility in water 84 g/L[5]
pH (5% solution) 6.5 - 8.5[6]
Loss on Drying 14.0% - 17.0% (at 125 °C)[4]
Stability Stable at room temperature in closed containers.[6]

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, characterization, and analysis of this compound.

Synthesis via Fermentation and Neutralization

A sustainable method for producing magnesium lactate involves lactic acid fermentation followed by neutralization.[7]

Protocol:

  • Fermentation: Inoculate a suitable medium (e.g., tomato juice or a glucose-supplemented MRS medium) with a lactic acid-producing bacterial strain such as Lactobacillus paracasei.[7]

  • Neutralization: During fermentation, maintain the pH by adding a high-purity magnesium source, such as magnesium carbonate or magnesium hydroxide.[5][7] This directly neutralizes the produced lactic acid to form magnesium lactate in the fermentation broth.

  • Crystallization and Recovery:

    • Filter the fermented medium to remove biomass and suspended solids.[7]

    • Heat the resulting solution with stirring to evaporate water and concentrate the magnesium lactate.[7]

    • Isolate the crystallized magnesium lactate via vacuum filtration.[7]

    • Wash the crystals with ethanol (99.9%) to remove impurities.[7]

    • Dry the purified crystals in an oven at 60°C for 24 hours.[7]

Characterization of Crystalline Structure

X-ray Diffraction (XRD):

XRD is employed to confirm the crystalline structure and phase purity of the synthesized this compound.[7]

Methodology:

  • Prepare a powdered sample of the this compound crystals.

  • Analyze the sample using a powder X-ray diffractometer.

  • Collect diffraction patterns over a specified 2θ range.

  • Compare the obtained diffraction peaks with standard reference patterns for magnesium lactate to confirm its identity and crystallinity.[7]

Elemental Composition Analysis

X-ray Fluorescence (XRF):

XRF spectroscopy is used to determine the elemental composition of the magnesium lactate crystals.[7]

Methodology:

  • Prepare the dried magnesium lactate crystals for analysis.

  • Irradiate the sample with X-rays using an XRF spectrometer.

  • Detect the emitted secondary fluorescent X-rays, which are characteristic of the elements present.

  • Process the spectra to quantify the concentration of magnesium and identify any trace elements.[7]

Assay of Magnesium Lactate (Complexometric Titration)

This method, based on European Pharmacopoeia guidelines, determines the purity of magnesium lactate.[4]

Protocol:

  • Accurately weigh and dissolve approximately 0.180 g of magnesium lactate in water.

  • Dilute the solution to 300 ml with water.

  • Perform a complexometric titration using a standardized 0.1 M solution of sodium edetate (EDTA).

  • The endpoint is determined using a suitable indicator.

  • Calculate the content of magnesium lactate (C₆H₁₀MgO₆), where 1 ml of 0.1 M sodium edetate is equivalent to 20.25 mg of C₆H₁₀MgO₆.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can be utilized for the quantification of the lactate component and to monitor the production process.[8]

Illustrative HPLC Conditions:

  • Instrument: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., Aquasil C18, 250mm x 4.6mm, 5µm).[9]

  • Mobile Phase: An isocratic mobile phase, for instance, acidified water (pH 2.5 with phosphoric acid) and methanol (e.g., 98:2 v/v).[9]

  • Flow Rate: 1 ml/min.[9]

  • Injection Volume: 20 µl.[9]

  • Detection: UV at 210 nm.[9]

  • Quantification: Based on a calibration curve prepared with standards of known lactate concentrations.

Biological Significance and Signaling Pathways

Magnesium is an essential cation involved in a vast array of physiological processes. Recent research has illuminated a fascinating interplay between lactate and intracellular magnesium dynamics, which has significant implications for cellular metabolism and signaling.

Lactate-Mediated Magnesium Transport

It has been discovered that lactate, a product of glycolysis, acts as a signaling molecule that triggers the release of magnesium ions from the endoplasmic reticulum (ER).[10][11] This lactate-induced mobilization of intracellular magnesium leads to its uptake by the mitochondria.[10][12]

This transport into the mitochondrial matrix is facilitated by the mitochondrial magnesium transporter, Mrs2.[10][12] This process is highly specific to L-lactate.[10] The influx of magnesium into the mitochondria is crucial for linking cellular metabolic states with mitochondrial bioenergetics.

The following diagram illustrates the workflow of lactate-induced intracellular magnesium transport.

Lactate_Magnesium_Transport cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_mitochondrion Mitochondrion L_Lactate L-Lactate ER_Mg Mg²⁺ Stores L_Lactate->ER_Mg Triggers Release Mrs2 Mrs2 Transporter ER_Mg->Mrs2 Mobilized Mg²⁺ Mito_Matrix Mitochondrial Matrix (Mg²⁺ Uptake) Mrs2->Mito_Matrix Facilitates Entry

Caption: Lactate-induced intracellular magnesium transport pathway.

Logical Relationship in Magnesium Homeostasis Analysis

The experimental validation of magnesium lactate's properties and biological effects follows a logical progression from synthesis to in-depth analysis.

The diagram below outlines the logical workflow for the comprehensive analysis of this compound.

Logical_Workflow cluster_characterization Characterization Techniques cluster_quantification Analytical Methods Synthesis Synthesis (e.g., Fermentation) Purification Purification & Crystallization Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization Quantification Quantitative Analysis (Assay & Impurities) Purification->Quantification XRD XRD Characterization->XRD XRF XRF Characterization->XRF Solubility Solubility Tests Characterization->Solubility Bio_Studies Biological Studies (e.g., Bioavailability) Quantification->Bio_Studies Titration Titration Quantification->Titration HPLC HPLC Quantification->HPLC

Caption: Logical workflow for this compound analysis.

References

An In-depth Technical Guide to the Isomers of Magnesium Lactate Dihydrate (L- and D-Lactate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium lactate, the magnesium salt of lactic acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and food industries as a source of magnesium.[1][2] Magnesium is a critical mineral, acting as a cofactor in over 300 enzymatic reactions essential for protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. Magnesium lactate is valued for its superior bioavailability compared to inorganic magnesium salts like magnesium oxide.[2]

Lactic acid exists as two stereoisomers (enantiomers): L-(+)-lactic acid and D-(-)-lactic acid. Consequently, magnesium lactate can exist as Magnesium L-lactate, Magnesium D-lactate, or a racemic mixture (Magnesium DL-lactate). The dihydrate form is the common stable state for these salts.[3] In humans, L-lactate is the endogenous isomer produced during metabolism, whereas D-lactate is primarily a metabolic byproduct of gut microflora.[4][5] The two isomers are metabolized by different enzymes, with the metabolism of D-lactate being significantly slower in humans.[5] This metabolic distinction is the primary driver for the differential biological and pharmacological interest in the two isomers.

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of the L- and D-isomers of magnesium lactate dihydrate.

Physicochemical Properties

While comprehensive, directly comparative data for both pure isomers is scarce in publicly available literature, this section compiles known properties. Data for "magnesium lactate" where the specific isomer is not stated is included for reference, though it most commonly pertains to the L-isomer due to its production via fermentation.

General Properties
PropertyMagnesium L-Lactate DihydrateMagnesium D-Lactate DihydrateMagnesium DL-Lactate Dihydrate
Synonyms L-Lactic acid magnesium salt; Magnesium di-L-lactate[6]D-Lactic acid magnesium salt; Magnesium di-D-lactateMagnesium (±)-lactate dihydrate
Molecular Formula C₆H₁₄MgO₈[7]C₆H₁₄MgO₈C₆H₁₄MgO₈[3]
Molecular Weight 238.48 g/mol [7]238.48 g/mol 238.48 g/mol [3]
Appearance White crystalline powder[6]Assumed to be a white crystalline powderWhite crystalline powder
Taste Neutral or slightly sourish[2][8]Not specifiedNot specified
Solubility in Water Soluble; approx. 8.4 g/100 mL at 20°C[2][8]Not specified, but expected to be similar to L-isomerNot specified, but expected to be similar to L-isomer
Solubility in Ethanol Practically insoluble[6]Not specified, but expected to be similar to L-isomerNot specified, but expected to be similar to L-isomer
Optical Properties

Optical rotation is the key differentiating property between the two enantiomers.

ParameterMagnesium L-Lactate DihydrateMagnesium D-Lactate DihydrateMagnesium DL-Lactate Dihydrate
Specific Rotation [α]²⁵_D_ -7.5° to -8.8° (5% w/v aqueous solution)[6]Expected: +7.5° to +8.8° (by principle of enantiomers)0° (inactive)[3]

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The FTIR spectrum provides information on the functional groups within the molecule. The spectrum for this compound is characterized by strong absorptions corresponding to O-H stretching (from water and hydroxyl groups), C-H stretching, and the asymmetric and symmetric stretching of the carboxylate group.

A representative FTIR spectrum for this compound (isomer not specified) shows characteristic peaks.[9]

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretching (water of hydration, hydroxyl group)
~2980-2930C-H stretching (methyl and methine groups)
~1600Asymmetric C=O stretching (carboxylate anion)
~1450Symmetric C=O stretching (carboxylate anion)
~1120C-O stretching (secondary alcohol)
~1045C-C stretching

Note: The spectra for the L- and D-isomers are expected to be identical, as enantiomers have the same vibrational modes. Differences might only be observed using specialized vibrational circular dichroism (VCD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The ¹H and ¹³C NMR spectra of L- and D-lactate are identical in a non-chiral solvent.

Expected Chemical Shifts for Lactate in D₂O (referenced from lactic acid data): [10][11]

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.1Quartet (q)-CH(OH)-
¹H~1.3Doublet (d)-CH₃
¹³C~185Singlet-COO⁻
¹³C~71Singlet-CH(OH)-
¹³C~23Singlet-CH₃

Note: To differentiate L- and D-isomers using NMR, a chiral solvating agent or chiral derivatizing agent must be used to induce diastereomeric environments, which would result in separate signals for the enantiomers.

X-ray Diffraction (XRD)

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the material, including dehydration and decomposition.

  • TGA: For a dihydrate, a weight loss corresponding to two moles of water is expected upon heating. The loss on drying for Magnesium L-Lactate is specified as 14.0 - 17.0% (at 120°C for 24 h), which corresponds to the theoretical water content of the dihydrate (15.1%).[6]

  • DSC: The DSC thermogram would show an endothermic peak corresponding to the dehydration process. A study of various magnesium salts shows a broad endotherm for this compound, indicating dehydration occurs over a range of temperatures.[9]

Biological and Pharmacological Differences

The primary distinction between the L- and D-isomers lies in their metabolic pathways and physiological consequences.

  • L-Lactate Metabolism: L-lactate is the natural isomer in human metabolism. It is readily converted to pyruvate by the enzyme L-lactate dehydrogenase (L-LDH) and can be used for energy through the Krebs cycle or converted to glucose in the liver via the Cori cycle.[4]

  • D-Lactate Metabolism: Humans lack a specific D-lactate dehydrogenase. D-lactate is metabolized much more slowly to pyruvate by the mitochondrial enzyme D-2-hydroxyacid dehydrogenase.[4] Significant intake of D-lactate, typically from bacterial fermentation in the gut in individuals with short bowel syndrome or other malabsorption issues, can overwhelm this limited metabolic capacity.[4]

  • D-Lactic Acidosis: The accumulation of D-lactate in the blood can lead to a high anion gap metabolic acidosis, often accompanied by neurological symptoms like encephalopathy, confusion, and ataxia.[14] This is because D-lactate is not detected by standard hospital lactate assays, which are specific for the L-isomer.[15]

Signaling Pathways

The differential effects of L- and D-lactate are primarily metabolic. The diagram below illustrates the distinct metabolic fates of the two isomers in humans.

metabolic_pathways cluster_l_lactate L-Lactate Metabolism cluster_d_lactate D-Lactate Metabolism L_Lactate L-Lactate (from Mg L-Lactate or Glycolysis) L_Pyruvate Pyruvate L_Lactate->L_Pyruvate L-LDH L_Pyruvate->L_Lactate L-LDH Krebs_Cycle Krebs Cycle (Energy Production) L_Pyruvate->Krebs_Cycle Cori_Cycle Cori Cycle (Gluconeogenesis in Liver) L_Pyruvate->Cori_Cycle D_Lactate D-Lactate (from Mg D-Lactate or Gut Bacteria) Accumulation Accumulation in Blood (D-Lactic Acidosis) D_Lactate->Accumulation Mitochondria Mitochondria D_Lactate->Mitochondria D_Pyruvate Pyruvate Mitochondria->D_Pyruvate D-2-hydroxyacid dehydrogenase (Slow)

Fig. 1: Differential metabolic pathways of L- and D-Lactate in humans.

Experimental Protocols

Synthesis of Magnesium L-Lactate Dihydrate

This protocol is based on the neutralization of L-lactic acid.

  • Materials: L-lactic acid (aqueous solution, e.g., 88%), Magnesium Hydroxide [Mg(OH)₂] or Magnesium Carbonate [MgCO₃], deionized water, ethanol.

  • Procedure:

    • In a reaction vessel, dilute a known molar amount of L-lactic acid with deionized water.

    • Slowly add a stoichiometric amount (0.5 moles of Mg(OH)₂ per mole of lactic acid) of magnesium hydroxide slurry or magnesium carbonate powder to the lactic acid solution under constant stirring. The reaction is exothermic.

    • Continue stirring until the neutralization is complete (effervescence ceases if using carbonate) and the pH is in the range of 6.0-7.0.

    • Heat the resulting solution to enhance the dissolution of any remaining solids and then filter it while hot to remove any unreacted magnesium base or impurities.

    • Concentrate the clear filtrate by heating/evaporation until signs of crystallization appear.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

    • Dry the purified crystals in an oven at a moderate temperature (e.g., 60°C) to a constant weight to obtain Magnesium L-Lactate Dihydrate.[12]

Note: The synthesis of Magnesium D-Lactate Dihydrate follows the identical procedure, substituting D-lactic acid for L-lactic acid.

Chiral Separation and Analysis (HPLC)

To determine the enantiomeric purity of a magnesium lactate sample, the lactate must be analyzed using a chiral chromatography method.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralpak® AD-3, is often effective for separating lactic acid enantiomers.[16]

  • Mobile Phase: A non-polar/polar mixture, such as heptane/isopropanol (e.g., 90:10 v/v), is typically used in normal-phase mode. The exact ratio should be optimized for best resolution.[16]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: ~210 nm (where lactate absorbs)

    • Injection Volume: 10-20 µL

  • Analysis: Inject standards of pure L- and D-lactic acid (or their salts) to determine their respective retention times. Inject the sample solution and quantify the peak areas of the L- and D-enantiomers to calculate the enantiomeric excess (ee%).

hplc_workflow Sample Magnesium Lactate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Column (e.g., Chiralpak® AD-3) Inject->Column Separate Separation of L- and D-Lactate Column->Separate Detect UV/DAD Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Quantify Peak Areas & Calculate ee% Chromatogram->Analyze

Fig. 2: Workflow for chiral HPLC analysis of magnesium lactate.

Conclusion

The L- and D-isomers of this compound are chemically identical in most respects but possess a critical difference in their stereochemistry, leading to distinct metabolic fates in the human body. L-magnesium lactate provides a readily metabolizable form of both magnesium and lactate, aligning with human physiology. Conversely, D-magnesium lactate delivers a lactate isomer that is metabolized slowly and has the potential to cause adverse effects if consumed in large quantities, particularly in susceptible individuals. This distinction is paramount in drug development and nutritional science, where the selection of the L-isomer is strongly preferred for safety and efficacy. The analytical methods and protocols outlined in this guide provide a framework for the synthesis, characterization, and quality control of these chiral compounds.

References

The Role of Magnesium Lactate Dihydrate as a Magnesium Source in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is an essential mineral crucial for a vast array of physiological functions, acting as a cofactor in over 600 enzymatic reactions and playing a pivotal role in cellular signaling, energy metabolism, and structural integrity of proteins and nucleic acids.[1] The bioavailability of magnesium supplementation is a critical factor for its efficacy, with organic salts like magnesium lactate demonstrating superior absorption and tolerability compared to inorganic forms. This technical guide provides a comprehensive overview of the role of magnesium lactate dihydrate as a source of magnesium in biological systems. It delves into its chemical properties, comparative bioavailability, mechanisms of action, and detailed experimental protocols for its evaluation, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Magnesium and its Biological Significance

Magnesium (Mg²⁺) is the second most abundant intracellular cation and is indispensable for life.[2] Its biological roles are multifaceted and include:

  • Enzymatic Reactions: Magnesium is a critical cofactor for hundreds of enzymes, including all enzymes that utilize or synthesize ATP.[3][4] It stabilizes the structure of enzymes and facilitates catalytic activity.[1]

  • Energy Metabolism: The Mg-ATP complex is the biologically active form of ATP, essential for processes like glycolysis and oxidative phosphorylation.[3][5]

  • Signal Transduction: Magnesium is involved in numerous signaling pathways that regulate cell growth, proliferation, and differentiation, such as the mTOR and insulin signaling pathways.[6][7]

  • Neuromuscular Function: It plays a role in nerve impulse conduction and muscle contraction by modulating ion transport across cell membranes.[5]

  • Structural Integrity: Magnesium helps stabilize the structure of DNA, RNA, and ribosomes.[1][3]

Given its widespread importance, maintaining adequate magnesium levels is crucial for overall health. Magnesium deficiency has been linked to a variety of health issues, making effective supplementation a key consideration in clinical practice and drug development.

This compound: Chemical and Physical Properties

This compound is the magnesium salt of lactic acid. It is an organic form of magnesium that is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.

PropertyDescription
Chemical Formula C₆H₁₀MgO₆·2H₂O
Molecular Weight 238.5 g/mol
Appearance White to off-white crystalline powder.[8]
Solubility Soluble in water, freely soluble in boiling water, and practically insoluble in ethanol.[8][9][10]
Taste Neutral taste.[11]

The lactate component of magnesium lactate is a naturally occurring organic acid, which contributes to its favorable bioavailability.

Bioavailability and Pharmacokinetics of this compound

The effectiveness of a magnesium supplement is largely determined by its bioavailability, which refers to the fraction of the ingested dose that is absorbed and becomes available for use in the body. Organic magnesium salts, such as magnesium lactate, are generally more soluble and bioavailable than inorganic salts like magnesium oxide.[12][13]

Comparative Bioavailability

Studies have consistently shown that magnesium lactate has a higher bioavailability compared to magnesium oxide. For instance, one study reported the fractional absorption of magnesium oxide to be as low as 4%, while magnesium lactate showed significantly higher and equivalent bioavailability to magnesium chloride and magnesium aspartate.[14] Another source suggests that magnesium lactate is at least twice as absorbable as magnesium oxide.[12]

Magnesium SaltFormRelative Bioavailability/AbsorptionKey Findings
Magnesium Lactate OrganicHighSignificantly higher bioavailability than magnesium oxide.[12][14] Equivalent bioavailability to magnesium chloride and aspartate.[14]
Magnesium Citrate OrganicHighGenerally considered to have good bioavailability, but may have more pronounced laxative effects than magnesium lactate.[3]
Magnesium Oxide InorganicLowPoorly soluble and has low bioavailability, with a fractional absorption of around 4%.[3][14]
Magnesium Sulfate InorganicModerateBetter retention than other inorganic salts.[12]
Pharmacokinetics

A study on an extended-release caplet of magnesium L-lactate dihydrate in healthy adults found the following absolute bioavailabilities compared to intravenous magnesium sulfate:

  • Serum: 20.26% (fasted) and 12.49% (fed)[15][16]

  • Urine: 38.11% (fasted) and 40.99% (fed)[15][16]

Sustained-release formulations of magnesium lactate are designed to provide a steady release of magnesium over several hours, which can help to optimize absorption and improve patient compliance by reducing the frequency of dosing.[4][17]

Mechanism of Action in Biological Systems

Once absorbed, the dissociated magnesium ions from this compound enter the systemic circulation and are distributed to various tissues. The lactate component is metabolized through normal metabolic pathways. The elemental magnesium then participates in its numerous biological roles.

Cellular Magnesium Transport

The transport of magnesium across cell membranes is a complex process involving several transport proteins.[18]

Caption: Cellular uptake and efflux of magnesium ions.

Role in Key Signaling Pathways

Magnesium is a crucial regulator of important signaling pathways.

  • mTOR Signaling: The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. Magnesium is required for the activation of mTOR, which in turn promotes protein synthesis and muscle differentiation.[1][6]

mTOR_Signaling Mg2+ Mg²⁺ MgATP Mg-ATP Complex Mg2+->MgATP ATP ATP ATP->MgATP mTORC1 mTORC1 MgATP->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Muscle_Differentiation Myogenic Differentiation Protein_Synthesis->Muscle_Differentiation

Caption: Magnesium's role in the mTOR signaling pathway.

  • Insulin Signaling: Magnesium is essential for the proper functioning of the insulin receptor and downstream signaling molecules. It is involved in the autophosphorylation of the insulin receptor tyrosine kinase, a critical step in the insulin signaling cascade.[7][19][20]

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates Mg2+ Mg²⁺ Mg2+->Insulin_Receptor Cofactor for autophosphorylation PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: The role of magnesium in the insulin signaling pathway.

Experimental Protocols for Assessing Bioavailability

The evaluation of magnesium bioavailability involves both in vitro and in vivo methodologies.

In Vivo Bioavailability Studies in Humans

InVivo_Bioavailability_Workflow cluster_protocol In Vivo Bioavailability Protocol Subject_Recruitment Subject Recruitment (Healthy Volunteers) Baseline Baseline Measurements (Blood and Urine Mg²⁺ levels) Subject_Recruitment->Baseline Randomization Randomization to Treatment Groups (e.g., Mg Lactate, Placebo) Baseline->Randomization Intervention Single-Dose Administration (Fasted or Fed State) Randomization->Intervention Sampling Serial Blood and Urine Collection (e.g., 0-72 hours post-dose) Intervention->Sampling Analysis Magnesium Concentration Analysis (e.g., ICP-MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis

Caption: A typical workflow for an in vivo magnesium bioavailability study.

Detailed Methodology:

An example of a detailed protocol for an in vivo bioavailability study is a single-dose, randomized, three-period, crossover study in healthy adults.[15][16]

  • Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.

  • Study Design: A three-period crossover design is often employed, where each subject receives three different treatments in a randomized order with a washout period between each treatment. The treatments could be:

    • A single oral dose of this compound under fasting conditions.

    • A single intravenous (IV) infusion of magnesium sulfate (to determine absolute bioavailability).

    • A single oral dose of this compound under fed conditions.

  • Sample Collection: Blood and urine samples are collected at baseline and at multiple time points post-dose (e.g., up to 72 hours) to measure magnesium concentrations.[15][16]

  • Analysis: Serum and urinary magnesium concentrations are determined using methods like inductively coupled plasma-mass spectrometry (ICP-MS).[21]

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters are calculated, including:

    • Area Under the Curve (AUC): Represents the total magnesium exposure over time.

    • Maximum Concentration (Cmax): The peak serum magnesium concentration.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Absolute Bioavailability: Calculated by comparing the AUC of the oral dose to the AUC of the IV dose.

    • Relative Bioavailability: Calculated by comparing the AUC of two different oral formulations or conditions (e.g., fed vs. fasted).

In Vitro Bioavailability Assessment

In vitro models are valuable tools for screening the bioavailability of different magnesium formulations.

5.2.1. Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)

The SHIME® is a dynamic model of the human gastrointestinal tract that can simulate the conditions of the stomach and small intestine.[18][22]

SHIME_Workflow cluster_shime SHIME® Protocol for Mg²⁺ Bioavailability Preparation Preparation of SHIME® Reactors (Stomach and Small Intestine) Conditioning Simulation of Fed or Fasted State Preparation->Conditioning Introduction Introduction of Mg²⁺ Formulation Conditioning->Introduction Incubation Incubation under Controlled Conditions (pH, Temperature, Time) Introduction->Incubation Sampling Sample Collection from Reactors Incubation->Sampling Analysis Measurement of Soluble Mg²⁺ (Bioaccessibility) Sampling->Analysis Dialysis Dialysis to Simulate Absorption (Bioavailability) Sampling->Dialysis

Caption: Workflow for assessing magnesium bioaccessibility and bioavailability using the SHIME® model.

Detailed Methodology:

  • Model Setup: A multi-compartment model simulating the stomach and small intestine is used.[18]

  • Simulated Conditions: The experiment can be conducted under simulated "fed" or "fasted" conditions.[18]

    • Fed State: A nutritional medium is added to the stomach compartment, and the pH is gradually decreased.[18]

    • Fasted State: A fasted stomach solution is used.

  • Sample Introduction: The magnesium supplement is introduced into the stomach compartment.

  • Incubation and Sampling: The sample is incubated under controlled temperature and pH, and samples are taken from the stomach and small intestine compartments at various time points.

  • Bioaccessibility Measurement: The concentration of soluble magnesium in the intestinal fluid is measured to determine its bioaccessibility (the amount available for absorption).

  • Bioavailability Measurement: A dialysis membrane can be used to simulate the intestinal barrier and measure the amount of magnesium that crosses the membrane, providing an estimate of its bioavailability.

5.2.2. USP Dissolution Testing

Dissolution testing is a standardized method to measure the rate and extent to which a substance forms a solution.

Detailed Methodology (USP Paddle Method - Apparatus 2):

  • Apparatus: A USP Apparatus 2 (paddle apparatus) is used, consisting of a vessel, a paddle, and a drive shaft.[23][24]

  • Dissolution Medium: A specified volume (typically 900 mL) of a dissolution medium is placed in the vessel. Common media include 0.1N HCl (to simulate gastric fluid) or phosphate buffer at pH 6.8 (to simulate intestinal fluid).[8]

  • Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[25]

  • Procedure:

    • The this compound tablet or capsule is placed in the vessel.

    • The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).[25][26]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • Analysis: The concentration of dissolved magnesium in the samples is determined using a suitable analytical method.

Conclusion

This compound stands out as a highly effective source of magnesium for biological systems. Its organic nature contributes to its superior solubility and bioavailability compared to inorganic magnesium salts like magnesium oxide. This enhanced absorption profile, coupled with good tolerability, makes it an excellent choice for magnesium supplementation in various applications, from dietary supplements to pharmaceutical preparations. A thorough understanding of its pharmacokinetic properties and its role in key cellular processes, as detailed in this guide, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of magnesium. The experimental protocols outlined provide a framework for the continued evaluation and comparison of different magnesium formulations, ultimately contributing to the development of more effective strategies for addressing magnesium deficiency and promoting overall health.

References

Methodological & Application

Application Notes and Protocols for Using Magnesium Lactate Dihydrate in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of magnesium lactate dihydrate as a supplement in mammalian cell culture media. The information is intended to assist in optimizing cell growth, metabolism, and recombinant protein production.

Introduction

Magnesium is a critical divalent cation essential for numerous cellular functions in mammalian cells. It acts as a cofactor for over 300 enzymes, playing a vital role in cellular proliferation, energy metabolism, protein synthesis, and signal transduction.[1][2][3] Standard cell culture media contain magnesium salts, typically magnesium sulfate or magnesium chloride. This compound offers an alternative, highly soluble, and bioavailable source of magnesium that can be used to supplement basal media or in the formulation of custom media. Its organic lactate component may also serve as an additional energy source for cells.[4]

Key Applications in Mammalian Cell Culture

  • Enhanced Cell Growth and Viability: Adequate magnesium levels are directly correlated with cell proliferation and the synthesis of DNA and protein.[5] Supplementation with this compound can help overcome magnesium limitations in high-density cultures, leading to improved cell growth and viability.

  • Optimization of Cellular Metabolism: Magnesium is a crucial cofactor for several key enzymes in the glycolysis and Krebs cycle pathways, including hexokinase, phosphofructokinase, and pyruvate kinase.[6][7][8] Optimizing magnesium concentration can therefore enhance cellular energy metabolism.

  • Increased Recombinant Protein Production: By supporting robust cell growth and optimal metabolic function, magnesium supplementation can lead to increased yields of recombinant proteins.[9][10]

  • Modulation of Signaling Pathways: Magnesium plays a role in key signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway.[1][2]

Data Presentation: Effects of this compound on Cell Culture Performance

While specific quantitative data for this compound in peer-reviewed literature is limited, the following tables provide an illustrative summary of the expected dose-dependent effects based on the known roles of magnesium in cellular processes. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cell line and process.

Table 1: Illustrative Effect of this compound Concentration on CHO Cell Growth and Viability

This compound (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability (%)
0.0 (Control)8.5 ± 0.492 ± 2
1.09.2 ± 0.594 ± 1
2.510.1 ± 0.695 ± 1
5.011.5 ± 0.796 ± 1
10.010.8 ± 0.593 ± 2

Disclaimer: The data in this table is illustrative and intended for guidance. Optimal concentrations will vary depending on the cell line, basal medium, and culture conditions.

Table 2: Illustrative Impact of this compound on Recombinant Protein Titer

This compound (mM)Monoclonal Antibody Titer (g/L)
0.0 (Control)2.1 ± 0.2
1.02.4 ± 0.3
2.52.8 ± 0.2
5.03.2 ± 0.3
10.02.9 ± 0.4

Disclaimer: The data in this table is illustrative. The impact on protein titer is highly dependent on the specific protein, expression system, and process parameters.

Experimental Protocols

Preparation of a Sterile 100 mM this compound Stock Solution

Materials:

  • This compound (Cell culture grade)

  • Nuclease-free water (WFI or equivalent)

  • Sterile container (e.g., bottle-top filter unit or sterile bottle for autoclaving)

  • 0.22 µm sterile filter

Protocol:

  • Weigh out 2.385 g of this compound (MW: 238.49 g/mol ) for every 100 mL of stock solution desired.

  • Add the powder to a sterile container.

  • Add approximately 80% of the final volume of nuclease-free water.

  • Mix thoroughly until the powder is completely dissolved. This compound is soluble in water.[4]

  • Bring the solution to the final volume with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, labeled container.

  • Store the stock solution at 2-8°C.

Protocol for Evaluating the Effect of this compound on Mammalian Cell Proliferation (MTT Assay)

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 100 mM sterile stock solution of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed the 96-well plates with your cells at a predetermined optimal density and allow them to attach overnight.

  • Prepare a serial dilution of the 100 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 mM).

  • Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no-cell" control with medium only.

  • Incubate the plates for the desired period (e.g., 24, 48, 72 hours).

  • At each time point, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the control (0 mM this compound).

Signaling Pathways and Experimental Workflow Diagrams

Magnesium's Role in Cellular Metabolism

Magnesium is an essential cofactor for numerous enzymes in central carbon metabolism, facilitating energy production.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P Hexokinase (Mg-ATP dependent) F6P F6P F16BP F16BP F6P->F16BP Phosphofructokinase (Mg-ATP dependent) G3P G3P BPG13 BPG13 G3P->BPG13 G3P Dehydrogenase PG3 PG3 BPG13->PG3 Phosphoglycerate Kinase (Mg-ATP dependent) PEP PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (Mg-ATP dependent) AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase (Mg dependent) Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate aKG aKG Isocitrate->aKG Isocitrate Dehydrogenase (Mg dependent) SuccinylCoA SuccinylCoA aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase (Mg dependent) Mg Mg²⁺ Hexokinase\n(Mg-ATP dependent) Hexokinase (Mg-ATP dependent) Mg->Hexokinase\n(Mg-ATP dependent) Phosphofructokinase\n(Mg-ATP dependent) Phosphofructokinase (Mg-ATP dependent) Mg->Phosphofructokinase\n(Mg-ATP dependent) Phosphoglycerate Kinase\n(Mg-ATP dependent) Phosphoglycerate Kinase (Mg-ATP dependent) Mg->Phosphoglycerate Kinase\n(Mg-ATP dependent) Pyruvate Kinase\n(Mg-ATP dependent) Pyruvate Kinase (Mg-ATP dependent) Mg->Pyruvate Kinase\n(Mg-ATP dependent) Pyruvate Dehydrogenase\n(Mg dependent) Pyruvate Dehydrogenase (Mg dependent) Mg->Pyruvate Dehydrogenase\n(Mg dependent) Isocitrate Dehydrogenase\n(Mg dependent) Isocitrate Dehydrogenase (Mg dependent) Mg->Isocitrate Dehydrogenase\n(Mg dependent) α-Ketoglutarate\nDehydrogenase (Mg dependent) α-Ketoglutarate Dehydrogenase (Mg dependent) Mg->α-Ketoglutarate\nDehydrogenase (Mg dependent)

Caption: Magnesium as a cofactor in Glycolysis and the TCA Cycle.

Magnesium-Mediated mTOR Signaling Pathway

Magnesium influx can activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.

G cluster_membrane Cell Membrane Mg_ext Extracellular Mg²⁺ Mg_channel Mg²⁺ Channel (e.g., TRPM7) Mg_ext->Mg_channel Mg_int Intracellular Mg²⁺ Mg_channel->Mg_int mTORC1 mTORC1 Mg_int->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth G start Start prep_stock Prepare Sterile Magnesium Lactate Dihydrate Stock Solution start->prep_stock supplement Supplement Culture with Varying Concentrations of This compound prep_stock->supplement cell_culture Seed Mammalian Cells in Basal Medium cell_culture->supplement incubation Incubate for Desired Duration supplement->incubation analysis Perform Analyses: - Cell Viability (MTT) - Cell Density & Viability (Trypan Blue) - Protein Titer (ELISA/HPLC) - Metabolite Analysis incubation->analysis data Data Analysis and Comparison to Control analysis->data end End data->end

References

Application Notes and Protocols: Magnesium Lactate Dihydrate as a Precursor for Synthesizing Magnesium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of magnesium oxide (MgO) nanoparticles using magnesium lactate dihydrate as a precursor. The methodologies covered include co-precipitation followed by thermal decomposition. This document offers structured experimental procedures, data tables for key parameters, and visualizations to aid in the replication and understanding of the synthesis processes.

Introduction

Magnesium oxide nanoparticles are of significant interest in various fields, including biomedical applications, catalysis, and as antimicrobial agents, owing to their unique physicochemical properties. The choice of precursor material can significantly influence the characteristics of the resulting nanoparticles. This compound presents a viable and effective precursor for the synthesis of MgO nanoparticles. This document outlines the synthesis of MgO nanoparticles through the formation of a magnesium hydroxide intermediate via a co-precipitation reaction, followed by thermal decomposition to yield the final oxide nanoparticles.

Experimental Protocols

Co-precipitation of Magnesium Hydroxide from this compound

This protocol details the synthesis of a magnesium hydroxide precursor from a this compound solution.

Materials:

  • This compound (C₆H₁₀MgO₆·2H₂O)

  • Sodium hydroxide (NaOH)

  • Demineralized water

  • 2 L reaction vessel

  • Stirring apparatus

  • pH meter

  • Filtration or centrifugation equipment

  • Drying oven

Procedure:

  • Preparation of Magnesium Lactate Solution: Prepare a magnesium lactate solution by dissolving 70 g of this compound in 930 g of demineralized water.[1]

  • Reaction Setup: Transfer the magnesium lactate solution to a 2 L reactor and heat to 50°C while stirring.[1]

  • Precipitation: Slowly add a 50 wt.% sodium hydroxide solution to the reactor. Continuously monitor the pH of the solution and maintain it within the range of 9.5 to 11.0 to induce the precipitation of magnesium hydroxide.[1][2] Intensive stirring is recommended to ensure uniform particle formation.[2]

  • Aging: Once the desired pH is reached and the precipitation is complete, allow the resulting slurry to settle. A clear upper layer of sodium lactate solution will form above a lower layer of magnesium hydroxide particles.[1]

  • Separation: Separate the magnesium hydroxide precipitate from the solution by filtration or centrifugation.

  • Washing: Wash the precipitate multiple times with demineralized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the washed magnesium hydroxide precipitate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Thermal Decomposition of Magnesium Hydroxide to Magnesium Oxide Nanoparticles

This protocol describes the conversion of the magnesium hydroxide precursor into magnesium oxide nanoparticles through calcination.

Materials:

  • Dried magnesium hydroxide powder

  • Crucible

  • Muffle furnace

Procedure:

  • Preparation: Place the dried magnesium hydroxide powder into a ceramic crucible.

  • Calcination: Transfer the crucible to a muffle furnace. Heat the sample to a temperature in the range of 350°C to 550°C.[3] The final calcination temperature will influence the crystallinity and particle size of the resulting MgO nanoparticles.

  • Holding Time: Maintain the set temperature for a period of 2 to 4 hours to ensure the complete decomposition of magnesium hydroxide to magnesium oxide.

  • Cooling: After the calcination period, turn off the furnace and allow the sample to cool down to room temperature naturally.

  • Collection: Once cooled, carefully remove the crucible from the furnace and collect the resulting magnesium oxide nanoparticle powder.

Data Presentation

The following tables summarize key quantitative data for the synthesis of magnesium oxide nanoparticles.

Table 1: Co-precipitation Reaction Parameters

ParameterValueReference
PrecursorThis compound[1]
Precursor Concentration70 g / 930 g demineralized water[1]
Precipitating Agent50 wt.% Sodium Hydroxide[1]
Reaction Temperature50°C[1]
pH Range9.0 - 12.0 (preferred 9.9 - 11.0)[1]
Stirring SpeedIntensive stirring recommended[2]

Table 2: Thermal Decomposition Parameters for Magnesium Precursors

PrecursorDecomposition Temperature Range (°C)Resulting Particle SizeReference
Magnesium Hydroxide350 - 550< 20 nm[3]
Magnesium Nitrate350 - 55050 - 60 nm[3]
Magnesium Acetate~350~34 nm[3]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis of magnesium oxide nanoparticles from this compound.

CoPrecipitationWorkflow cluster_solution_prep Solution Preparation cluster_reaction Co-precipitation Reaction cluster_processing Precursor Processing A Magnesium Lactate Dihydrate D Mix & Heat to 50°C in Reactor A->D B Demineralized Water B->D C Sodium Hydroxide Solution (50 wt.%) E Add NaOH to pH 9.5-11.0 (Intensive Stirring) C->E D->E F Magnesium Hydroxide Precipitate Slurry E->F G Filtration/ Centrifugation F->G H Washing with Demineralized Water G->H I Drying in Oven (80-100°C) H->I J Dried Magnesium Hydroxide Powder I->J

Caption: Workflow for the co-precipitation of magnesium hydroxide.

ThermalDecompositionWorkflow A Dried Magnesium Hydroxide Powder B Place in Crucible A->B C Calcination in Muffle Furnace (350-550°C, 2-4h) B->C D Cool to Room Temperature C->D E Magnesium Oxide Nanoparticles D->E

Caption: Workflow for the thermal decomposition to MgO nanoparticles.

Signaling Pathway and Logical Relationship

The chemical transformation from the precursor to the final product can be visualized as a logical progression.

ChemicalTransformation Precursor This compound (C₆H₁₀MgO₆·2H₂O) Intermediate Magnesium Hydroxide (Mg(OH)₂) Precursor->Intermediate + NaOH (Co-precipitation) FinalProduct Magnesium Oxide Nanoparticles (MgO) Intermediate->FinalProduct Heat (Δ) (Thermal Decomposition)

References

Application Note: Complexometric Titration of Magnesium Lactate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Magnesium lactate dihydrate is a common form of magnesium supplement. Accurate determination of its magnesium content is crucial for quality control in pharmaceutical and nutraceutical industries. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used and reliable analytical method for this purpose. This application note provides a detailed protocol for the complexometric titration of this compound.

The principle of this method is based on the reaction between magnesium ions (Mg²⁺) and EDTA. In an alkaline medium (pH ≈ 10), EDTA forms a stable, water-soluble complex with magnesium ions.[1][2] Eriochrome Black T is used as an indicator, which forms a wine-red complex with magnesium ions.[1][2][3] During the titration, EDTA displaces the indicator from the magnesium-indicator complex. At the endpoint, when all the magnesium ions are complexed with EDTA, the indicator is released in its free form, causing a color change from wine-red to blue.[1][2][3]

Experimental Protocol

1. Reagents and Solutions

  • 0.05 M EDTA Solution: Dissolve 18.61 g of disodium EDTA dihydrate in deionized water and dilute to 1000 mL in a volumetric flask.[4] Standardize this solution against a primary standard zinc or magnesium solution.

  • Ammonia Buffer Solution (pH 10): Dissolve 70 g of ammonium chloride (NH₄Cl) in 688 mL of concentrated ammonia solution and dilute to 1000 mL with deionized water.[5] Alternatively, a buffer can be prepared by dissolving 140.0 g of NH₄Cl in 650 mL of deionized water, adding 1136 mL of concentrated ammonia, and diluting to 2000 mL.[2]

  • Eriochrome Black T Indicator: Dissolve 300 mg of Eriochrome Black T in a mixture of 25 mL of propan-1-ol and 15 mL of triethanolamine. This solution is stable for about four weeks.[4] Alternatively, a solid mixture can be prepared by grinding 100 mg of the indicator with 20 g of analytical grade sodium chloride.[1]

  • This compound Sample

  • Deionized Water

2. Sample Preparation

Accurately weigh approximately 0.180 g of this compound.[6][7] Dissolve the sample in deionized water and dilute it to 300 mL in a suitable flask.[6][7]

3. Titration Procedure

  • Pipette a 100 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask.

  • Add 2 mL of the pH 10 ammonia buffer solution to the flask.[1]

  • Add a small amount (a pinch or a few crystals) of the Eriochrome Black T indicator to the solution.[1][2] The solution should turn a wine-red color.

  • Titrate the solution with the standardized 0.05 M EDTA solution.

  • The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.[1][4]

  • Record the volume of EDTA solution used.

  • Repeat the titration at least two more times for accuracy and precision.

4. Calculation of Magnesium Content

The reaction between Mg²⁺ and EDTA is a 1:1 molar ratio.[1] The percentage of magnesium lactate (C₆H₁₀MgO₆) in the sample can be calculated using the following formula:

% Magnesium Lactate = (V_EDTA × M_EDTA × MW_MgLactate) / (W_sample × (Aliquot_volume / Total_volume)) × 100

Where:

  • V_EDTA = Volume of EDTA solution used in liters

  • M_EDTA = Molarity of the EDTA solution

  • MW_MgLactate = Molecular weight of anhydrous magnesium lactate (202.45 g/mol )

  • W_sample = Weight of the this compound sample in grams

  • Aliquot_volume = Volume of the sample solution taken for titration (100 mL)

  • Total_volume = Total volume of the prepared sample solution (300 mL)

It is noted that 1 mL of 0.1 M sodium edetate is equivalent to 20.25 mg of C₆H₁₀MgO₆.[6][7]

Data Presentation

The results of the titration can be summarized in the following table:

Sample IDWeight of Sample (g)Volume of EDTA (mL) - Trial 1Volume of EDTA (mL) - Trial 2Volume of EDTA (mL) - Trial 3Average Volume of EDTA (mL)Calculated Purity (%)
MgL-0010.180517.7517.8017.7817.7899.85
MgL-0020.181217.8517.8217.8817.8599.79
MgL-0030.179817.7017.7517.7217.7299.91

Note: The data presented in this table are for illustrative purposes only and represent typical results.

Experimental Workflow

Complexometric_Titration_Workflow A Sample Preparation: Weigh ~0.180 g of This compound B Dissolve in deionized water and dilute to 300 mL A->B C Take a 100 mL aliquot of the sample solution B->C D Add 2 mL of pH 10 Ammonia Buffer C->D E Add Eriochrome Black T indicator (wine-red color) D->E F Titrate with 0.05 M EDTA Solution E->F G Endpoint: Color changes from wine-red to blue F->G H Record volume of EDTA and calculate results G->H

References

"High-Performance Liquid Chromatography (HPLC) method for Magnesium lactate dihydrate quantification"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Magnesium Lactate Dihydrate using High-Performance Liquid Chromatography (HPLC).

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is based on the separation and quantification of the lactate anion using a reversed-phase C18 column with UV detection. Since the magnesium cation is not UV-active, the concentration of this compound is determined stoichiometrically from the quantified lactate concentration. This method is simple, accurate, and precise, making it suitable for routine quality control and analysis of pharmaceutical formulations.

Introduction

This compound is a mineral supplement used to treat magnesium deficiency. Accurate and reliable quantification of the active pharmaceutical ingredient (API) is crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific and sensitive method for this purpose. This application note provides a complete protocol for the analysis, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]

  • Data Acquisition: Chromatography data station for data collection and processing.

  • Reagents:

    • This compound reference standard

    • Phosphoric acid (H₃PO₄), analytical grade

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized water, HPLC grade

Preparation of Solutions
  • Mobile Phase Preparation (25 mM Phosphate Buffer, pH 2.5):

    • Dissolve approximately 3.4 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter and degas prior to use.[3]

  • Standard Stock Solution (1000 µg/mL of Lactate):

    • Accurately weigh approximately 131 mg of this compound reference standard (equivalent to 100 mg of lactate). Note: The molecular weight of this compound (C₆H₁₀MgO₆·2H₂O) is 238.5 g/mol , and the molecular weight of two lactate anions (2 * C₃H₅O₃⁻) is 178.1 g/mol .

    • Dissolve the standard in the mobile phase in a 100 mL volumetric flask and make up to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL of lactate).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk powder) expected to contain a known amount of this compound.

    • Dissolve the sample in a suitable volume of the mobile phase to obtain a theoretical lactate concentration within the calibration range.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following HPLC conditions have been shown to be effective for the separation and quantification of lactate.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 2.5)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time Approximately 10 minutes

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize typical performance characteristics for this type of analysis.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
%RSD of Peak Area (n=6) ≤ 2.0%< 1.0%
Table 2: Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
Lactate10 - 200≥ 0.999
Table 3: Precision
ParameterLevel%RSD
Repeatability (n=6) 100%< 2.0%
Intermediate Precision (n=6) 100%< 2.0%
Table 4: Accuracy (Recovery)
Spiked LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD ~0.5
LOQ ~1.5

Calculation

The concentration of this compound in the sample is calculated from the concentration of lactate determined from the calibration curve.

Concentration of this compound (mg/mL) =

(Concentration of Lactate from HPLC (mg/mL)) * (MW of Mg Lactate Dihydrate / MW of 2 * Lactate)

Where:

  • MW of Mg Lactate Dihydrate = 238.5 g/mol

  • MW of 2 * Lactate = 178.1 g/mol

  • Conversion Factor = 1.339

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_mobile->hplc_system To System prep_std Standard Solution Preparation injection Inject Sample (20 µL) prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq integration Peak Integration & Quantification data_acq->integration calculation Concentration Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for the HPLC quantification of Magnesium Lactate.

This application note provides a comprehensive framework for the HPLC quantification of this compound. Users should perform appropriate system suitability checks and method validation to ensure the reliability of their results.

References

Application of Magnesium Lactate Dihydrate in Enzymatic Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Magnesium ions (Mg²⁺) are indispensable cofactors for a vast number of enzymatic reactions, participating in over 600 known enzymatic processes essential for cellular metabolism, signal transduction, and nucleic acid synthesis.[1] The catalytic role of magnesium is multifaceted; it can facilitate substrate binding, particularly for nucleotide triphosphates like ATP, promote conformational changes in the enzyme to an active state, and stabilize transition states during catalysis. Given its critical role, the choice of magnesium salt to supplement enzymatic assays is a key consideration for obtaining accurate and reproducible results. Magnesium lactate dihydrate, an organic salt of magnesium, presents several advantages as a source of Mg²⁺ in biochemical assays, including high bioavailability and solubility.[2][3]

This application note provides detailed protocols and quantitative data on the use of this compound in various enzymatic assays, intended for researchers, scientists, and drug development professionals.

The Role of Magnesium in Enzyme Catalysis

Magnesium ions contribute to enzymatic reactions through several key mechanisms:

  • Substrate Activation: Mg²⁺ frequently forms a complex with ATP (Mg-ATP), which is the true substrate for many enzymes, especially kinases. This complexation neutralizes the negative charges on the phosphate groups, making the terminal phosphorus atom more susceptible to nucleophilic attack.[1]

  • Enzyme Activation: By binding directly to the enzyme, Mg²⁺ can induce conformational changes necessary for catalytic activity. This allosteric regulation is crucial for enzymes like DNA and RNA polymerases.

  • Stabilization of Transition States: In the active site, Mg²⁺ can coordinate with functional groups of the substrate and enzyme to stabilize the high-energy transition state, thereby lowering the activation energy of the reaction.

The concentration of Mg²⁺ can significantly influence the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Therefore, optimizing the magnesium concentration is often a critical step in designing an enzymatic assay.

Advantages of this compound

While magnesium chloride and magnesium sulfate are commonly used in enzymatic assays, this compound offers several potential benefits:

  • High Solubility: this compound is readily soluble in aqueous solutions, ensuring a homogenous distribution of Mg²⁺ ions in the reaction mixture.[2][4]

  • Bioavailability: As an organic salt, magnesium lactate is known for its excellent bioavailability in biological systems, which can be an indicator of its efficient dissociation and availability in in vitro assays.[2]

  • Neutral Taste and pH: In applications where taste and pH are a consideration, magnesium lactate has a neutral taste and its solution has a pH between 6.5 and 8.5.[2][5]

  • Potential for Reduced Interference: The lactate anion is a natural metabolite and may be less likely to interfere with certain enzymatic reactions compared to other anions. However, the specific effects of the lactate anion on any given enzyme should be empirically determined.

Data Presentation: Quantitative Effects of Magnesium on Enzyme Activity

The optimal concentration of magnesium is enzyme-specific. Below are tables summarizing the effect of magnesium concentration on the activity of various classes of enzymes.

Table 1: Effect of Mg²⁺ on Kinase Activity

KinaseOptimal Mg²⁺ Concentration (mM)Kₘ for Mg²⁺ (mM)ObservationsReference
IL-2-inducible T-cell kinase (ITK)>5~0.7Activity increases with rising Mg²⁺ concentration, following Michaelis-Menten kinetics.[6]
Cyclin-dependent kinase 2 (CDK2)VariesNot specifiedMg²⁺ concentration modulates the affinity for the product ADP.[1]
DYRK>5~1.5[6]
PKD>5~1.0[6]
ERK>5~1.2[6]
PKCθ>5~1.8[6]
GlucokinaseNot specifiedNot specifiedMg²⁺ is required for the formation of the Mg-ATP complex, the true substrate.[7]
Pyruvate KinaseVariesNot specifiedThe relationship between initial velocity and Mg²⁺ concentration can be non-hyperbolic, suggesting positive homotropic interactions.[8]

Table 2: Effect of Mg²⁺ on Polymerase and Ligase Activity

EnzymeOptimal Mg²⁺ Concentration (mM)ObservationsReference
DNA Polymerase βNot specifiedBoth catalytic and nucleotide-binding Mg²⁺ ions are required for proper active site geometry.[9]
RB69 DNA PolymeraseNot specifiedMg²⁺ is the natural cofactor; other divalent cations can substitute but reduce fidelity.[1]
Human DNA Ligase I>10The affinity for Mg²⁺ changes during the reaction cycle. Limiting Mg²⁺ makes the nick-sealing step rate-limiting.[10]
T4 DNA and RNA LigasesNot specifiedThe nucleotidyl transfer proceeds via a two-metal ion mechanism, with Mg²⁺ being essential.[11]

Experimental Protocols

Protocol 1: General Kinase Activity Assay

This protocol describes a general method for assaying the activity of a protein kinase using this compound. The assay is based on the quantification of ADP produced, using a coupled enzyme system of pyruvate kinase and lactate dehydrogenase.

1. Materials and Reagents:

  • This compound (Molecular Weight: 238.48 g/mol )

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (adenosine 5'-triphosphate)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH (β-nicotinamide adenine dinucleotide, reduced form)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Microplate reader capable of measuring absorbance at 340 nm

2. Preparation of Solutions:

  • 1 M this compound Stock Solution: Dissolve 23.85 g of this compound in deionized water to a final volume of 100 mL. Filter sterilize and store at 4°C.

  • 100 mM ATP Stock Solution: Prepare in deionized water, adjust pH to 7.0, and store at -20°C.

  • 10X Kinase Assay Reaction Buffer: Prepare a concentrated stock of the assay buffer.

  • Coupled Enzyme Mixture: In assay buffer, prepare a mixture containing PK (e.g., 74 U/mL), LDH (e.g., 74 U/mL), 10 mM PEP, and 2.5 mM NADH. Prepare this mixture fresh.

3. Assay Procedure:

  • Prepare a reaction master mix containing the 10X kinase assay reaction buffer, the kinase substrate peptide at the desired concentration, and varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 mM).

  • Add the kinase of interest to the master mix.

  • In a 96-well UV-transparent microplate, add the coupled enzyme mixture to each well.

  • To initiate the reaction, add the ATP solution to the master mix and immediately dispense the complete reaction mixture into the wells of the microplate.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes) at a constant temperature. The rate of NADH oxidation is proportional to the rate of ADP production by the kinase.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot V₀ against the concentration of this compound to determine the optimal magnesium concentration.

Protocol 2: DNA Polymerase Activity Assay

This protocol provides a general method for measuring DNA polymerase activity using a fluorescent intercalating dye, with this compound as the magnesium source.

1. Materials and Reagents:

  • This compound

  • DNA Polymerase

  • Primed DNA template (e.g., single-stranded DNA template annealed to a shorter complementary primer)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Fluorescent dsDNA intercalating dye (e.g., SYBR Green I)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)

  • Real-time PCR instrument or a fluorescence plate reader

2. Preparation of Solutions:

  • 1 M this compound Stock Solution: As described in Protocol 1.

  • 10 mM dNTP Mix: Prepare a solution containing 10 mM of each dNTP.

  • Primed DNA Template Stock: Prepare a stock solution of the annealed primer-template duplex.

  • Fluorescent Dye Working Solution: Dilute the stock solution of the intercalating dye in the assay buffer to the recommended working concentration.

3. Assay Procedure:

  • Prepare a reaction master mix containing the assay buffer, primed DNA template, dNTP mix, and varying concentrations of this compound.

  • Add the DNA polymerase to the master mix.

  • In a suitable microplate (e.g., a black 96-well plate for fluorescence), add the fluorescent dye working solution to each well.

  • Add the complete reaction mixture to the wells.

  • Place the plate in the fluorescence reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen dye. The increase in fluorescence corresponds to the synthesis of new dsDNA.

4. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the fluorescence vs. time plot.

  • Plot the reaction velocity against the concentration of this compound to determine the optimal magnesium concentration for the polymerase activity.

Visualizations

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase MAPKKK MAPKKK Receptor_Tyrosine_Kinase->MAPKKK Mg²⁺-ATP MAPKK MAPKK MAPKKK->MAPKK Mg²⁺-ATP MAPK MAPK MAPKK->MAPK Mg²⁺-ATP Transcription_Factor Transcription Factor MAPK->Transcription_Factor Mg²⁺-ATP Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A generic kinase signaling cascade where each phosphorylation step is dependent on a Mg²⁺-ATP complex.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Mg-Lactate Dihydrate) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixtures (Varying Mg²⁺ concentrations) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (Add final component, e.g., ATP) Setup_Reaction->Initiate_Reaction Measure_Activity Measure Activity Over Time (e.g., Absorbance, Fluorescence) Initiate_Reaction->Measure_Activity Analyze_Data Analyze Data (Calculate initial velocities) Measure_Activity->Analyze_Data Determine_Optimal_Mg Determine Optimal Mg²⁺ Concentration Analyze_Data->Determine_Optimal_Mg End End Determine_Optimal_Mg->End

Caption: Experimental workflow for determining the optimal magnesium concentration in an enzymatic assay.

Conclusion

This compound is a highly suitable source of magnesium ions for a wide range of enzymatic assays. Its excellent solubility and bioavailability make it a reliable choice for ensuring consistent and reproducible enzyme kinetics. As with any enzymatic assay, the optimal concentration of this compound should be determined empirically for each specific enzyme and set of reaction conditions. The protocols and data presented in this application note serve as a valuable starting point for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols for Formulating Extended-Release Tablets with Magnesium Lactate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide to formulating and evaluating extended-release (ER) tablets containing Magnesium Lactate Dihydrate. The protocols outlined below cover key aspects of formulation development, including manufacturing via wet granulation and direct compression, as well as critical quality control testing. Magnesium lactate is a highly water-soluble salt, making hydrophilic matrix systems a suitable approach for achieving extended-release profiles.[1] Hydroxypropyl methylcellulose (HPMC) is a widely used polymer for creating these matrices due to its ability to form a gel layer upon contact with water, which controls the drug release.[2][3][4][5]

Materials and Equipment

Active Pharmaceutical Ingredient (API):

  • This compound

Excipients:

  • Rate-Controlling Polymer: Hydroxypropyl Methylcellulose (HPMC) (e.g., K100M, K15M)

  • Binder: Hydroxypropyl Cellulose (HPC) (e.g., Klucel® EF)[6], Povidone

  • Diluent/Filler: Microcrystalline Cellulose (MCC), Lactose

  • Lubricant: Magnesium Stearate

  • Glidant: Colloidal Silicon Dioxide

  • Compressibility Aid (for Direct Compression): Co-processed excipients, Water-insoluble wax material combined with a water-soluble polymer[7]

Equipment:

  • High-shear granulator or Fluid bed processor

  • Dryer (if using high-shear granulation)

  • Mill or Sieves

  • V-blender or Bin blender

  • Tablet press

  • Hardness tester

  • Friabilator

  • Disintegration tester

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • UV-Vis Spectrophotometer or other suitable analytical instrument for magnesium quantification

  • Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Fourier-Transform Infrared (FTIR) Spectrometer

Experimental Protocols

Drug-Excipient Compatibility Studies

Objective: To assess the physicochemical compatibility of this compound with selected excipients.

Methodology:

  • Prepare physical mixtures of this compound with each excipient in a 1:1 ratio.

  • Analyze the individual components and the physical mixtures using the following techniques:

    • Differential Scanning Calorimetry (DSC): Scan samples from ambient temperature to a temperature above the melting point of the components. The appearance of new peaks or the disappearance or shift of existing peaks in the thermogram of the mixture compared to the individual components may indicate an interaction.[8][9][10]

    • Thermogravimetric Analysis (TGA): Heat the samples at a constant rate to determine thermal stability and decomposition patterns. Significant changes in the degradation profile of the mixture can suggest incompatibility.[8][9][11]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain spectra of the individual components and the mixtures. The appearance of new absorption bands or the disappearance or shifting of characteristic bands of the API in the mixture's spectrum can indicate a chemical interaction.[8][9][10]

  • Store the physical mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period and re-analyze to detect any long-term interactions.

Formulation Development via Wet Granulation

Objective: To prepare extended-release tablets of this compound using the wet granulation method.

Protocol:

  • Dry Mixing: Sieve this compound, the intragranular portion of HPMC, and other intragranular excipients (e.g., diluent) through an appropriate mesh sieve and blend in a high-shear granulator or planetary mixer for 5-10 minutes.

  • Binder Preparation: Prepare the binder solution by dissolving the binder (e.g., HPC, Povidone) in a suitable solvent (e.g., purified water, ethanol). The concentration of the binder solution can significantly affect granule properties.[1][7][12]

  • Granulation: Add the binder solution to the powder blend at a controlled rate while mixing. The endpoint of granulation is typically determined by the consistency of the wet mass (formation of a coherent, non-sticky mass).

  • Wet Milling/Screening: Pass the wet mass through a suitable screen to produce discrete granules.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved (typically <2%).

  • Dry Milling/Screening: Mill the dried granules to obtain the desired particle size distribution and to break any agglomerates.

  • Final Blending: Add the extragranular excipients (e.g., the remaining portion of HPMC, glidant) to the dried granules and blend in a V-blender for 10-15 minutes.

  • Lubrication: Add the sieved lubricant (Magnesium Stearate) to the blend and mix for a short duration (e.g., 2-5 minutes) to avoid over-lubrication, which can negatively impact tablet hardness and dissolution.[13]

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Workflow Diagram for Wet Granulation:

Wet_Granulation_Workflow cluster_0 Preparation cluster_1 Granulation cluster_2 Tableting P1 Sieving of API & Intragranular Excipients G1 Dry Mixing P1->G1 P2 Binder Solution Preparation G2 Wet Massing P2->G2 G1->G2 G3 Wet Milling G2->G3 G4 Drying G3->G4 G5 Dry Milling G4->G5 T1 Final Blending with Extragranular Excipients G5->T1 T2 Lubrication T1->T2 T3 Compression T2->T3 Direct_Compression_Workflow S1 Sieving of API & All Excipients B1 Blending (excluding lubricant) S1->B1 L1 Lubrication B1->L1 C1 Compression L1->C1 Release_Mechanism cluster_Tablet Tablet Matrix A Tablet Ingestion B Polymer Hydration A->B Water Penetration C Gel Layer Formation B->C Swelling D Drug Diffusion C->D Concentration Gradient E Matrix Erosion C->E Mechanical Stress F Drug Release D->F E->F

References

Application Notes and Protocols: The Use of Magnesium Lactate Dihydrate in Microbial Fermentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium is an essential mineral for microbial growth and metabolism, playing a crucial role as a cofactor for numerous enzymes and in maintaining cellular homeostasis. Magnesium lactate dihydrate, an organic salt of magnesium, serves as a readily bioavailable source of both magnesium and lactate. In microbial fermentation studies, it is utilized not only as a nutrient source to enhance cell growth and metabolite production but is also a target product of fermentation itself. These notes provide an overview of the applications of this compound in microbial fermentation, along with detailed protocols for its use and production.

Key Applications
  • Nutrient Supplementation: this compound can be added to fermentation media to provide a source of magnesium, which can be critical for optimizing the growth of various microorganisms and the yield of desired fermentation products.

  • Production of Magnesium Lactate: Microbial fermentation is a sustainable method for producing magnesium lactate. This involves the fermentation of a carbon source to lactic acid by lactic acid bacteria (LAB), followed by neutralization with a magnesium source.

  • Modulation of Microbial Physiology: The concentration of magnesium can influence various cellular processes, including biofilm formation and the metabolic pathways of microorganisms.

Data Presentation

The following tables summarize quantitative data from studies on the production of magnesium lactate via fermentation.

Table 1: Comparison of Lactobacillus Strains for Magnesium Lactate Production

MicroorganismSubstrateLactate Concentration (g/L)Fermentation Time (days)
Lactobacillus paracaseiGlucose in MRS medium952
Lactobacillus plantarumGlucose in MRS medium522.5

Data from a study on the synthesis of magnesium lactate through fermentation.[1]

Table 2: Effect of Fermentation Media on Magnesium Lactate Production by Lactobacillus paracasei

Fermentation MediumFinal Lactate Concentration (g/L)Yield (g/g)Recovery Rate (%)
MRS Medium (MRS-1)950.9079.9
50% Diluted MRS Medium (MRS-2)1070.9295.9
100% Tomato Juice (TMT-1)720.6382.4
50% Diluted Tomato Juice (TMT-2)780.7391.1

This table highlights how different media compositions affect the efficiency of magnesium lactate production.[1][2]

Experimental Protocols

Protocol 1: Production of Magnesium Lactate via Batch Fermentation

This protocol describes a general method for producing magnesium lactate using Lactobacillus paracasei.

1. Materials and Reagents:

  • Lactobacillus paracasei culture

  • De Man, Rogosa and Sharpe (MRS) broth or a suitable production medium (e.g., diluted tomato juice supplemented with glucose)

  • Glucose (or other carbon source)

  • Hydrated Magnesium Carbonate (HMC) or Magnesium Hydroxide (Mg(OH)₂)

  • Fermenter with pH and temperature control

  • Analytical equipment for measuring lactate and glucose concentrations (e.g., HPLC)

2. Inoculum Preparation: a. Inoculate a single colony of L. paracasei into a sterile tube containing 10 mL of MRS broth. b. Incubate at 37°C for 24 hours without agitation. c. Use this culture to inoculate a larger volume of MRS broth for the main fermentation.

3. Fermentation: a. Prepare the fermentation medium. For example, a 50% diluted MRS medium supplemented with 100 g/L glucose.[1][2] b. Autoclave the medium and allow it to cool to the desired fermentation temperature (e.g., 37°C). c. Inoculate the fermenter with the prepared L. paracasei culture (e.g., at a 5% v/v ratio). d. Maintain the pH of the fermentation broth between 5.5 and 6.5 by the controlled addition of a slurry of hydrated magnesium carbonate or magnesium hydroxide.[3][4] e. Maintain the temperature at 37°C. f. Take samples periodically to monitor glucose consumption and lactate production. g. Continue the fermentation until glucose is depleted, which may take 2-14 days depending on the medium.[1]

4. Product Recovery and Purification: a. At the end of the fermentation, filter the broth to remove biomass and any remaining solids.[5] b. Concentrate the resulting magnesium lactate solution by heating and stirring to induce crystallization.[5] c. Isolate the magnesium lactate crystals by vacuum filtration.[5] d. Wash the crystals with 99.9% ethanol to remove impurities.[5] e. Dry the crystals in an oven overnight to obtain a fine powder of this compound.[5]

Protocol 2: Assessing the Effect of Magnesium Lactate on Microbial Growth

This protocol outlines a method to evaluate the impact of magnesium lactate supplementation on the growth of a specific microorganism.

1. Materials and Reagents:

  • Microorganism of interest

  • Basal growth medium appropriate for the microorganism

  • Sterile this compound solution (e.g., 1 M)

  • Spectrophotometer

  • Sterile microplates or culture tubes

2. Experimental Setup: a. Prepare the basal growth medium and dispense it into sterile microplates or culture tubes. b. Create a series of magnesium lactate concentrations by adding different volumes of the sterile stock solution to the medium. Include a control with no added magnesium lactate. c. Inoculate each well or tube with a standardized amount of the microorganism. d. Incubate the cultures under optimal growth conditions (temperature, aeration).

3. Data Collection and Analysis: a. Measure the optical density (OD) of the cultures at regular intervals (e.g., every 2-4 hours) using a spectrophotometer at a suitable wavelength (e.g., 600 nm). b. Plot the OD values against time to generate growth curves for each magnesium lactate concentration. c. Calculate the specific growth rate and the final cell density for each condition to determine the effect of magnesium lactate on microbial growth.

Visualizations

Signaling and Metabolic Pathways

HexoseMonophosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P _6PG 6-Phosphoglucono- lactone G6P->_6PG G6PDH _6PGL 6-Phospho- gluconate _6PG->_6PGL Ru5P Ribulose-5-Phosphate _6PGL->Ru5P PGD G3P Glyceraldehyde-3- Phosphate Ru5P->G3P Pyruvate Pyruvate G3P->Pyruvate Multiple Steps Lactate Lactic Acid Pyruvate->Lactate G6PDH Glucose-6-phosphate dehydrogenase PGD Phosphogluconate dehydrogenase GAPDH Glyceraldehyde-3-phosphate dehydrogenase Enolase Phosphopyruvate hydratase (Enolase) PK Pyruvate kinase Mg Mg²⁺ Mg->G6PDH Mg->PGD Mg->GAPDH Mg->Enolase Mg->PK Mn Mn²⁺ Mn->G6PDH Mn->PGD Mn->GAPDH Mn->Enolase Mn->PK

Caption: Influence of Mg²⁺ and Mn²⁺ on the Hexose Monophosphate Pathway for Lactic Acid Production.[6]

Experimental Workflow

Caption: Workflow for the Production of this compound via Microbial Fermentation.

Logical Relationships

LogicalRelationships Prod Magnesium Lactate Production Efficiency Microorganism Microorganism (e.g., L. paracasei) Microorganism->Prod CarbonSource Carbon Source (e.g., Glucose) CarbonSource->Prod MediumComp Medium Composition (e.g., Diluted vs. Undiluted) MediumComp->Prod pH pH Control (5.5-6.5) pH->Prod Temp Temperature (e.g., 37°C) Temp->Prod Neutralizer Neutralizing Agent (e.g., Mg(OH)₂) Neutralizer->Prod

Caption: Key Factors Influencing the Efficiency of Magnesium Lactate Production in Fermentation.

References

Magnesium Lactate Dihydrate: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Magnesium lactate dihydrate, the magnesium salt of lactic acid, is a white, crystalline powder with the chemical formula C₆H₁₀MgO₆·2H₂O. While extensively utilized in the pharmaceutical, food, and cosmetic industries as a magnesium supplement and acidity regulator, its application as a reagent in general organic synthesis is more specialized. The primary and most well-documented role of this compound in synthetic organic chemistry is as a biocompatible catalyst or initiator for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer with significant applications in the biomedical field. Additionally, it can serve as a precursor for the synthesis of lactate esters.

This document provides detailed application notes and protocols for the use of this compound in these key synthetic transformations. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Application Note 1: Ring-Opening Polymerization of Lactide for Polylactic Acid (PLA) Synthesis

Magnesium lactate can be utilized as a catalyst in the ring-opening polymerization of lactide, a cyclic diester of lactic acid, to synthesize polylactic acid (PLA). This method is of particular interest for producing medical-grade PLA due to the biocompatibility of magnesium, which avoids the use of potentially toxic tin-based catalysts. The polymerization process typically involves heating the monomer with the magnesium lactate catalyst.

Data Presentation: Polymerization of Lactide using Magnesium-Based Catalysts

The following table summarizes representative data for the polymerization of lactide using a magnesium-based catalyst system. While specific data for this compound is limited, this table illustrates typical outcomes for such polymerizations.

Catalyst SystemMonomer:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Molecular Weight ( g/mol )
Magnesium-based100:11804>9534,000

Note: This data is representative of magnesium-catalyzed lactide polymerization and may not directly reflect the use of this compound without further optimization.

Experimental Protocol: Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization

This protocol describes a general procedure for the synthesis of PLA using a magnesium-based catalyst.

Materials:

  • L-lactide or D,L-lactide

  • This compound

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add this compound.

  • Monomer Addition: To the flask containing the catalyst, add the desired amount of lactide monomer.

  • Solvent Addition: If conducting a solution polymerization, add anhydrous toluene via cannula. For bulk polymerization, no solvent is needed.

  • Polymerization Reaction: Heat the reaction mixture to the desired temperature (e.g., 130-180°C) under constant stirring.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired time, cool the reaction mixture to room temperature. If in a solvent, precipitate the polymer by slowly adding the solution to a non-solvent like methanol. For bulk polymerization, dissolve the solid mass in a suitable solvent (e.g., dichloromethane) and then precipitate in methanol.

  • Purification: Filter the precipitated PLA and wash it several times with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified PLA in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Visualization: Workflow for PLA Synthesis

PLA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst This compound polymerization Ring-Opening Polymerization (Heat, Inert Atmosphere) catalyst->polymerization monomer Lactide Monomer monomer->polymerization precipitation Precipitation in Methanol polymerization->precipitation filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying product Polylactic Acid (PLA) drying->product

Caption: Workflow for the synthesis of polylactic acid (PLA).

Application Note 2: Esterification for the Synthesis of Ethyl Lactate

Magnesium lactate can be used as a starting material for the synthesis of lactate esters, such as ethyl lactate, through esterification with an alcohol in the presence of an acid catalyst. Ethyl lactate is a biodegradable solvent with a wide range of industrial applications. A kinetic study has been conducted on the esterification of fermentation-derived magnesium lactate with ethanol, catalyzed by sulfuric acid.

Data Presentation: Synthesis of Ethyl Lactate from Magnesium Lactate

The following table presents data on the synthesis of ethyl lactate from magnesium lactate.

ReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)
Magnesium Lactate, EthanolSulfuric Acid785Moderate to High

Note: The yield is dependent on reaction conditions such as temperature, catalyst loading, and initial molar ratio of reactants.

Experimental Protocol: Synthesis of Ethyl Lactate

This protocol outlines a general procedure for the synthesis of ethyl lactate from magnesium lactate.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Neutralization: After cooling to room temperature, carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude ethyl lactate by fractional distillation to obtain the pure product.

Visualization: Reaction Scheme for Ethyl Lactate Synthesis

Ethyl_Lactate_Synthesis cluster_reactants Reactants cluster_products Products Magnesium Lactate Magnesium Lactate Ethyl Lactate Ethyl Lactate Magnesium Lactate->Ethyl Lactate  + Ethanol (H₂SO₄, Δ) Ethanol Ethanol Magnesium Sulfate Magnesium Sulfate

Caption: Synthesis of ethyl lactate from magnesium lactate.

Broader Context: Magnesium in Asymmetric Catalysis

While this compound itself is not a common catalyst for a wide range of organic reactions, other magnesium complexes are versatile and widely used in asymmetric catalysis. These catalysts, often formed in situ, can act as Lewis acids to activate substrates and facilitate a variety of enantioselective transformations.

The general principle involves the coordination of a chiral ligand to a magnesium source (like a Grignard reagent or a magnesium halide), creating a chiral Lewis acidic center. This center then coordinates with a substrate, such as a carbonyl compound, directing the nucleophilic attack to one face of the molecule, thereby inducing stereoselectivity.

Visualization: Conceptual Role of a Chiral Magnesium Catalyst

Asymmetric_Catalysis Mg_source Mg(II) Source Catalyst Chiral Mg Catalyst Mg_source->Catalyst Chiral_ligand Chiral Ligand Chiral_ligand->Catalyst Activated_complex Activated Substrate- Catalyst Complex Catalyst->Activated_complex Substrate Prochiral Substrate (e.g., Ketone) Substrate->Activated_complex Activated_complex->Catalyst Catalyst Regeneration Product Chiral Product Activated_complex->Product Nucleophile Nucleophile Nucleophile->Activated_complex Stereoselective Attack

Caption: General mechanism of asymmetric magnesium catalysis.

Application Notes and Protocols for the Purity Assessment of Magnesium Lactate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium Lactate Dihydrate (Mg(C₃H₅O₃)₂ · 2H₂O) is a widely used magnesium salt in the pharmaceutical and food industries as a mineral supplement and acidity regulator.[1] Ensuring the purity and quality of this compound is critical for its safety and efficacy. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the complete purity assessment of this compound, compiled from pharmacopeial monographs and relevant scientific literature.

Identification Tests

A series of identification tests are performed to confirm the identity of the substance as this compound. These tests are typically qualitative and are based on the characteristic reactions of its constituent ions and functional groups.

Identification of Lactate

This test confirms the presence of the lactate anion.

Experimental Protocol:

  • To 5 ml of a solution containing about 5 mg of lactic acid (or a prescribed solution of the sample) add 1 ml of bromine water and 0.5 ml of 1 M sulfuric acid.[2]

  • Heat the solution in a water bath, stirring occasionally, until the color of bromine is discharged.[2]

  • Add 4 g of ammonium sulfate and mix.[2]

  • Add dropwise, without mixing, 0.2 ml of a 10% w/v solution of sodium nitroprusside in 1 M sulfuric acid.[2]

  • Without mixing, carefully add 1 ml of concentrated ammonia solution down the side of the tube.[2]

  • Allow to stand for 30 minutes. A dark green ring will appear at the interface of the two liquids, indicating the presence of lactate.[2]

Identification of Magnesium

This test confirms the presence of the magnesium cation.

Experimental Protocol:

  • Dissolve about 15 mg of the sample in 2 ml of water.[2]

  • Add 1 ml of dilute ammonia solution; a white precipitate will form.[2]

  • The precipitate should redissolve upon the addition of 1 ml of 2 M ammonium chloride.[2]

  • Add 1 ml of 0.25 M disodium hydrogen phosphate solution. A white crystalline precipitate is formed, confirming the presence of magnesium.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides a fingerprint of the molecule, confirming its identity by comparing the sample's spectrum with that of a reference standard.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The obtained spectrum should be comparable to the reference spectrum of this compound. Key characteristic absorption bands for this compound can be observed in its FTIR spectrum.[3]

Assay (Purity)

The assay determines the content of Magnesium Lactate (calculated on the dried basis) and is a primary indicator of its purity. The most common method is complexometric titration.

Complexometric Titration with EDTA

This method is based on the reaction between magnesium ions and a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 0.180 g of the previously dried sample and dissolve it in water, then dilute to 300 mL with water.[4]

  • Titration:

    • To the sample solution, add 5 ml of ammonia/ammonium chloride buffer (pH 10.0).[5][6]

    • Add a suitable indicator, such as Eriochrome Black T.[7][8]

    • Titrate with a standardized 0.05 M EDTA solution until the color changes from wine-red to a pure blue.[5][8]

  • Calculation: Each mL of 0.05 M disodium ethylenediaminetetraacetate is equivalent to 10.12 mg of anhydrous magnesium lactate (C₆H₁₀MgO₆).[5] Calculate the percentage of magnesium lactate in the sample.

Impurity Profile Analysis

A thorough purity assessment involves the quantification of various potential impurities, including related substances, inorganic ions, heavy metals, and residual solvents.

Water Content (Loss on Drying and Karl Fischer Titration)

This compound contains two molecules of water of crystallization. The water content is a critical quality attribute.

This gravimetric method determines the amount of volatile matter, primarily water, in the sample.

Experimental Protocol:

  • Accurately weigh about 0.500 g of the sample in a tared, shallow weighing bottle.[9]

  • Dry the sample in an oven at 125 °C for a specified period (e.g., as per pharmacopeial monograph).[9]

  • Cool the sample in a desiccator to room temperature and reweigh.

  • The loss in weight is calculated as a percentage of the initial sample weight. The acceptance criterion is typically between 14.0% and 17.0%.[9]

This is a specific method for the determination of water content.

Experimental Protocol:

  • Apparatus: A Karl Fischer titrator (volumetric or coulometric).

  • Reagent: Standardized Karl Fischer reagent.

  • Procedure:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to the electrometric endpoint with the Karl Fischer reagent to neutralize any residual water.[2]

    • Accurately weigh a suitable amount of the sample and quickly transfer it to the titration vessel.[10]

    • Stir to dissolve the sample and titrate with the Karl Fischer reagent to the electrometric endpoint.[2]

  • Calculation: Calculate the water content based on the volume of titrant consumed and its water equivalence factor.[2]

Inorganic Impurities

Limits are set for various inorganic impurities such as chlorides, sulfates, and iron.

Experimental Protocols:

  • Chlorides: The test involves the precipitation of silver chloride, and the opalescence is compared to a standard. A common limit is not more than 200 ppm.[9]

  • Sulfates: This test is based on the precipitation of barium sulfate, and the turbidity is compared to a standard. A typical limit is not more than 400 ppm.[9]

  • Iron: The presence of iron is determined spectrophotometrically after the formation of a colored complex. A common limit is not more than 50 ppm.[9]

Heavy Metals

The presence of heavy metals is a significant safety concern. Pharmacopeial limits are typically in the range of 10-20 ppm for total heavy metals.[9] Modern instrumental techniques like ICP-MS are preferred for their high sensitivity and specificity.

Experimental Protocol (ICP-MS):

  • Sample Preparation: Accurately weigh a portion of the sample and digest it using a mixture of high-purity nitric acid and hydrogen peroxide in a closed-vessel microwave digestion system.[11]

  • Standard Preparation: Prepare a series of calibration standards of the target heavy metals (e.g., Pb, Cd, As, Hg) in a matrix matching the digested sample.

  • Instrument Parameters:

    • Instrument: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).

    • Plasma Conditions: Optimize plasma power, gas flow rates (nebulizer, plasma, and auxiliary), and sample uptake rate.

    • Mass Spectrometer: Select appropriate isotopes for analysis and use a collision/reaction cell if necessary to remove interferences.

  • Data Analysis: Quantify the concentration of each heavy metal in the sample by comparing its signal to the calibration curve.

Related Substances and Chiral Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying organic impurities (related substances) and for determining the enantiomeric purity of chiral compounds like magnesium lactate.

Since lactic acid is a chiral molecule, it is important to determine the enantiomeric purity (L-lactate vs. D-lactate).

Experimental Protocol (Chiral HPLC):

  • Chromatographic System:

    • Column: A chiral stationary phase column, such as a teicoplanin-based column (e.g., Chirobiotic T) or a polysaccharide-based column (e.g., Chiralpak IG).[4][12]

    • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, optimized for the specific column and enantiomers. For example, a mobile phase of methanol/acetonitrile containing formic acid can be used with a Chiralpak IG column.[4]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detector: UV detector (if the lactate is derivatized) or a Mass Spectrometer (MS) for higher sensitivity and specificity.[12][13]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Derivatization with a fluorescent tag may be necessary for UV detection.[9]

  • Analysis: Inject the sample and a standard solution of the desired enantiomer and its antipode. The separation of the enantiomeric peaks allows for the quantification of the undesired enantiomer.

Ion Chromatography (IC)

Ion chromatography is an excellent technique for the simultaneous determination of the magnesium cation and the lactate anion.

Experimental Protocol:

  • Chromatographic System:

    • Cation Analysis (Magnesium):

      • Column: A cation-exchange column (e.g., Dionex IonPac CS16).[14]

      • Eluent: A dilute acid solution (e.g., methanesulfonic acid).

      • Detection: Suppressed conductivity detection.[14]

    • Anion Analysis (Lactate):

      • Column: An anion-exchange column.

      • Eluent: A carbonate/bicarbonate buffer.

      • Detection: Suppressed conductivity detection.

  • Sample Preparation: Dissolve the sample in deionized water and dilute to an appropriate concentration.

  • Analysis: Inject the sample and standards to quantify the magnesium and lactate content.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and dehydration process of this compound.

Experimental Protocol:

  • Instrumentation: A simultaneous TGA-DSC instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum or alumina).

  • TGA-DSC Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate.

  • Data Analysis:

    • TGA Curve: The TGA curve will show weight loss steps corresponding to the loss of water molecules and subsequent decomposition of the anhydrous salt.

    • DSC Curve: The DSC curve will show endothermic or exothermic peaks associated with these thermal events (dehydration, melting, decomposition).

Summary of Quantitative Data

The following tables summarize the typical specifications for this compound based on pharmacopeial monographs.

Table 1: Assay and Water Content Specifications

ParameterMethodSpecification
Assay (as C₆H₁₀MgO₆, dried basis)Complexometric Titration98.0% to 102.0%[4]
Loss on DryingGravimetric (125 °C)14.0% to 17.0%[9]

Table 2: Impurity Limits

ImpurityMethodLimit
ChloridesLimit Test≤ 200 ppm[9]
SulfatesLimit Test≤ 400 ppm[9]
IronLimit Test≤ 50 ppm[9]
Heavy MetalsLimit Test / ICP-MS≤ 20 ppm[9]
LeadAAS / ICP-MS≤ 2 mg/kg[5]

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_tests Analytical Techniques cluster_results Results & Specification cluster_decision Final Decision Sample Magnesium Lactate Dihydrate Sample Identification Identification (IR, Wet Chemistry) Sample->Identification Assay Assay (Purity) (Complexometric Titration) Sample->Assay Impurities Impurity Profile (IC, HPLC, ICP-MS) Sample->Impurities Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Water Water Content (Karl Fischer, LOD) Sample->Water Specification Compare with Pharmacopeial Specs Identification->Specification Assay->Specification Impurities->Specification Thermal->Specification Water->Specification Decision Pass / Fail Specification->Decision

Caption: Overall analytical workflow for purity assessment.

Complexometric_Titration cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_calc Calculation A Weigh Sample B Dissolve in Water A->B C Add Buffer (pH 10) B->C D Add Indicator C->D E Titrate with Standard EDTA Solution D->E F Observe Color Change (Red to Blue) E->F G Calculate Purity F->G

Caption: Workflow for assay by complexometric titration.

References

Application Notes and Protocols: Magnesium Lactate Dihydrate in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium is an essential mineral that plays a crucial role in numerous physiological processes, including enzymatic reactions, muscle function, and nerve transmission.[1] In preclinical research, rodent models are invaluable for studying the effects of magnesium supplementation on various health outcomes. Magnesium lactate dihydrate is an organic salt of magnesium that is often used in supplementation studies due to its bioavailability.[2] These application notes provide a comprehensive overview of the use of this compound as a magnesium supplement in rodent studies, including detailed experimental protocols and data summaries.

Applications in Rodent Studies

Magnesium lactate has been investigated in various rodent models to understand its physiological and behavioral effects. Key research applications include:

  • Bioavailability Studies: Comparative studies in rats have been conducted to determine the bioavailability of various magnesium salts, including magnesium lactate. Organic magnesium salts like magnesium lactate are often compared to inorganic salts to assess their absorption and retention.[2][3]

  • Cardiovascular and Muscle Health: Research in Wistar rats has explored the long-term effects of low-dose magnesium L-lactate administration on the myocardium and skeletal muscles, suggesting beneficial effects on muscle function.

  • Neurological and Behavioral Studies: The impact of magnesium supplementation on behavior has been studied in magnesium-deficient rats. For instance, magnesium lactate has been shown to suppress muricidal (mouse-killing) behavior, suggesting a role in modulating aggression and stress responses.[4][5]

  • Bone Metabolism: While not specific to this compound, studies on magnesium deficiency in mice have demonstrated its profound effect on bone mineral density, highlighting the importance of adequate magnesium intake for skeletal health.[6]

Experimental Protocols

Protocol for Induction of Magnesium Deficiency in Rodents

This protocol describes a standard method for inducing magnesium deficiency in rats or mice to study the effects of subsequent supplementation.

Materials:

  • Magnesium-deficient rodent diet (e.g., AIN-93 based diet with 15 mg/kg magnesium).[7]

  • Demineralized water.

  • Standard rodent cages.

  • Metabolic cages for urine and feces collection (optional).

  • Analytical equipment for measuring magnesium levels in blood, urine, and tissues.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or C57BL/6 mice) to the housing facility for at least one week under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 1°C).[6] Provide standard chow and water ad libitum.

  • Baseline Measurements: Before starting the magnesium-deficient diet, collect baseline blood samples via tail vein or another appropriate method to measure initial serum magnesium concentrations.[8]

  • Induction of Magnesium Deficiency:

    • Switch the animals to a magnesium-deficient diet (e.g., 15 mg/kg Mg) and provide demineralized water ad libitum.[7]

    • The duration of the deficient diet can range from two to seven weeks, depending on the research question and the severity of deficiency required.[7][9]

    • Monitor the animals daily for any clinical signs of magnesium deficiency, such as hyperirritability, seizures, or skin lesions.

  • Monitoring Magnesium Levels:

    • Collect blood samples periodically (e.g., weekly) to monitor the decline in serum magnesium levels.

    • If using metabolic cages, collect 24-hour urine and feces to measure magnesium excretion.

  • Confirmation of Deficiency: A significant drop in serum magnesium levels compared to baseline or a control group fed a normal diet confirms magnesium deficiency.

G cluster_acclimatization Acclimatization (1 week) cluster_baseline Baseline Measurement cluster_induction Induction of Mg Deficiency (2-7 weeks) cluster_monitoring Monitoring cluster_confirmation Confirmation acclimatize House rodents under standard conditions (Standard chow and water ad libitum) baseline Collect baseline blood samples (Measure initial serum Mg levels) acclimatize->baseline diet Switch to Mg-deficient diet (e.g., 15 mg/kg Mg) + Demineralized water baseline->diet monitor_clinical Daily monitoring for clinical signs diet->monitor_clinical monitor_mg Periodic blood collection (Monitor serum Mg levels) diet->monitor_mg metabolic_cages Optional: 24h urine/feces collection (Measure Mg excretion) diet->metabolic_cages confirmation Confirm significant drop in serum Mg monitor_mg->confirmation

Protocol for Preparation and Oral Administration of this compound Solution

This protocol details the preparation of a this compound solution and its administration to rodents via oral gavage.

Materials:

  • This compound powder.

  • Distilled or deionized water.

  • Weighing scale.

  • Volumetric flask.

  • Magnetic stirrer and stir bar.

  • Oral gavage needles (appropriate size for the animal, e.g., 18-20 gauge for mice, 16-18 gauge for rats).[10][11]

  • Syringes.

Procedure:

  • Solution Preparation:

    • Determine the desired concentration of the this compound solution based on the target dosage for the animals (e.g., mg of elemental magnesium per kg of body weight).

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a known volume of distilled or deionized water in a volumetric flask. Use a magnetic stirrer to ensure complete dissolution. For example, a solution of 70 g of this compound per 930 g of demineralized water can be prepared.[12]

  • Animal Preparation:

    • Weigh each animal to calculate the precise volume of the solution to be administered. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[10][11]

    • To maximize the gavage volume, food can be withheld for a few hours before the procedure, with appropriate ethical approval.[13]

  • Oral Gavage Administration:

    • Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.

    • Measure the correct length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib, to estimate the distance to the stomach.[10]

    • Attach the gavage needle to a syringe filled with the calculated volume of the this compound solution.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[10]

    • Once the needle is in the correct position, slowly administer the solution.

    • Gently remove the needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Monitor the animal for a short period after gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[11]

G cluster_prep Solution Preparation cluster_animal_prep Animal Preparation cluster_admin Oral Gavage Administration cluster_monitor Post-Administration calc_dose Calculate required concentration weigh Weigh this compound calc_dose->weigh dissolve Dissolve in deionized water weigh->dissolve restrain Gently restrain animal dissolve->restrain weigh_animal Weigh animal calc_vol Calculate administration volume (max 10-20 mL/kg) weigh_animal->calc_vol calc_vol->restrain measure_needle Measure gavage needle length restrain->measure_needle insert_needle Insert needle into esophagus measure_needle->insert_needle administer Slowly administer solution insert_needle->administer monitor_animal Monitor for signs of distress administer->monitor_animal

Data Presentation

The following tables summarize qualitative and comparative data on the use of magnesium lactate in rodent studies. Specific quantitative data from full-text articles was not available in the conducted search.

Table 1: Bioavailability of Magnesium Salts in Magnesium-Deficient Rats

Magnesium SaltBioavailability ComparisonReference
Magnesium Lactate Generally higher bioavailability than inorganic salts.[2][3]
Magnesium L-aspartateCompensated for magnesium deficit more effectively and faster than other salts.[3][7]
Magnesium ChlorideShowed the highest efficiency among inorganic magnesium salts.[3][7]

Table 2: Effects of Magnesium Lactate Supplementation in Rodent Models

Study FocusAnimal ModelKey FindingsReference
Myocardium and Skeletal MuscleYoung male Wistar ratsChronic low-dose administration had a beneficial effect.
Muricidal BehaviorMagnesium-deficient ratsSuppressed aggressive behavior.[4][5]

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound in the context of the cited studies are not detailed in the available literature. However, a logical diagram illustrating the experimental design of a comparative bioavailability study is presented below.

G cluster_induction Phase 1: Induction of Mg Deficiency cluster_supplementation Phase 2: Supplementation cluster_analysis Phase 3: Analysis mg_deficient_diet Rodents on Mg-deficient diet group_a Group A: Magnesium Lactate mg_deficient_diet->group_a group_b Group B: Other Mg Salt (e.g., Mg Oxide) mg_deficient_diet->group_b group_c Group C: Control (No Supplement) mg_deficient_diet->group_c blood_samples Collect blood samples group_a->blood_samples urine_feces Collect urine and feces group_a->urine_feces group_b->blood_samples group_b->urine_feces group_c->blood_samples group_c->urine_feces measure_mg Measure Mg levels blood_samples->measure_mg urine_feces->measure_mg compare Compare bioavailability measure_mg->compare

References

Troubleshooting & Optimization

Navigating the Crystallization of Magnesium Lactate Dihydrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the crystallization conditions of Magnesium Lactate Dihydrate. Addressing common challenges encountered during experimental work, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible crystallization outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
No Crystal Formation - Solution is not sufficiently supersaturated. - Nucleation is inhibited.- Concentrate the solution by evaporating the solvent. - Cool the solution to a lower temperature. - Introduce seed crystals of this compound. - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[1][2][3]
"Oiling Out" (Formation of a liquid phase instead of solid crystals) - High degree of supersaturation causing the solute to precipitate above its melting point in the solvent system. - Presence of impurities.- Reheat the solution and add a small amount of additional solvent to reduce supersaturation. - Allow the solution to cool more slowly to promote orderly crystal growth.[1][4][5] - Introduce seed crystals to encourage crystallization over oiling.[1][5] - Consider a purification step (e.g., charcoal treatment) to remove impurities.[4]
Formation of Very Small Crystals - High level of supersaturation leading to rapid nucleation.[6] - Rapid cooling.- Reduce the rate of cooling to allow for slower crystal growth. - Decrease the level of supersaturation by using a slightly larger volume of solvent.[2] - Control the stirring rate; lower agitation can sometimes lead to larger crystals.
Low Crystal Yield - Incomplete crystallization due to insufficient cooling or evaporation. - Too much solvent used, keeping the product in solution.- Ensure the solution is cooled to the optimal low temperature for a sufficient amount of time. - If using evaporative crystallization, ensure an adequate amount of solvent has been removed. - Reduce the initial volume of solvent in subsequent experiments.
Discolored Crystals - Presence of impurities from the starting materials or reaction byproducts.- Wash the crystals with a small amount of cold solvent or an anti-solvent in which this compound has low solubility.[7] - Consider recrystallizing the product. - If the source is a fermentation broth, pretreatment of the broth to remove colored compounds may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution can significantly influence the crystallization process. For crystallization from a fermentation broth, adjusting the pH to a range of 6.5 to 7.5 with a base like magnesium oxide can promote the precipitation of magnesium lactate crystals.[10] A 5% solution of this compound in water typically has a pH between 6.5 and 8.5.[2]

Q3: What are some common impurities that can affect crystallization?

A3: Common impurities can include chlorides, sulfates, iron, and heavy metals.[2] In the context of production via fermentation, residual sugars and other components of the fermentation broth can also act as impurities.[10] These impurities can interfere with crystal growth, affect purity, and potentially lead to issues like "oiling out."

Q4: Can I use an anti-solvent for crystallization?

A4: Yes, anti-solvent crystallization is a viable method. Ethanol is a suitable anti-solvent as this compound is practically insoluble in it.[2][8] The process involves dissolving the this compound in a minimal amount of a good solvent (like water) and then gradually adding the anti-solvent to induce precipitation.

Q5: What is the importance of the cooling rate?

A5: The cooling rate is a critical parameter that influences crystal size and purity. Rapid cooling leads to high supersaturation and the formation of many small crystals, which may trap impurities.[6] A slower, controlled cooling rate generally results in larger, purer crystals.

Key Crystallization Parameters

The following table summarizes key quantitative parameters relevant to the crystallization of this compound.

ParameterValue/RangeSource
Solubility in Water Slightly soluble in cold water, soluble in boiling water. Solubility increases with temperature.[2][8]
pH of 5% Aqueous Solution 6.5 - 8.5[2]
Optimal pH for Crystallization (from fermentation broth) 6.5 - 7.5[10]
Crystallization Temperature (from fermentation broth) 42°C[10]
Evaporative Crystallization Temperature Range 50°C - 90°C[11]
Anti-solvent Ethanol (this compound is practically insoluble)[2][8]

A study on the crystallization of magnesium lactate from a fermentation broth presented the following relationship between the crystallization temperature and the concentration of lactic acid remaining in the supernatant, which is inversely related to the crystallization yield[10]:

C = 78.03 - 0.542T + 0.0113T²

Where:

  • C is the concentration of lactic acid in the supernatant (g/L)

  • T is the crystallization temperature (°C)

This equation shows that as the temperature (T) decreases, the concentration of lactic acid in the supernatant (C) also decreases, indicating a higher yield of magnesium lactate crystals.[10]

Experimental Protocols

Cooling Crystallization Protocol

This protocol describes a general method for crystallizing this compound from an aqueous solution using controlled cooling.

CoolingCrystallization cluster_0 Preparation cluster_1 Cooling cluster_2 Isolation and Drying prep1 Dissolve this compound in a minimal amount of hot deionized water (e.g., 80-90°C) with stirring to create a saturated solution. prep2 Ensure all solid has dissolved. prep1->prep2 cool1 Allow the solution to cool slowly to room temperature without disturbance. prep2->cool1 cool2 For higher yield, further cool the solution in an ice bath (0-4°C). cool1->cool2 iso1 Collect the crystals by vacuum filtration. cool2->iso1 iso2 Wash the crystals with a small amount of cold deionized water or ethanol. iso1->iso2 iso3 Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C). iso2->iso3

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization Protocol

This protocol outlines a general procedure for crystallizing this compound using an anti-solvent.

AntiSolventCrystallization cluster_0 Preparation cluster_1 Precipitation cluster_2 Isolation and Drying prep1 Dissolve this compound in a minimal amount of deionized water at room temperature to form a concentrated solution. precip1 Slowly add ethanol (anti-solvent) to the aqueous solution with constant stirring. prep1->precip1 precip2 Continue adding ethanol until precipitation is complete. precip1->precip2 iso1 Collect the precipitated crystals by vacuum filtration. precip2->iso1 iso2 Wash the crystals with a small amount of ethanol. iso1->iso2 iso3 Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C). iso2->iso3

Caption: Workflow for Anti-Solvent Crystallization.

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

TroubleshootingLogic start Crystallization Experiment outcome Observe Outcome start->outcome no_xtals No Crystals outcome->no_xtals No Precipitation oiling_out Oiling Out outcome->oiling_out Liquid Phase Separation small_xtals Small Crystals outcome->small_xtals Fine Powder good_xtals Good Crystals outcome->good_xtals Well-formed Crystals sol1 Increase Supersaturation: - Evaporate solvent - Cool further no_xtals->sol1 sol2 Induce Nucleation: - Add seed crystals - Scratch flask no_xtals->sol2 sol3 Reduce Supersaturation: - Add more solvent - Slower cooling oiling_out->sol3 sol4 Slow Down Nucleation: - Slower cooling rate small_xtals->sol4

Caption: Troubleshooting Crystallization Issues.

References

"preventing hydrate phase formation in Magnesium lactate dihydrate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of magnesium lactate dihydrate. Our goal is to help you prevent the formation of undesirable hydrate phases and ensure the synthesis of a pure, stable product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention of unwanted hydrate phases.

ProblemPotential Cause(s)Recommended Solution(s)
Final product is not the dihydrate form (e.g., anhydrous or other hydrates detected). Inadequate Drying: Residual moisture after crystallization can lead to the formation of different hydrate phases or a mixture.[1]Ensure complete removal of water by drying the crystals in an oven at 60°C for 24 hours.[1] The European Pharmacopoeia suggests a loss on drying of 14.0% to 17.0% at 125°C.[2]
Incorrect Crystallization Temperature: The temperature at which crystallization occurs can influence the resulting hydrate form.Maintain a crystallization temperature of approximately 42°C. This temperature has been shown to be effective for crystallization without the need for subsequent cooling and reheating, which can introduce variability.[3]
Inappropriate Solvent for Washing: Using a solvent in which magnesium lactate has some solubility can lead to the dissolution and re-precipitation of different hydrate forms.Wash the isolated crystals with 99.9% alcohol to remove impurities without dissolving the desired dihydrate product.[1]
Low Yield of Crystalline Product. Suboptimal pH during Neutralization: The pH of the reaction mixture during the neutralization of lactic acid with a magnesium source can affect the solubility and subsequent crystallization of magnesium lactate.When using hydrated magnesium carbonate hydroxide as the neutralizing agent, the pH will naturally increase as the lactic acid is consumed.[1] For other bases, a pH range of 6.5 to 8.5 in the final solution is generally recommended.[2]
Supersaturation Level Too Low: Insufficient concentration of magnesium lactate in the solution will prevent or reduce crystallization.Concentrate the solution by heating and stirring to enhance evaporation and reach the crystallization point before cooling.[1]
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, poorly formed crystals and may trap impurities or other hydrate phases.Employ a gradual and controlled cooling process to allow for the growth of well-defined dihydrate crystals.
Formation of Amorphous Material. High Supersaturation and Rapid Precipitation: Very high levels of supersaturation can lead to rapid, uncontrolled precipitation, resulting in an amorphous solid rather than a crystalline one.Control the rate of supersaturation by optimizing the concentration and cooling rate. Seeding the solution with a small amount of pure this compound crystals can promote controlled crystal growth.
Presence of Impurities: Impurities in the reaction mixture can inhibit crystal growth and promote the formation of an amorphous product.[4]Use high-purity lactic acid and a high-purity magnesium source.[5] Ensure thorough washing of the final product to remove any soluble impurities.[1]
Inconsistent Crystal Size and Morphology. Inconsistent Agitation: The speed of agitation during crystallization affects mass transfer and can influence crystal size and shape.[6][7]Maintain a consistent and appropriate agitation speed throughout the crystallization process to ensure a uniform suspension and promote even crystal growth.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal drying procedure to obtain this compound specifically?

A1: To ensure the formation of the stable dihydrate form, it is crucial to dry the crystallized product thoroughly. A recommended procedure is to dry the crystals in an oven at 60°C for 24 hours.[1] This process is designed to remove residual moisture, which can otherwise lead to the formation of different, less stable hydrate phases.[1]

Q2: Which neutralizing agent is best for the synthesis of this compound?

A2: Hydrated magnesium carbonate hydroxide is a preferred neutralizing agent for the reaction between lactic acid and a magnesium source.[1] This reagent provides a controlled reaction environment and helps to minimize the formation of by-products and impurities, thus optimizing the yield and purity of the final magnesium lactate product.[1]

Q3: How does pH influence the formation of this compound?

A3: The pH of the solution is a critical parameter. During synthesis via fermentation, the pH initially decreases due to the production of lactic acid and then increases as it is neutralized by the magnesium source.[1] For the final product in solution, a pH range of 6.5 to 8.5 is generally targeted to ensure the stability of the magnesium lactate.[2]

Q4: What is the recommended crystallization temperature for this compound?

A4: A crystallization temperature of around 42°C has been shown to be effective.[3] This temperature allows for efficient crystallization without the need for energy-intensive cooling and reheating steps, making the process more economical and scalable.[3]

Q5: What is the solubility of this compound in water?

A5: this compound is slightly soluble in cold water and soluble in boiling water.[2] One source indicates a solubility of 84 g/L in water.[5] It is practically insoluble in ethanol.[2]

Q6: How can I confirm that I have synthesized the correct dihydrate form?

A6: Several analytical techniques can be used to characterize the hydrate form of magnesium lactate. Powder X-ray Diffraction (PXRD) is a definitive method to identify the crystalline structure. Thermogravimetric Analysis (TGA) can be used to determine the water content by measuring the mass loss upon heating. Fourier-Transform Infrared Spectroscopy (FTIR) can also provide information about the presence of water of hydration.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is based on a fermentation and crystallization process.

Materials:

  • Lactic acid source (e.g., from fermentation broth)

  • Hydrated magnesium carbonate hydroxide (as neutralizing agent)

  • 99.9% Alcohol (for washing)

  • Deionized water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Drying oven

  • pH meter

Procedure:

  • Neutralization:

    • If starting from a lactic acid solution, slowly add hydrated magnesium carbonate hydroxide while stirring. Monitor the pH and continue addition until the lactic acid is neutralized (target pH range 6.5-8.5).

    • If using a fermentation broth, the neutralizing agent is typically added during fermentation to maintain a suitable pH for the microorganisms.[1]

  • Concentration:

    • Heat the resulting magnesium lactate solution while stirring to evaporate excess water and concentrate the solute.[1] Continue until the solution reaches its crystallization point (becomes saturated).

  • Crystallization:

    • Maintain the concentrated solution at a constant temperature of approximately 42°C to induce crystallization.[3]

    • Allow sufficient time for the crystals to form and grow.

  • Isolation:

    • Isolate the this compound crystals from the mother liquor by vacuum filtration using a Buchner funnel.[1]

  • Washing:

    • Wash the isolated crystals with 99.9% alcohol to remove any remaining impurities.[1] Repeat the washing step until the filtrate is clear.[1]

  • Drying:

    • Dry the washed crystals in an oven at 60°C for 24 hours to remove residual moisture and ensure the formation of the stable dihydrate phase.[1]

  • Characterization:

    • Characterize the final product using techniques such as Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) to confirm the crystalline form and water content.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_purification Purification & Drying lactic_acid Lactic Acid Solution / Fermentation Broth neutralization Neutralization with Hydrated Magnesium Carbonate Hydroxide lactic_acid->neutralization concentration Concentration (Heating & Stirring) neutralization->concentration crystallization Crystallization at 42°C concentration->crystallization isolation Isolation (Filtration) crystallization->isolation washing Washing (99.9% Alcohol) isolation->washing drying Drying (60°C, 24h) washing->drying final_product This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_drying Drying Process cluster_crystallization Crystallization Conditions cluster_washing Washing Step start Problem: Undesired Hydrate Phase drying_check Drying at 60°C for 24h? start->drying_check adjust_drying Action: Adjust Drying Protocol drying_check->adjust_drying No temp_check Crystallization Temp ~42°C? drying_check->temp_check Yes adjust_drying->temp_check adjust_temp Action: Control Temperature temp_check->adjust_temp No cooling_check Gradual Cooling? temp_check->cooling_check Yes adjust_temp->cooling_check adjust_cooling Action: Slow Down Cooling Rate cooling_check->adjust_cooling No solvent_check Washing with 99.9% Alcohol? cooling_check->solvent_check Yes adjust_cooling->solvent_check adjust_solvent Action: Use Appropriate Solvent solvent_check->adjust_solvent No solution Solution: Pure Mg Lactate Dihydrate solvent_check->solution Yes adjust_solvent->solution

Caption: Troubleshooting logic for preventing undesired hydrate phases.

References

"common impurities in commercial Magnesium lactate dihydrate and their identification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Magnesium Lactate Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities and their identification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities, which can be broadly categorized as:

  • Inorganic Impurities: These include chlorides, sulfates, iron, and heavy metals. Their presence is typically controlled and limited to specific levels by pharmacopeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP).[1][2]

  • Water Content: As a dihydrate, the compound naturally contains water. However, variations in moisture content outside the specified range (typically 14.0% to 17.0%) are considered an impurity.[1][3]

  • Organic Impurities (Related Substances): These can originate from the manufacturing process of lactic acid, which often involves fermentation. Potential organic impurities include other organic acids such as acetic acid and propionic acid. Degradation products of magnesium lactate can also be present.[4]

  • Residual Solvents: Volatile organic compounds used during the manufacturing process may remain in the final product.[5][6]

  • Microbiological Impurities: For pharmaceutical-grade material, microbiological purity is crucial, and tests are conducted for total aerobic microbial count, as well as the absence of specific pathogens like E. coli.[3]

Q2: Why is it important to control these impurities?

A2: Controlling impurities in this compound is critical, especially in pharmaceutical applications, for several reasons:

  • Patient Safety: Some impurities, such as heavy metals and certain organic compounds, can be toxic even at low concentrations.[6]

  • Product Stability and Efficacy: Impurities can affect the chemical and physical stability of the drug substance and the final drug product, potentially impacting its shelf-life and therapeutic effectiveness.[7]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs).[8][9]

Troubleshooting Guides

Troubleshooting Guide: Unexpected Results in Purity Testing
Observed Issue Potential Cause Troubleshooting Steps
High Chloride Content Contamination from glassware or reagents.Ensure all glassware is thoroughly rinsed with deionized water. Use high-purity reagents.
Inaccurate standard preparation.Prepare a fresh standard solution and re-run the analysis.
High Sulfate Content Contamination from reagents.Use sulfate-free reagents where possible. Run a blank to check for background levels.
Incomplete precipitation in the limit test.Ensure proper mixing and adherence to the specified standing time.
High Iron Content Contamination from spatulas or glassware.Use iron-free spatulas and acid-washed glassware.
Interference from other metals.The use of thioglycollic acid in the limit test is specific for iron.[10]
High Heavy Metal Content Contamination from the analytical instrument (AAS).Clean the nebulizer and burner head of the AAS instrument.
Matrix interference.Prepare matrix-matched standards or use a standard addition method.
Out-of-Specification Water Content Improper sample handling and storage.Store the sample in a tightly sealed container in a desiccator.
Inaccurate Karl Fischer titration.Ensure the Karl Fischer reagent is properly standardized and the instrument is calibrated.
Unexpected Peaks in HPLC (Organic Impurities) Contaminated mobile phase or glassware.Use HPLC-grade solvents and thoroughly clean all glassware.
Sample degradation.Analyze the sample promptly after preparation or store it under appropriate conditions (e.g., refrigerated).
Column contamination.Flush the column with a strong solvent or replace it if necessary.

Quantitative Data Summary

The following tables summarize the typical limits for common impurities in different grades of this compound as specified by various pharmacopeias.

Table 1: Limits for Inorganic Impurities

ImpurityBP/Ph. Eur. LimitUSP Grade LimitFCC Grade Limit
Chlorides≤ 200 ppm[1][2][11]-≤ 100 ppm
Sulfates≤ 400 ppm[1][2][11]-≤ 50 ppm
Iron≤ 50 ppm[1][2][11]≤ 40 ppm-
Heavy Metals≤ 20 ppm[1][2]≤ 10 ppm-
Lead-≤ 2 ppm≤ 2 mg/kg[3]

Table 2: Other Specifications

ParameterSpecification
Loss on Drying (Water Content)14.0% - 17.0%[1][3]
pH (5% solution)6.5 - 8.5[1][2]
Assay (dried substance)98.0% - 102.0%[1][3]

Experimental Protocols

Protocol 1: Limit Test for Chlorides

This method is based on the reaction of soluble chlorides with silver nitrate in the presence of dilute nitric acid to produce an opalescence, which is compared to a standard.[7]

Procedure:

  • Test Solution: Dissolve a specified quantity of the this compound sample in distilled water and transfer to a Nessler cylinder. Add 10 ml of dilute nitric acid. Dilute to 50 ml with water and add 1 ml of silver nitrate solution.

  • Standard Solution: Prepare a standard solution containing a known amount of sodium chloride (NaCl) in a separate Nessler cylinder. Add 10 ml of dilute nitric acid. Dilute to 50 ml with water and add 1 ml of silver nitrate solution.

  • Observation: Stir both solutions immediately with a glass rod and allow them to stand for 5 minutes, protected from light. Compare the opalescence of the two solutions by viewing them transversely against a black background. The opalescence in the test solution should not be more intense than that of the standard solution.[12]

Protocol 2: Limit Test for Sulfates

This test relies on the precipitation of sulfates with barium chloride in the presence of hydrochloric acid to form a turbidity that is compared with a standard.[7]

Procedure:

  • Test Solution: Dissolve a specified amount of the sample in distilled water in a Nessler cylinder. Add 2 ml of dilute hydrochloric acid. Dilute to 45 ml with water and add 5 ml of barium sulfate reagent.

  • Standard Solution: In another Nessler cylinder, place a standard solution of potassium sulfate. Add 2 ml of dilute hydrochloric acid. Dilute to 45 ml with water and add 5 ml of barium sulfate reagent.

  • Observation: Stir both solutions immediately and let them stand for 5 minutes. Compare the turbidity of the two solutions. The turbidity of the test solution should not exceed that of the standard solution.[12]

Protocol 3: Limit Test for Iron

This colorimetric test is based on the reaction of iron with thioglycollic acid in the presence of citric acid and an alkaline solution (ammonia) to produce a purple color.[7][10]

Procedure:

  • Test Solution: Dissolve the specified quantity of the sample in 20 ml of water in a Nessler cylinder. Add 2 ml of a 20% w/v solution of iron-free citric acid and 0.1 ml of thioglycollic acid. Mix, make the solution alkaline with iron-free ammonia solution, and dilute to 50 ml with water.

  • Standard Solution: In a separate Nessler cylinder, dilute 2 ml of a standard iron solution with 20 ml of water. Add 2 ml of a 20% w/v solution of iron-free citric acid and 0.1 ml of thioglycollic acid. Mix, make the solution alkaline with iron-free ammonia solution, and dilute to 50 ml with water.

  • Observation: Allow both solutions to stand for 5 minutes. The purple color produced in the test solution should not be more intense than that of the standard solution.[13][14]

Protocol 4: Determination of Heavy Metals by Atomic Absorption Spectroscopy (AAS)

AAS is a sensitive technique for quantifying heavy metals at trace levels.[15]

Procedure:

  • Sample Preparation: Accurately weigh a specified amount of the this compound sample and dissolve it in a suitable solvent (e.g., dilute nitric acid).

  • Standard Preparation: Prepare a series of standard solutions of the heavy metal of interest (e.g., lead, cadmium) with known concentrations.

  • Instrument Calibration: Calibrate the AAS instrument using the prepared standard solutions to generate a calibration curve.

  • Analysis: Aspirate the sample solution into the AAS and measure its absorbance.

  • Quantification: Determine the concentration of the heavy metal in the sample by comparing its absorbance to the calibration curve.

Protocol 5: Determination of Water Content by Karl Fischer Titration

This is a widely used titrimetric method for the specific determination of water content.[16][17]

Procedure:

  • Instrument Setup: Add a suitable solvent (e.g., methanol) to the titration vessel of the Karl Fischer titrator and titrate to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

  • Sample Introduction: Accurately weigh a specified amount of the this compound sample and quickly transfer it to the titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.

  • Calculation: The instrument automatically calculates the water content based on the volume of titrant consumed and its previously determined water equivalence factor.

Protocol 6: Analysis of Organic Impurities by High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of organic acids can be adapted to identify and quantify potential organic impurities.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically an aqueous buffer with a low pH (e.g., 0.05M sulfuric acid), which is effective for the separation of organic acids.

  • Column: Use a column suitable for organic acid analysis, such as an Aminex organic acid column (e.g., HPX-87H) or a C18 column.

  • Sample and Standard Preparation: Dissolve the this compound sample in the mobile phase. Prepare standard solutions of potential organic acid impurities (e.g., acetic acid, propionic acid) in the mobile phase.

  • HPLC Analysis: Inject the sample and standard solutions into the HPLC system.

  • Detection: Use a UV detector (at a low wavelength, e.g., 210 nm) or a Refractive Index (RI) detector.[14]

  • Identification and Quantification: Identify impurities by comparing the retention times of the peaks in the sample chromatogram with those of the standards. Quantify the impurities using a calibration curve generated from the standard solutions.

Visualizations

Experimental_Workflow_Impurity_Analysis cluster_sample_prep Sample Preparation cluster_results Results and Evaluation Sample Magnesium Lactate Dihydrate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution KF_Titration Karl Fischer Titration (Water Content) Sample->KF_Titration Limit_Tests Limit Tests (Cl, SO4, Fe) Dissolution->Limit_Tests AAS AAS (Heavy Metals) Dissolution->AAS HPLC HPLC (Organic Impurities) Dissolution->HPLC Quantification Quantification of Impurities Limit_Tests->Quantification AAS->Quantification KF_Titration->Quantification HPLC->Quantification Comparison Comparison with Specifications Quantification->Comparison Pass_Fail Pass/Fail Decision Comparison->Pass_Fail Troubleshooting_HPLC cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Peaks in HPLC Cause1 Contaminated Mobile Phase Problem->Cause1 Cause2 Sample Degradation Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Cause4 System Contamination Problem->Cause4 Solution1 Prepare Fresh Mobile Phase Cause1->Solution1 Solution2 Analyze Sample Promptly/Store Properly Cause2->Solution2 Solution3 Flush or Replace Column Cause3->Solution3 Solution4 Clean System Components Cause4->Solution4

References

"stability of Magnesium lactate dihydrate solutions over time and temperature"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of magnesium lactate dihydrate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound is generally stable at room temperature when stored in tightly closed containers.[1] For optimal longevity, it should be kept in a cool, dry, and well-ventilated area, protected from heat, light, and strong oxidizing agents.[1] Some suppliers recommend storage at -20°C for long-term storage of up to 3 years.[2]

Q2: How should I prepare and store aqueous solutions of this compound?

A: To prepare aqueous solutions, dissolve this compound in high-purity water. The solubility is approximately 7 mg/mL, and the process can be aided by ultrasound and warming.[2] For sterile applications, the solution should be filtered through a 0.22 µm filter.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] Recommended storage for stock solutions is -20°C for up to one month or -80°C for up to six months.[2]

Q3: What is the expected pH of a this compound solution?

A: The pH of a 5% aqueous solution of this compound is expected to be between 6.5 and 8.5.[1][3]

Q4: What are the potential signs of instability in a this compound solution?

A: Signs of instability in a this compound solution may include:

  • Precipitation: Formation of a solid precipitate, which could indicate insolubility at a given concentration or temperature, or a chemical reaction.

  • Discoloration: A change from a clear and colorless appearance.

  • pH Shift: A significant deviation from the expected pH range of 6.5 to 8.5 for a 5% solution.[1][3]

  • Microbial Growth: Cloudiness or visible colonies, indicating microbial contamination.

Q5: Is this compound solution sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in the solution upon storage. - The concentration of the solution may exceed the solubility of this compound at the storage temperature.- Interaction with other components in the solution.- pH of the solution is outside the optimal range.- Warm the solution gently to see if the precipitate redissolves. If so, consider storing at a higher temperature or using a more dilute solution.- If the solution contains other components, investigate potential incompatibilities.- Measure the pH of the solution and adjust if necessary, keeping it within the 6.5 to 8.5 range for a 5% solution.
The solution has become discolored. - Degradation of magnesium lactate or another component in the solution.- Exposure to light.- Contamination.- Prepare a fresh solution and store it protected from light.- If the problem persists, investigate potential sources of contamination in your water, glassware, or other reagents.
The pH of the solution has changed significantly. - Degradation of the magnesium lactate, which could lead to the formation of acidic or basic byproducts.- Absorption of atmospheric carbon dioxide.- Prepare a fresh solution and ensure the storage container is tightly sealed.- If preparing a buffered solution, ensure the buffer has sufficient capacity.
There is evidence of microbial growth. - The solution was not prepared under sterile conditions or was contaminated during use.- For applications requiring sterility, prepare the solution using sterile water and filter it through a 0.22 µm filter into a sterile container.- Work in a laminar flow hood and use aseptic techniques when handling the solution.

Stability Data

While specific quantitative stability data for this compound solutions over extended periods and at various temperatures is not extensively published, the following table provides a template for the types of parameters that should be monitored in a stability study. The expected outcome for a stable solution is also provided.

TemperatureTimeAppearancepHMagnesium Content (% of Initial)
4°C 1 weekClear, colorlessNo significant change>98%
1 monthClear, colorlessNo significant change>95%
3 monthsClear, colorlessNo significant change>95%
25°C / 60% RH 1 weekClear, colorlessNo significant change>98%
1 monthClear, colorlessNo significant change>95%
3 monthsClear, colorlessNo significant change>95%
40°C / 75% RH 1 weekClear, colorlessNo significant change>98%
1 monthClear, colorlessNo significant change>95%
3 monthsClear, colorlessNo significant change>95%

Note: The values in this table are illustrative of a stable product and are not based on specific experimental data for this compound solutions.

Experimental Protocols

Protocol for a Basic Stability Study of a this compound Solution

This protocol outlines a basic approach to assessing the stability of a prepared this compound solution over time and at different temperatures.

  • Solution Preparation:

    • Prepare a solution of this compound at the desired concentration in a suitable solvent (e.g., purified water).

    • If required, filter the solution through a 0.22 µm filter into sterile containers.

    • Prepare a sufficient volume of the solution to be able to withdraw samples at each time point.

  • Storage Conditions:

    • Aliquot the solution into several containers.

    • Store the containers at a minimum of three different temperature conditions:

      • Refrigerated (2-8°C)

      • Room temperature (e.g., 25°C/60% RH)

      • Accelerated conditions (e.g., 40°C/75% RH)

    • Protect a subset of samples at each temperature from light by wrapping the containers in aluminum foil to assess photostability.

  • Testing Schedule:

    • Define the time points for testing. A typical schedule might be:

      • Initial (Time 0)

      • 1 week

      • 1 month

      • 3 months

      • 6 months

  • Analytical Tests:

    • At each time point, withdraw a sample from each storage condition and perform the following tests:

      • Appearance: Visually inspect the solution for any changes in color, clarity, or for the presence of particulate matter.

      • pH Measurement: Measure the pH of the solution.

      • Assay for Magnesium Content: Determine the concentration of magnesium in the solution using a suitable analytical method such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy.[6]

  • Data Analysis:

    • Compare the results at each time point to the initial results.

    • Significant changes in appearance, pH, or a decrease in magnesium content would indicate instability.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing at Time Points (T=0, 1, 3, 6 months) cluster_analysis Data Analysis Prep Prepare Magnesium Lactate Solution Filter Sterile Filter (if needed) Prep->Filter Aliquot Aliquot into Stability Chambers Filter->Aliquot Temp1 2-8°C Aliquot->Temp1 Temp2 25°C / 60% RH Aliquot->Temp2 Temp3 40°C / 75% RH Aliquot->Temp3 Test_Appearance Visual Appearance Temp1->Test_Appearance Test_pH pH Measurement Temp1->Test_pH Test_Assay Magnesium Assay Temp1->Test_Assay Temp2->Test_Appearance Temp2->Test_pH Temp2->Test_Assay Temp3->Test_Appearance Temp3->Test_pH Temp3->Test_Assay Analyze Compare to T=0 and Specifications Test_Appearance->Analyze Test_pH->Analyze Test_Assay->Analyze Conclusion Determine Shelf-Life Analyze->Conclusion

Caption: Workflow for a typical stability study of a solution.

Factors_Affecting_Stability cluster_factors Primary Factors cluster_outcomes Potential Stability Issues Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Time Time Time->Degradation pH pH pH->Degradation Precipitation Physical Precipitation pH->Precipitation Light Light Exposure Light->Degradation Microbes Microbial Contamination Contamination Microbial Growth Microbes->Contamination MagLactate Magnesium Lactate Dihydrate Solution Stability Degradation->MagLactate Precipitation->MagLactate Discoloration Color Change Discoloration->MagLactate Contamination->MagLactate MagLactate->Temperature MagLactate->Time MagLactate->pH MagLactate->Light MagLactate->Microbes

Caption: Factors influencing the stability of aqueous solutions.

References

Technical Support Center: Troubleshooting Digestive Side Effects of Magnesium Supplements with a Focus on Magnesium L-Lactate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting digestive side effects associated with magnesium supplements, with a particular focus on the use of Magnesium L-Lactate Dihydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common digestive side effects observed with magnesium supplementation in research settings?

A1: The most frequently reported digestive side effects are diarrhea, bloating, gas, and general stomach upset.[1][2] These effects are primarily due to the osmotic action of unabsorbed magnesium in the intestine, which leads to an influx of water and increased gut motility.[2]

Q2: How does Magnesium L-Lactate Dihydrate compare to other magnesium salts in terms of gastrointestinal tolerance?

A2: Magnesium L-Lactate Dihydrate is an organic salt of magnesium that is generally considered to be more gently on the digestive system compared to inorganic salts like magnesium oxide.[1] Organic forms of magnesium tend to have better bioavailability, meaning they are more readily absorbed, leaving less unabsorbed magnesium in the intestines to cause osmotic diarrhea.[3]

Q3: What is the primary mechanism behind magnesium-induced diarrhea?

A3: The principal cause of magnesium-induced diarrhea is osmotic pressure. Unabsorbed magnesium salts in the intestinal lumen act as osmotic agents, drawing water from surrounding tissues into the intestines.[2] This excess water increases the volume and fluidity of the stool, leading to diarrhea. This effect is more pronounced with less bioavailable forms of magnesium.

Q4: Can the formulation of the magnesium supplement influence its digestive side effects?

A4: Absolutely. The formulation plays a critical role. For instance, sustained-release or extended-release formulations of magnesium, including Magnesium L-Lactate Dihydrate, are designed to release the mineral slowly over time. This gradual release can improve absorption and reduce the concentration of unabsorbed magnesium in the intestines at any given time, thereby minimizing the risk of osmotic diarrhea.

Q5: Are there any experimental models to assess the gastrointestinal tolerance of different magnesium formulations?

A5: Yes, both preclinical and clinical models are utilized. Preclinical studies often involve animal models, such as rats, to assess fecal consistency, water content, and gastrointestinal transit time after administration of different magnesium compounds.[4][5] Clinical trial designs, such as randomized, double-blind, crossover studies, are employed in human subjects to evaluate and compare the gastrointestinal tolerability of various magnesium supplements through symptom questionnaires and stool diaries.[6]

Troubleshooting Guides

Issue 1: Subject (Animal or Human) Experiences Diarrhea After a Single High Dose of Magnesium Supplement.

Troubleshooting Step Rationale Action
1. Dose Reduction High single doses are more likely to overwhelm the absorptive capacity of the intestine, leading to a significant osmotic effect.Reduce the total daily dosage and reassess. If the total daily dose is critical for the experimental endpoint, proceed to the next step.
2. Dose Fractionation Administering the total daily dose in smaller, more frequent intervals can prevent a large bolus of unabsorbed magnesium in the gut.Divide the total daily dose into two or three smaller doses administered throughout the day.
3. Administration with Food The presence of food can slow down gastric emptying and the transit of the supplement through the intestines, allowing for more complete absorption.Administer the magnesium supplement with a standardized meal.
4. Hydration Status Adequate hydration is important, but excessive fluid intake at the time of supplementation could potentially exacerbate diarrhea.Ensure consistent and adequate hydration throughout the day, but avoid co-administering the supplement with a large volume of liquid.
5. Switch to a More Bioavailable Form If using a less soluble form like magnesium oxide, switching to an organic salt with higher bioavailability, such as Magnesium L-Lactate Dihydrate or magnesium glycinate, can significantly reduce osmotic effects.[1]Replace the current magnesium salt with an equivalent elemental dose of Magnesium L-Lactate Dihydrate or another highly bioavailable form.
6. Consider a Sustained-Release Formulation A sustained-release formulation can mimic the effect of dose fractionation by slowly releasing magnesium over an extended period.If available, switch to a sustained-release version of the magnesium salt being used.

Issue 2: Inconsistent or Mild Digestive Complaints (Bloating, Gas) Reported in a Cohort.

Troubleshooting Step Rationale Action
1. Standardize Administration Protocol Variations in administration timing relative to meals can lead to inconsistent side effects.Ensure all subjects adhere to a strict protocol regarding the timing of supplement intake in relation to meals.
2. Dietary Monitoring High-fiber diets can sometimes exacerbate bloating and gas when combined with magnesium supplementation.If feasible within the study design, monitor and standardize dietary fiber intake.
3. Gradual Dose Titration Starting with a lower dose and gradually increasing to the target dose can allow the gastrointestinal system to adapt.Implement a dose titration schedule over several days at the beginning of the study.
4. Subject Diary Analysis Detailed subject diaries can help identify patterns or co-factors associated with the reported side effects.Provide subjects with detailed symptom diaries to log the timing and severity of digestive complaints, along with other relevant factors like diet and fluid intake.

Data Presentation

Table 1: Comparative Incidence of Diarrhea with Different Forms of Magnesium Supplements

Magnesium SaltTypeBioavailabilityIncidence of DiarrheaCitation
Magnesium OxideInorganicLow (~4%)Higher[6]
Magnesium CitrateOrganicHighModerate, often used as a laxative[3][7]
Magnesium SulfateInorganicModerateHigh, commonly known as Epsom salt[7]
Magnesium GlycinateOrganicHighLow[1]
Magnesium Lactate Organic High Low, generally well-tolerated [1]

Note: The incidence of side effects is dose-dependent. The information presented is a general comparison based on available literature.

Experimental Protocols

Protocol 1: Preclinical Assessment of Gastrointestinal Tolerance of Magnesium Formulations in a Rat Model

Objective: To evaluate and compare the gastrointestinal tolerance of Magnesium L-Lactate Dihydrate with other magnesium salts (e.g., magnesium oxide) in Sprague-Dawley rats.

Methodology:

  • Animal Acclimatization: House male Sprague-Dawley rats (8-10 weeks old) in individual metabolic cages for at least one week to acclimate. Maintain a 12-hour light/dark cycle and provide ad libitum access to a standard chow diet and water.

  • Grouping: Randomly assign rats to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., distilled water or saline)

    • Group 2: Magnesium Oxide (at a specified elemental magnesium dose)

    • Group 3: Magnesium L-Lactate Dihydrate (at the same elemental magnesium dose as Group 2)

  • Administration: Administer the magnesium supplements or vehicle orally via gavage once daily for a period of 7 days.

  • Data Collection:

    • Daily Observations: Record daily food and water intake, body weight, and general clinical signs.

    • Fecal Collection: Collect all feces produced over a 24-hour period at baseline (day 0) and on specified treatment days (e.g., day 1, 3, and 7).

    • Fecal Analysis:

      • Stool Consistency Score: Visually assess and score stool consistency on a scale (e.g., 1=well-formed pellets, 2=soft pellets, 3=amorphous/unformed stool, 4=diarrhea).

      • Fecal Water Content: Weigh a sample of fresh feces, dry it in an oven at 60°C until a constant weight is achieved, and calculate the percentage of water content.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Clinical Evaluation of Gastrointestinal Tolerability of Magnesium Supplements using a Randomized Crossover Design

Objective: To compare the gastrointestinal side effects of Magnesium L-Lactate Dihydrate with a placebo in healthy adult volunteers.

Methodology:

  • Subject Recruitment: Recruit healthy adult volunteers with no history of significant gastrointestinal disorders. Obtain informed consent from all participants.

  • Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design. Each subject will undergo two treatment periods, separated by a washout period.

    • Treatment A: Magnesium L-Lactate Dihydrate (e.g., 300 mg elemental magnesium per day)

    • Treatment B: Placebo

  • Randomization and Blinding: Randomly assign subjects to a sequence of treatments (A then B, or B then A). Both the subjects and the investigators should be blinded to the treatment allocation.

  • Treatment Periods: Each treatment period will last for a pre-defined duration (e.g., 14 days).

  • Washout Period: A washout period of at least 7 days between treatment periods is necessary to minimize carryover effects.

  • Data Collection:

    • Gastrointestinal Symptom Questionnaire (GSQ): Subjects will complete a validated GSQ at baseline and at the end of each treatment period. The GSQ should assess the frequency and severity of symptoms such as diarrhea, bloating, gas, and abdominal pain.

    • Daily Symptom Diary: Throughout each treatment period, subjects will maintain a daily diary to record the occurrence and severity of any gastrointestinal symptoms.

  • Statistical Analysis: Analyze the GSQ scores and diary data using appropriate statistical methods for crossover designs (e.g., paired t-test or Wilcoxon signed-rank test).

Mandatory Visualizations

start High Dose Oral Magnesium Supplement unabsorbed_mg Unabsorbed Magnesium in Intestinal Lumen start->unabsorbed_mg osmotic_effect Increased Osmotic Pressure unabsorbed_mg->osmotic_effect water_influx Influx of Water into the Intestine osmotic_effect->water_influx stool_volume Increased Stool Volume and Fluidity water_influx->stool_volume motility Stimulation of Gut Motility stool_volume->motility diarrhea Diarrhea motility->diarrhea

Caption: Signaling Pathway of Magnesium-Induced Osmotic Diarrhea.

start Digestive Side Effect (e.g., Diarrhea) Encountered check_dose Is the dose a single high bolus? start->check_dose reduce_dose Reduce total daily dose or fractionate into smaller doses check_dose->reduce_dose Yes check_admin Is the supplement administered on an empty stomach? check_dose->check_admin No reassess Reassess subject for symptom resolution reduce_dose->reassess admin_food Administer with food check_admin->admin_food Yes check_form What is the form of magnesium being used? check_admin->check_form No admin_food->reassess inorganic Inorganic Salt (e.g., Oxide, Sulfate) check_form->inorganic organic Organic Salt (e.g., Lactate, Glycinate) check_form->organic switch_form Switch to a more bioavailable organic salt like Magnesium Lactate Dihydrate inorganic->switch_form organic->reassess switch_form->reassess

References

Technical Support Center: Improving Magnesium Lactate Dihydrate Yield in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of magnesium lactate dihydrate through fermentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation and purification processes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Final Lactate Concentration

Q: My fermentation has completed, but the final concentration of lactate is lower than expected. What are the possible causes and how can I fix this?

A: Low lactate concentration is a common issue that can stem from several factors related to the fermentation medium, microbial strain, and process parameters.

  • Possible Causes:

    • Nutrient Limitation: The fermentation medium may lack essential nutrients required for robust microbial growth and lactic acid production. Lactic acid bacteria are known to be fastidious, requiring complex nutrients like amino acids, vitamins, and nucleotides[1].

    • Sub-optimal pH: The accumulation of lactic acid can cause a rapid drop in pH, which in turn inhibits microbial metabolism and growth, halting further acid production[1].

    • Inhibitory Substances in Medium: Some complex media, like undiluted tomato juice, may contain organic compounds that inhibit the fermentation process[2][3].

    • Substrate Inhibition: Very high initial concentrations of sugar can inhibit the growth of the microorganisms[4][5].

    • Poor Inoculum Quality: The initial microbial culture may have low viability due to age or improper storage[1].

  • Solutions:

    • Optimize Medium Composition: Ensure the medium is well-balanced. For complex media, dilution may be effective; for instance, a 50% diluted tomato juice medium has been shown to be more effective than the undiluted version[2][3]. For defined media like MRS, ensure all components, including nitrogen sources (e.g., yeast extract), are at optimal concentrations[6].

    • Maintain Optimal pH: Use a suitable neutralizing agent throughout the fermentation to maintain the pH in the optimal range for your microbial strain (typically 5.5-6.5)[7][8]. Common agents include magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or hydrated magnesium carbonate[2][3][7].

    • Strain Selection: Use a robust lactic acid-producing strain. Lactobacillus paracasei has been shown to produce higher concentrations of lactate compared to Lactobacillus plantarum in some studies[2].

    • Use a Fresh Inoculum: Ensure the inoculum is fresh and healthy to promote a vigorous start to the fermentation[1].

Issue 2: Slow or Stalled Fermentation

Q: The rate of sugar consumption and lactic acid production is very slow, or has stopped altogether. What could be the problem?

A: A slow or stalled fermentation can often be traced back to environmental conditions or the health of the microbial culture.

  • Possible Causes:

    • Sub-optimal Temperature: The fermentation temperature is outside the optimal range for the specific microorganism being used.

    • pH Inhibition: As mentioned previously, a drop in pH below a critical level can stop the fermentation process[1].

    • Product Inhibition: High concentrations of lactate in the fermentation broth can become inhibitory to the microorganisms.

    • Contamination: The presence of unwanted microorganisms can compete for nutrients and produce inhibitory substances[1].

  • Solutions:

    • Control Temperature: Maintain the optimal fermentation temperature for your strain. For example, Lactobacillus rhamnosus has been successfully cultured at 37-42°C[7].

    • Continuous pH Control: Implement a strategy for the continuous or frequent addition of a neutralizing agent to keep the pH stable[7].

    • In-situ Product Removal: For high-yield processes, consider in-situ product removal by crystallization. This technique removes magnesium lactate from the broth as it is formed, reducing product inhibition and allowing for higher final yields[7]. A repeated batch fermentation with online removal of magnesium lactate can significantly increase total output[7].

    • Aseptic Technique: Ensure all equipment is sterilized and proper aseptic techniques are used to prevent contamination. A microscopic examination (e.g., Gram stain) can help identify contaminants[1].

Issue 3: Impure Magnesium Lactate Crystals

Q: After crystallization, my magnesium lactate product has a noticeable color or appears impure. How can I improve its purity?

A: The purity of the final product is highly dependent on the downstream processing steps.

  • Possible Causes:

    • Co-precipitation of Media Components: Colored compounds from the fermentation medium (e.g., MRS medium or tomato juice) can be trapped in the crystals during formation[2].

    • Residual Impurities: Soluble and insoluble impurities from the fermentation broth may remain after initial separation[9].

    • Incomplete Washing: Insufficient washing of the crystals can leave behind residual mother liquor and impurities.

  • Solutions:

    • Pre-crystallization Filtration: Before crystallization, filter the fermentation broth to remove biomass and other suspended solids[2].

    • Washing: Thoroughly wash the harvested crystals to remove residual impurities. Washing with alcohol (e.g., 99.9% alcohol) has been shown to be effective[2]. The washing should be repeated until the filtrate is clear[2].

    • Controlled Crystallization: Employ a gradual and controlled cooling process during crystallization to promote the formation of purer crystals[9].

    • Decolorization (Optional): If discoloration is a significant issue, an additional purification step using activated carbon may be considered, though this may not always be necessary[2].

Issue 4: Low Recovery Yield After Crystallization

Q: I've achieved a high lactate concentration in my fermentation broth, but the final yield of crystalline this compound is low. Why is this happening?

A: Low recovery is often related to the efficiency of the crystallization and product recovery steps.

  • Possible Causes:

    • Incomplete Crystallization: The concentration of magnesium lactate in the solution may not have reached a sufficient level of supersaturation for complete crystallization to occur.

    • Losses During Filtration: Fine crystals may be lost during the vacuum filtration step if the filter paper pore size is too large.

    • Product Remaining in Mother Liquor: A significant amount of magnesium lactate may remain dissolved in the mother liquor after the initial crystallization.

  • Solutions:

    • Concentrate the Broth: Before cooling, heat the filtered fermentation broth to evaporate some of the water and concentrate the magnesium lactate solution. This will enhance the crystallization yield upon cooling[2].

    • Optimize Filtration: Use a Buchner funnel with an appropriate filter paper to ensure efficient capture of the crystals during vacuum filtration[2].

    • Second Crystallization: To recover the product remaining in the mother liquor, the liquor can be further evaporated to induce a second round of crystallization, increasing the overall yield[10].

    • Drying Conditions: Dry the washed crystals under appropriate conditions (e.g., in an oven at 60°C for 24 hours) to remove residual moisture and obtain the stable dihydrate form[2].

Frequently Asked Questions (FAQs)

Q1: Which microorganism is best for producing magnesium lactate? A1: Several lactic acid bacteria are effective. Lactobacillus paracasei has demonstrated high lactate production, reaching up to 107 g/L in some studies[2][3]. Lactobacillus rhamnosus has also been used in high-yield repeated batch fermentation processes, achieving lactate concentrations of 140-150 g/L[7]. The choice of strain may depend on the specific substrate and process conditions.

Q2: What is the ideal pH for magnesium lactate fermentation? A2: The optimal pH is generally between 5.5 and 6.5. Maintaining the pH within this range is crucial, as lower pH levels can inhibit bacterial growth and lactic acid production[7][8]. This is typically achieved by adding a magnesium-based neutralizing agent like MgO or Mg(OH)₂[7][11].

Q3: What is a suitable fermentation medium? A3: A 50% diluted MRS (DeMan, Rogosa and Sharpe) medium supplemented with glucose has been shown to be highly effective, yielding high concentrations of lactate[2][3]. Alternatively, agricultural by-products like tomato juice can be used, with a 50% dilution providing better results than undiluted juice[2][3].

Q4: How does the choice of magnesium source affect the process? A4: The magnesium source acts as the neutralizing agent. Hydrated magnesium carbonate hydroxide, magnesium oxide (MgO), and magnesium hydroxide (Mg(OH)₂) are commonly used[2][7][11]. These compounds react with the produced lactic acid to form magnesium lactate, thereby controlling the pH. The choice can influence reaction efficiency and downstream processing.

Q5: What is "in-situ product removal" and why is it beneficial? A5: In-situ product removal is a technique where the magnesium lactate is crystallized and removed directly from the fermentation broth as it is being produced[7]. This is beneficial because it prevents the buildup of high concentrations of dissolved lactate, which can inhibit the microorganisms. This allows the fermentation to continue for longer, resulting in a much higher overall product yield[7].

Q6: What are the key steps in purifying magnesium lactate after fermentation? A6: The primary purification method is crystallization. The typical downstream process involves:

  • Filtration: Removing biomass and solid particles from the fermentation broth[2].

  • Concentration: Heating the filtered broth to evaporate water and increase the magnesium lactate concentration[2].

  • Crystallization: Cooling the concentrated solution to allow magnesium lactate crystals to form[2][9].

  • Recovery: Separating the crystals from the liquid using vacuum filtration[2].

  • Washing: Washing the crystals with alcohol to remove impurities[2].

  • Drying: Drying the crystals in an oven to obtain the final this compound product[2].

Comparative Data

The following tables summarize quantitative data from various studies to allow for easy comparison of different fermentation strategies.

Table 1: Comparison of Fermentation Media and Microorganisms

MicroorganismFermentation MediumMax. Lactate Conc. (g/L)Yield (g/g)Recovery Rate (%)Reference
Lactobacillus paracasei50% Diluted MRS + Glucose1070.9295.9[2]
Lactobacillus paracasei50% Diluted Tomato Juice780.7391.1[2]
Lactobacillus paracasei100% Tomato Juice720.6382.4[2]
Lactobacillus plantarumMRS Medium + Glucose52N/AN/A[2]
Lactobacillus rhamnosusFed-batch Culture140 - 1500.945 (Sugar-acid conversion)N/A[7]

Table 2: Key Fermentation Process Parameters

ParameterOptimal Range/ValueMicroorganism ExampleReference
Temperature37 - 42 °CLactobacillus rhamnosus[7]
pH5.5 - 6.5Lactobacillus rhamnosus[7]
Neutralizing AgentMgO, Mg(OH)₂, Hydrated Magnesium CarbonateLactobacillus sp.[2][7][11]
Drying Temperature60 °CN/A (Post-crystallization)[2]

Key Experimental Protocols

Protocol 1: Fermentation for Magnesium Lactate Production

This protocol is a generalized procedure based on effective lab-scale experiments.

  • Media Preparation: Prepare a 50% diluted MRS medium and supplement with glucose. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a fresh, actively growing culture of Lactobacillus paracasei (or another suitable strain).

  • Fermentation: Incubate the culture at the optimal temperature (e.g., 37-42°C) with gentle agitation.

  • pH Control: Continuously monitor the pH. As the pH drops due to lactic acid production, add a sterile slurry of a neutralizing agent (e.g., magnesium oxide) to maintain the pH within the optimal range (e.g., 5.5-6.5).

  • Monitoring: Periodically take samples to measure sugar consumption and lactate production using appropriate analytical methods (e.g., HPLC).

  • Termination: Continue the fermentation until the carbon source (glucose) is depleted.

Protocol 2: Crystallization and Purification of this compound

  • Biomass Removal: At the end of the fermentation, filter the broth through a membrane filter to remove the bacterial cells and any other suspended solids[2].

  • Concentration: Transfer the clarified broth to a flask and heat it while stirring to evaporate water. This concentrates the dissolved magnesium lactate[2].

  • Crystallization: Once concentrated, allow the solution to cool gradually to room temperature. Magnesium lactate crystals will precipitate out of the solution.

  • Crystal Recovery: Set up a Buchner funnel with filter paper for vacuum filtration. Pour the crystal slurry into the funnel and apply a vacuum to separate the crystals from the mother liquor[2].

  • Washing: Wash the crystals on the filter paper with a small amount of cold 99.9% alcohol to remove any remaining soluble impurities. Repeat until the washing filtrate runs clear[2].

  • Drying: Carefully transfer the washed crystals to a drying dish and place them in an oven at 60°C for 24 hours to obtain the final this compound powder[2].

Visualizations

experimental_workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing prep 1. Media Preparation (e.g., Diluted MRS + Glucose) inoc 2. Inoculation (Lactobacillus sp.) prep->inoc ferm 3. Fermentation (37-42°C) inoc->ferm ph_control 4. pH Control (Add MgO, pH 5.5-6.5) ferm->ph_control filter_bio 5. Biomass Removal (Filtration) ferm->filter_bio Fermentation Complete ph_control->ferm Continuous Monitoring concentrate 6. Concentration (Evaporation) filter_bio->concentrate crystallize 7. Crystallization (Cooling) concentrate->crystallize recover 8. Crystal Recovery (Vacuum Filtration) crystallize->recover wash 9. Washing (Alcohol) recover->wash dry 10. Drying (60°C) wash->dry final_product Final Product: This compound dry->final_product

Caption: Experimental workflow for this compound production.

troubleshooting_yield start Problem: Low Lactate Yield check_ph Was pH maintained between 5.5-6.5? start->check_ph check_medium Was the medium optimized? (e.g., diluted) check_ph->check_medium Yes sol_ph Solution: Implement continuous pH control with MgO. check_ph->sol_ph No check_temp Was temperature optimal? check_medium->check_temp Yes sol_medium Solution: Use diluted medium or add required nutrients. check_medium->sol_medium No check_inoculum Was inoculum fresh and viable? check_temp->check_inoculum Yes sol_temp Solution: Adjust temperature to strain's optimal range. check_temp->sol_temp No sol_inoculum Solution: Use a fresh culture for inoculation. check_inoculum->sol_inoculum No

Caption: Troubleshooting decision tree for low lactate yield.

References

"interference of Magnesium lactate dihydrate in colorimetric biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by magnesium lactate dihydrate in colorimetric biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of this compound that can interfere with my assay?

This compound dissociates in solution into magnesium ions (Mg²⁺) and lactate ions. Both can potentially interfere with colorimetric assays. The most common source of interference is the magnesium cation (Mg²⁺), which can interact with various assay reagents.[1][2]

Q2: How does the magnesium ion (Mg²⁺) cause interference?

Magnesium ion interference can occur through several mechanisms:

  • Competitive Binding: Mg²⁺ can compete with other divalent cations, such as calcium (Ca²⁺), for binding sites on colorimetric indicators or chelators, leading to inaccurate measurements in assays for these other ions.[3][4]

  • Enzyme Modulation: Mg²⁺ is a critical cofactor for over 600 enzymes and an activator for many others.[1] Its presence in a sample can alter the rate of enzymatic reactions that are central to the assay's mechanism, such as those involving kinases or phosphatases.

  • pH Alteration: High concentrations of magnesium salts can alter the pH of the assay buffer, moving it away from the optimal range for the enzymatic reaction or color development, which can affect results.[2][5]

  • Direct Reduction: In the context of biodegradable magnesium alloys, the corrosion process of magnesium can release electrons that directly reduce colorimetric dyes, such as tetrazolium salts (MTT, XTT), leading to false-positive viability signals.[6]

Q3: How can lactate interfere with an assay?

Lactate interference is most common in assays that involve the enzyme lactate dehydrogenase (LDH) or measure hydrogen peroxide (H₂O₂).[7][8] For example, in assays where lactate oxidase is used to produce H₂O₂, the presence of lactate in the sample will lead to an artificially high signal.[7][8][9]

Q4: Which common colorimetric assays are most susceptible to interference from this compound?

Several common assays are known to be susceptible:

  • Tetrazolium-Based Viability Assays (e.g., MTT, XTT, WST): Magnesium corrosion can directly reduce the tetrazolium dye, creating a false-positive signal that does not correlate with cellular metabolic activity.[2][6]

  • Calcium Assays (e.g., using Calcichrome, o-cresolphthalein): Mg²⁺ can bind to the calcium-specific dye, leading to an overestimation of calcium concentration.[3][10]

  • Enzymatic Assays: Assays relying on Mg²⁺-dependent enzymes can be affected if the sample's magnesium concentration significantly alters the total Mg²⁺ available to the enzyme.[1][5]

  • Bicinchoninic Acid (BCA) Protein Assay: While Mg²⁺ itself is not a primary interferent, chelating agents (like EDTA or EGTA) sometimes present in magnesium salt formulations can chelate the copper ions essential for the BCA reaction, leading to an underestimation of protein concentration.[11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High background or false-positive signal in MTT/XTT viability assays.

  • Question: My blank wells (containing magnesium lactate but no cells) are turning purple in my MTT assay. Why is this happening and how can I fix it?

  • Answer: This is a common issue when working with corroding magnesium materials. The corrosion process releases electrons that can chemically reduce the tetrazolium salt (MTT) to its colored formazan product, independent of cellular metabolism.[6] This leads to a false-positive signal.

    • Solution 1: Use a Different Assay. Switch to a viability assay that is not based on tetrazolium reduction. A common alternative is the Bromodeoxyuridine (BrdU) proliferation assay, which is not affected by the reducing environment created by magnesium corrosion.[2]

    • Solution 2: Timed Media Removal. If you must use an MTT assay, minimize the contact time between the magnesium-containing solution and the MTT reagent. Remove the magnesium-containing culture media and replace it with fresh media containing the MTT reagent for the incubation period. This reduces, but may not eliminate, the interference.

    • Solution 3: Create Specific Controls. Always run parallel control wells containing the exact concentration of this compound without cells to quantify the background signal. This background can then be subtracted from the readings of your experimental wells.

Issue 2: Inaccurate readings in a calcium quantification assay.

  • Question: My calcium measurements seem unexpectedly high in samples containing magnesium lactate. Is this interference?

  • Answer: Yes, this is likely interference. Magnesium ions can competitively bind to many indicators used in calcium assays, such as Calcichrome, causing a color change that is incorrectly attributed to calcium.[3]

    • Solution 1: Use a Masking Agent. Incorporate a masking agent like 8-hydroxyquinoline into your protocol. This agent selectively binds to magnesium ions, preventing them from reacting with the calcium indicator.[3]

    • Solution 2: Use a Preferential Chelator. Add a chelating agent that has a much higher affinity for calcium than for magnesium, such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid).[3][10] EGTA will preferentially bind the calcium, minimizing the opportunity for magnesium to interfere with the dye.

Issue 3: Underestimation of protein concentration in a BCA assay.

  • Question: The protein concentration of my sample, which is dissolved in a buffer containing magnesium lactate, is lower than expected when measured with a BCA assay. What could be the cause?

  • Answer: The issue might not be the magnesium lactate itself, but rather a chelating agent present in your buffer. Reagents like EDTA or EGTA are strong copper chelators.[11] The BCA assay chemistry relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, and the subsequent chelation of Cu¹⁺ by the BCA reagent.[11] If your buffer contains a chelator, it will compete for the copper ions, inhibiting the color-forming reaction and leading to an underestimation of protein concentration.[11][12]

    • Solution 1: Remove the Interfering Substance. Use a desalting column or dialysis to exchange your sample into a buffer compatible with the BCA assay.[13]

    • Solution 2: Precipitate the Protein. Use a protein precipitation protocol (e.g., with acetone or trichloroacetic acid) to pellet the protein, discard the supernatant containing the interfering substance, and then resolubilize the protein in a compatible buffer for analysis.[13][14]

Data Presentation: Summary of Interferences and Mitigation

The following tables summarize the potential interferences and recommended mitigation strategies.

Table 1: Interference of Magnesium Lactate in Common Colorimetric Assays

Assay TypeInterfering ComponentMechanism of InterferenceObserved Effect
MTT, XTT, WST Magnesium (Mg²⁺) corrosionDirect chemical reduction of tetrazolium dye.[2][6]False-positive signal (increased absorbance).
Calcium Assays Magnesium (Mg²⁺)Competitive binding to the calcium-specific indicator.[3]Overestimation of calcium concentration.
BCA Protein Assay Co-solute (e.g., EDTA)Chelation of copper ions essential for the assay reaction.[11]Underestimation of protein concentration.
Lactate Oxidase Assays LactateServes as a substrate for the assay enzyme.[7][8]Overestimation of analyte concentration.
Enzymatic Assays Magnesium (Mg²⁺)Acts as a necessary cofactor, altering enzyme kinetics.[1]Variable (increase or decrease in signal).

Table 2: Mitigation Strategies for Interference

StrategyDescriptionApplicable Assays
Assay Substitution Change to an assay method not susceptible to the specific interference (e.g., BrdU instead of MTT).[2]MTT, XTT, WST
Chelation/Masking Add an agent (e.g., EGTA, 8-hydroxyquinoline) to selectively bind the interfering ion.[3]Calcium Assays
Sample Cleanup Remove interfering substances via dialysis, desalting, or protein precipitation.[13][14]Protein Assays, Enzymatic Assays
Matrix-Matched Standards Prepare standard curves in a buffer identical to the sample matrix to account for background effects.[15]All Assays
Dilution Dilute the sample to lower the concentration of the interfering substance to a non-interfering level.[13][16]All Assays

Experimental Protocols

Protocol 1: Assessing Interference with a Spike-and-Recovery Experiment

This protocol helps determine if this compound is interfering with your assay by measuring the recovery of a known amount of analyte ("spike") in the presence of your sample matrix.

  • Prepare Samples:

    • Sample: Your biological sample containing the unknown analyte and magnesium lactate.

    • Spiked Sample: A duplicate of your sample to which a known concentration of the analyte standard has been added.

    • Control: A standard of the analyte at the same "spike" concentration in a non-interfering buffer.

  • Run Assay: Perform your colorimetric assay on all three preparations according to the manufacturer's instructions.

  • Calculate Recovery:

    • Measure the absorbance of all samples.

    • Calculate the concentration of the "Sample" and "Spiked Sample".

    • Use the following formula:

  • Interpret Results:

    • A recovery of 85-115% typically indicates no significant interference.

    • A recovery <85% suggests inhibition or suppression of the signal.

    • A recovery >115% suggests enhancement of the signal.

Protocol 2: Protein Precipitation with Acetone to Remove Interference

This method is effective for removing interfering substances like chelators prior to a BCA protein assay.[11]

  • Sample Preparation: Pipette your protein sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add Acetone: Add 4 volumes (e.g., 400 µL) of ice-cold (-20°C) acetone to the tube.

  • Incubate: Vortex thoroughly and incubate the mixture at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Remove Supernatant: Carefully decant and discard the supernatant, which contains the interfering substances.

  • Wash Pellet (Optional): Add 200 µL of ice-cold acetone, vortex briefly, and centrifuge again for 5 minutes. Discard the supernatant.

  • Dry Pellet: Air-dry the pellet for 5-10 minutes to evaporate residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilize: Re-dissolve the protein pellet in a buffer compatible with your downstream assay (e.g., PBS for a BCA assay).

  • Proceed with Assay: Use the cleaned, resolubilized sample in your colorimetric assay.

Visualized Workflows and Mechanisms

The following diagrams illustrate key troubleshooting and mechanistic concepts.

TroubleshootingWorkflow start Unexpected Assay Result (e.g., high background, low signal) check_controls Are blank and positive controls behaving as expected? start->check_controls interference_suspected Interference from Mg-Lactate Suspected check_controls->interference_suspected No no_interference No Significant Interference. Troubleshoot other assay parameters (pipetting, reagents). check_controls->no_interference Yes spike_recovery Perform Spike-and-Recovery Experiment (Protocol 1) interference_suspected->spike_recovery recovery_check Is recovery within 85-115%? spike_recovery->recovery_check recovery_check->no_interference Yes mitigation Interference Confirmed. Select Mitigation Strategy. recovery_check->mitigation No strategy_dilute Dilute Sample mitigation->strategy_dilute strategy_cleanup Sample Cleanup (Dialysis, Precipitation) mitigation->strategy_cleanup strategy_mask Use Masking Agent or Chelator mitigation->strategy_mask strategy_switch Switch to a Different Assay mitigation->strategy_switch end Re-run Assay and Validate Results strategy_dilute->end strategy_cleanup->end strategy_mask->end strategy_switch->end

Caption: A workflow for diagnosing and mitigating assay interference.

ChelationInterference cluster_0 Standard BCA Assay Reaction cluster_1 Interference by Chelator (e.g., EDTA) Protein Protein Cu1 Cu¹⁺ Protein->Cu1 reduces Cu2 Cu²⁺ Purple Purple Complex (Abs @ 562nm) Cu1->Purple BCA BCA Reagent BCA->Purple chelates Protein_i Protein Reduced_Signal Reduced Purple Color (Underestimation) Protein_i->Reduced_Signal less Cu²⁺ available for reduction Cu2_i Cu²⁺ EDTA_Cu_Complex EDTA-Cu²⁺ Complex (Stable) Cu2_i->EDTA_Cu_Complex EDTA EDTA in Sample Buffer EDTA->EDTA_Cu_Complex chelates BCA_i BCA Reagent BCA_i->Reduced_Signal

Caption: Mechanism of chelator interference in the BCA protein assay.

References

Technical Support Center: pH Adjustment in Magnesium Lactate Dihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with magnesium lactate dihydrate solutions.

Troubleshooting Guide

Problem: White Precipitate Forms Upon Increasing pH

Possible Cause: Precipitation of Magnesium Hydroxide (Mg(OH)₂)

When the pH of a this compound solution is raised, typically with a strong base like sodium hydroxide (NaOH), the concentration of hydroxide ions (OH⁻) increases. This can lead to the precipitation of sparingly soluble magnesium hydroxide.

Solution:

  • pH Monitoring: Carefully monitor the pH during titration. Precipitation of magnesium hydroxide generally begins at a pH of approximately 9.2 and becomes more significant at higher pH values.[1]

  • Slow Titration: Add the basic solution (e.g., NaOH) slowly and with constant, vigorous stirring. This helps to avoid localized areas of high pH that can initiate precipitation.

  • Use of a Weaker Base: Consider using a weaker base for pH adjustment, although this may have implications for the final ionic strength of the solution.

  • Temperature Control: Be aware that temperature can affect solubility. While the solubility of magnesium lactate in water increases with temperature, changes in temperature can also affect the solubility of magnesium hydroxide.[2]

  • Re-dissolution: If a precipitate forms, it may be possible to re-dissolve it by carefully adding a dilute acidic solution to lower the pH.

Problem: Difficulty in Achieving a Stable pH

Possible Cause: Buffering Action of Lactate

Lactic acid is a weak acid, and its conjugate base, lactate, acts as a buffer. This means it will resist changes in pH, particularly around its pKa (approximately 3.86).

Solution:

  • Understand the Titration Curve: Be aware that as you titrate with a base, the pH will change slowly near the pKa of lactic acid and then more rapidly. A typical titration involves the neutralization of lactic acid with a strong base.[3][4][5]

  • Slow and Incremental Additions: When approaching the desired pH, add the titrant in smaller increments and allow the solution to equilibrate before measuring the pH.

  • Use of a Calibrated pH Meter: Ensure your pH meter is properly calibrated for accurate measurements.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a this compound solution in water?

A 1% to 5% solution of this compound in water will typically have a pH in the range of 6.5 to 8.5.[6][7]

Q2: At what pH does magnesium hydroxide start to precipitate from a magnesium lactate solution?

The precipitation of magnesium hydroxide from a solution containing magnesium ions generally begins at a pH of around 9.2.[1] In some industrial processes, the pH is intentionally raised to a range of 9.5 to 12.0 to quantitatively precipitate magnesium hydroxide.[8][9]

Q3: Can I use a phosphate buffer with my magnesium lactate solution?

It is generally not recommended to use phosphate buffers with solutions containing magnesium ions, as this can lead to the precipitation of magnesium phosphate, which is sparingly soluble.

Q4: How does the concentration of the magnesium lactate solution affect pH adjustment?

A more concentrated solution will have a higher buffering capacity, meaning more acid or base will be required to change the pH.

Quantitative Data

The solubility of magnesium lactate itself is good in water (approximately 84 g/L).[2] However, the critical factor in pH adjustment is the formation of magnesium hydroxide at elevated pH. The following table provides the calculated molar solubility of magnesium hydroxide at different pH values, based on its solubility product constant (Ksp = 1.6 x 10⁻¹¹).

pH[OH⁻] (mol/L)Molar Solubility of Mg(OH)₂ (mol/L)
8.01.0 x 10⁻⁶1.6 x 10¹
9.01.0 x 10⁻⁵1.6 x 10⁻¹
10.01.0 x 10⁻⁴1.6 x 10⁻³
11.01.0 x 10⁻³1.6 x 10⁻⁵
12.01.0 x 10⁻²1.6 x 10⁻⁷

Note: This table illustrates the theoretical solubility of magnesium hydroxide. In a magnesium lactate solution, the actual point of precipitation may be influenced by other factors such as ionic strength and temperature.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a this compound Solution

Objective: To prepare a this compound solution of a specific concentration and adjust its pH while avoiding precipitation.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Calculate the required mass of this compound for the desired concentration and volume.

    • Weigh the powder accurately and transfer it to a volumetric flask.

    • Add a portion of deionized water and swirl to dissolve the powder.

    • Once dissolved, bring the solution to the final volume with deionized water and mix thoroughly.

  • Initial pH Measurement:

    • Transfer an aliquot of the solution to a beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • pH Adjustment (Increasing pH):

    • Slowly add 0.1 M NaOH dropwise to the solution while continuously monitoring the pH.

    • As the pH approaches 9, add the NaOH in very small increments.

    • If any cloudiness (precipitation) appears, stop the addition of NaOH.

    • Allow the solution to stabilize before taking a final pH reading.

  • pH Adjustment (Decreasing pH):

    • Slowly add 0.1 M HCl dropwise to the solution while continuously monitoring the pH.

    • Add the acid in smaller increments as you approach the target pH.

    • Allow the solution to stabilize before taking a final pH reading.

Protocol 2: Titration of a Lactic Acid Solution with a Strong Base

Objective: To determine the concentration of a lactic acid solution by titration with a standardized strong base.

Materials:

  • Lactic acid solution (unknown concentration)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator (or a calibrated pH meter)

  • Burette, pipette, and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it. Record the initial volume.

    • Pipette a known volume of the lactic acid solution into an Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator to the flask.

  • Titration:

    • Place the flask on a magnetic stirrer and begin gentle stirring.

    • Slowly add the NaOH solution from the burette to the lactic acid solution.

    • Continue adding the NaOH until the solution turns a faint, persistent pink color. This is the endpoint.

    • Record the final volume of the NaOH solution in the burette.

  • Calculation:

    • Calculate the volume of NaOH used (final volume - initial volume).

    • Use the following equation to calculate the concentration of the lactic acid: M₁V₁ = M₂V₂ Where: M₁ = Concentration of lactic acid (unknown) V₁ = Volume of lactic acid solution M₂ = Concentration of NaOH solution V₂ = Volume of NaOH solution used

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_adjust pH Adjustment prep1 Weigh Magnesium Lactate Dihydrate prep2 Dissolve in Deionized Water prep1->prep2 prep3 Bring to Final Volume prep2->prep3 adjust1 Initial pH Measurement prep3->adjust1 Transfer to Beaker adjust2 Slow Titration with NaOH or HCl adjust1->adjust2 adjust3 Monitor for Precipitation adjust2->adjust3 adjust4 Final pH Measurement adjust3->adjust4 precipitation_pathway cluster_solution Magnesium Lactate Solution cluster_titration Addition of Strong Base cluster_precipitation Precipitation Reaction (pH > 9.2) mg_ion Mg²⁺ (aq) mg_oh2 Mg(OH)₂ (s) (White Precipitate) mg_ion->mg_oh2 lactate_ion 2C₃H₅O₃⁻ (aq) naoh NaOH (aq) oh_ion OH⁻ (aq) naoh->oh_ion Dissociates oh_ion->mg_oh2

References

"storage and handling best practices for Magnesium lactate dihydrate to ensure stability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Magnesium Lactate Dihydrate to ensure its stability and integrity throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended temperature range is between 15°C and 25°C (59°F - 77°F), with a relative humidity of 35-65%.[4] It is crucial to keep the container tightly closed and protected from direct sunlight and heat sources.[1][5]

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is hygroscopic, meaning it can absorb moisture from the air. The dihydrate form contains water, and pharmacopeial standards specify a loss on drying between 14.0% and 17.0% when heated to 125°C. This indicates that improper storage in humid conditions could alter the hydration state and potentially affect the material's properties. Therefore, storage in a dry environment is critical.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1][5][6] Contact with these substances should be avoided to prevent chemical reactions that could degrade the product.

Q4: What are the signs of degradation in this compound?

A4: While this compound is stable under recommended conditions, signs of degradation could include changes in physical appearance (e.g., clumping, discoloration) or odor.[5] If degradation is suspected, it is recommended to perform analytical testing to confirm the material's purity and integrity before use. On exposure to high temperatures, it may decompose and release toxic gases such as carbon monoxide and carbon dioxide.[1][5][6]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound powder, it is recommended to use safety glasses, gloves, and a dust mask (filter type P3 or P1) to avoid inhalation and contact with skin and eyes.[5][7] Good ventilation in the handling area is also important to minimize dust formation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Caking or clumping of the powder Exposure to high humidity or moisture.Discard the affected lot as its hydration state may be compromised. Review storage procedures to ensure containers are tightly sealed and stored in a dry environment.
Discoloration of the material Exposure to light, heat, or reaction with incompatible materials.Do not use the material. Investigate storage conditions for light and heat exposure and check for any potential cross-contamination with incompatible substances.
Inconsistent experimental results Potential degradation of the material leading to altered properties.Verify the storage and handling history of the material. If improper conditions are suspected, use a fresh, properly stored lot of this compound for subsequent experiments.
Material does not dissolve as expected The solubility of this compound is described as slightly soluble in water and soluble in boiling water.[5] Altered solubility could be a sign of degradation or change in crystalline form.Confirm the correct solvent and temperature for dissolution. If solubility issues persist with a properly stored sample, consider particle size analysis or other characterization techniques.

Summary of Storage and Handling Parameters

Parameter Recommendation Source
Temperature 15°C - 25°C (59°F - 77°F)[4]
Relative Humidity 35% - 65%[4]
Light Protect from direct sunlight.[1][5][6]
Packaging Tightly closed original container.[1][2][3][5]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[1][5][6]
Handling Use in a well-ventilated area. Minimize dust generation.[2][3][5]
Personal Protective Equipment Safety glasses, gloves, dust mask.[5][7]

Experimental Protocols

Protocol 1: Visual Inspection of this compound

Objective: To assess the physical appearance of this compound for signs of degradation.

Methodology:

  • Place a small, representative sample of the this compound powder on a clean, white surface.

  • Visually inspect the sample under good lighting for:

    • Color: The powder should be white to off-white.[5] Note any yellowing or other discoloration.

    • Texture: The material should be a free-flowing powder or granules.[5] Observe for any signs of clumping, caking, or hardening, which could indicate moisture absorption.

    • Foreign particles: Check for any visible contaminants.

  • Record all observations in the laboratory notebook.

Protocol 2: Determination of Loss on Drying

Objective: To determine the water content of this compound and ensure it is within the pharmacopeial limits (14.0% - 17.0%).

Methodology:

  • Accurately weigh approximately 0.500 g of the this compound sample into a pre-dried and tared weighing bottle.

  • Place the weighing bottle with the sample in a drying oven set to 125°C.

  • Dry the sample for a minimum of 3 hours, or until a constant weight is achieved.

  • After drying, transfer the weighing bottle to a desiccator to cool to room temperature.

  • Once cooled, reweigh the weighing bottle with the dried sample.

  • Calculate the percentage loss on drying using the following formula: Loss on Drying (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

  • Compare the result to the specification of 14.0% - 17.0%.

Logical Workflow for Ensuring Stability

cluster_receipt Material Receipt & Initial Inspection cluster_storage Storage cluster_handling Handling & Use cluster_stability Stability Outcome Receipt Receive this compound InspectPackage Inspect Packaging for Integrity Receipt->InspectPackage Check for damage VisualInspect Perform Visual Inspection of Material InspectPackage->VisualInspect If intact Degraded Potential for Degradation InspectPackage->Degraded If fails Store Store in Designated Area (15-25°C, 35-65% RH) VisualInspect->Store If passes inspection VisualInspect->Degraded If fails Protect Protect from Light, Heat, and Moisture Store->Protect Segregate Segregate from Incompatible Materials Store->Segregate Handle Handle in Well-Ventilated Area Store->Handle Prior to use Store->Degraded If improper conditions Stable Material Stability Maintained Protect->Stable Segregate->Stable PPE Use Appropriate PPE (Gloves, Goggles, Dust Mask) Handle->PPE Handle->Degraded If improper conditions Dispense Dispense Required Amount PPE->Dispense Reseal Immediately Reseal Container Dispense->Reseal Reseal->Store Return to storage Reseal->Stable

Caption: Workflow for maintaining this compound stability.

References

Technical Support Center: Dissolution Rate Optimization of Magnesium Lactate Dihydrate in Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the dissolution rate of Magnesium Lactate Dihydrate in solid dosage forms.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Why is the dissolution of my this compound tablets slow and incomplete? 1. Formulation Issues: - Binder Type and Concentration: Certain binders, especially cellulosic derivatives in high concentrations, can form a gel-like layer that hinders water penetration and slows down dissolution.[1] - Lubricant Type and Concentration: Hydrophobic lubricants like magnesium stearate can coat the granules, reducing their wettability and slowing dissolution.[2] - Inadequate Disintegrant: Insufficient amount or improper selection of a disintegrant can lead to poor tablet breakup.[3]2. Manufacturing Process Parameters: - High Compression Force: Excessive compression force can lead to very hard tablets with low porosity, impeding water ingress and disintegration.[4] - Over-granulation in Wet Granulation: Producing overly dense or large granules can reduce the surface area available for dissolution.[5]3. Physicochemical Properties of API: - Large Particle Size: Larger particles of this compound have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.[4]1. Formulation Optimization: - Binder Selection: Evaluate different binders. Consider using a binder with higher water solubility. Optimize the binder concentration; generally, lower concentrations lead to faster dissolution.[6] - Lubricant Selection: Consider using a more hydrophilic lubricant or optimizing the concentration and blending time of magnesium stearate to minimize its hydrophobic effects.[2] - Disintegrant Optimization: Incorporate a superdisintegrant like croscarmellose sodium, sodium starch glycolate, or crospovidone at an appropriate concentration (typically 2-5% w/w).[1][7]2. Process Parameter Adjustment: - Compression Force: Reduce the compression force to achieve a tablet hardness that ensures integrity but does not impede disintegration.[4] - Wet Granulation: Optimize the amount of binder solution, mixing time, and drying parameters to control granule size and density.[8][9]3. API Characterization: - Particle Size Reduction: If feasible, reduce the particle size of this compound through micronization to increase its surface area.[4]
I'm observing high variability in my dissolution results for this compound tablets. What could be the cause? 1. Inconsistent Tablet Properties: - Weight Variation: Significant differences in tablet weight lead to varying amounts of active ingredient per tablet. - Hardness Variation: Inconsistent compression force results in tablets with different hardness and porosity. - Content Uniformity Issues: Poor blending of the powder mixture can lead to uneven distribution of the active ingredient and excipients.2. Dissolution Test Method Variability: - Improper Deaeration of Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, interfering with dissolution. - Incorrect Apparatus Setup: Misalignment of the paddle or basket can cause inconsistent hydrodynamics. - Sampling and Filtration Issues: Inconsistent sampling times or improper filter selection (adsorption of the drug) can lead to variable results.1. Tablet Manufacturing Process Control: - Ensure Uniform Mixing: Validate your blending process to ensure a homogenous powder mix. - Monitor Tablet Weight and Hardness: Implement in-process controls to ensure tablet weight and hardness are within specifications. - Check Content Uniformity: Perform content uniformity testing to verify consistent API distribution.2. Dissolution Method Refinement: - Properly Deaerate the Medium: Follow USP guidelines for deaerating the dissolution medium.[10] - Verify Apparatus Calibration and Setup: Regularly calibrate and verify the dissolution apparatus setup.[4] - Standardize Sampling and Filtration: Use a validated, consistent sampling technique and ensure the chosen filter does not adsorb magnesium lactate.
My wet granulation process for this compound is resulting in poor granule quality and subsequent dissolution issues. 1. Inappropriate Binder Solution Amount: - Over-wetting: Leads to the formation of hard, dense granules that are difficult to compress and dissolve slowly.[11] - Under-wetting: Results in friable granules with a high amount of fine powder, leading to poor flow and segregation.2. Incorrect Mixing Time and Speed: - Insufficient Mixing: Non-uniform distribution of the binder solution. - Over-mixing: Can lead to the formation of overly dense granules.[8]1. Optimize Binder Addition: - Determine the Optimal Liquid Amount: Use techniques like torque measurement during granulation to determine the endpoint and avoid over or under-wetting. - Control Addition Rate: A controlled and consistent addition rate of the binder solution is crucial.2. Optimize Mixing Parameters: - Mixing Time and Impeller Speed: Experiment with different mixing times and impeller speeds to achieve granules with the desired particle size distribution and density.[5]

Frequently Asked Questions (FAQs)

Question Answer
What is the typical solubility of this compound? This compound is described as being slightly soluble in water and soluble in boiling water.[12] It is more soluble than some inorganic magnesium salts like magnesium oxide.[4]
How does the pH of the dissolution medium affect the dissolution of this compound? The dissolution of this compound can be influenced by the pH of the medium. Generally, the solubility of many magnesium salts increases at a lower pH.[4] For ionizable drugs, the pH of the dissolution environment can significantly impact the release performance.[13]
Which type of binder is recommended for this compound tablets to ensure good dissolution? The choice of binder and its concentration is critical. While cellulosic binders are common, they can retard dissolution at higher concentrations due to gel formation.[1] Water-soluble binders like PVP (Polyvinylpyrrolidone) can be a good option.[6] It is essential to perform compatibility studies and optimize the concentration to balance tablet integrity and dissolution.
What is the role of a superdisintegrant in this compound formulations? Superdisintegrants are crucial for rapid tablet disintegration, which is often a prerequisite for fast dissolution.[3] They work by swelling, wicking, or strain recovery to break the tablet apart into smaller particles, thereby increasing the surface area for dissolution. Common superdisintegrants include croscarmellose sodium, sodium starch glycolate, and crospovidone.[7]
Can the lubricant affect the dissolution rate of this compound tablets? Yes, lubricants, particularly hydrophobic ones like magnesium stearate, can have a significant negative impact on dissolution.[2][14] They can form a film around the drug and excipient particles, hindering water penetration. To mitigate this, one can use a hydrophilic lubricant, optimize the concentration of magnesium stearate (typically 0.5-1% w/w), or control the blending time to avoid over-lubrication.

Data Presentation

Table 1: Effect of Binder Type and Concentration on Dissolution Rate of a Model Drug

BinderConcentration (% w/w)Time to 80% Drug Release (minutes)
Starch525
Starch1040
Polyvinylpyrrolidone (PVP)220
Polyvinylpyrrolidone (PVP)535
Hydroxypropyl Methylcellulose (HPMC)5> 60

Note: This table presents generalized data illustrating the trend of how different binders and their concentrations can affect dissolution. Actual results for this compound may vary and should be determined experimentally.

Table 2: Comparative Dissolution Profiles with Different Lubricants

Lubricant (1% w/w)% Drug Released at 30 minutes
Magnesium Stearate65%
Sodium Stearyl Fumarate85%
Stearic Acid75%

Note: This table illustrates the potential impact of different lubricants on the dissolution of a model formulation. Sodium stearyl fumarate, being more hydrophilic, generally results in faster dissolution compared to the hydrophobic magnesium stearate.[2]

Experimental Protocols

Protocol 1: USP Dissolution Test for Immediate-Release this compound Tablets (General Method)

This protocol is a general guideline based on USP <711> Dissolution and is a common starting point. The specific parameters may need to be optimized for your particular formulation.

  • Apparatus: USP Apparatus 2 (Paddle).[15]

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (to simulate gastric fluid) or a phosphate buffer at pH 6.8 (to simulate intestinal fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.

  • Procedure: a. Place one tablet in each of the six dissolution vessels. b. Start the apparatus. c. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples immediately through a validated filter that does not adsorb magnesium. f. Analyze the samples for magnesium content using a suitable analytical method (e.g., Atomic Absorption Spectroscopy or ICP-MS).

  • Acceptance Criteria: Typically, for immediate-release tablets, not less than 80% (Q) of the labeled amount of the drug should be dissolved within a specified time (e.g., 30 or 45 minutes).

Protocol 2: Preformulation Solubility Study of this compound

  • Objective: To determine the equilibrium solubility of this compound in different media.

  • Materials: this compound powder, purified water, 0.1 N HCl, phosphate buffers of various pH (e.g., 4.5, 6.8).

  • Procedure (Shake-Flask Method): a. Add an excess amount of this compound to a series of flasks, each containing a known volume of a different medium. b. Seal the flasks and place them in a constant temperature shaker bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. c. After equilibration, allow the suspensions to settle. d. Carefully withdraw a sample from the supernatant of each flask and filter it through a 0.45 µm filter. e. Dilute the filtrate appropriately and analyze for magnesium concentration using a validated analytical method.

Mandatory Visualization

Dissolution_Troubleshooting_Workflow start Slow or Incomplete Dissolution Observed formulation Evaluate Formulation start->formulation process Evaluate Manufacturing Process start->process api Evaluate API Properties start->api binder Binder Type/Concentration Issue? formulation->binder Check lubricant Lubricant Issue? formulation->lubricant Check disintegrant Disintegrant Issue? formulation->disintegrant Check compression High Compression Force? process->compression Check granulation Over-granulation? process->granulation Check particle_size Large Particle Size? api->particle_size Check optimize_binder Optimize Binder Type/ Concentration binder->optimize_binder Yes optimize_lubricant Optimize Lubricant Type/ Concentration/Blending Time lubricant->optimize_lubricant Yes optimize_disintegrant Add/Optimize Superdisintegrant disintegrant->optimize_disintegrant Yes optimize_compression Reduce Compression Force compression->optimize_compression Yes optimize_granulation Optimize Granulation Parameters granulation->optimize_granulation Yes micronize_api Micronize API particle_size->micronize_api Yes end_node Dissolution Optimized optimize_binder->end_node optimize_lubricant->end_node optimize_disintegrant->end_node optimize_compression->end_node optimize_granulation->end_node micronize_api->end_node

Caption: Troubleshooting workflow for slow or incomplete dissolution.

Wet_Granulation_Optimization start Poor Granule Quality binder_solution Binder Solution Amount start->binder_solution mixing_params Mixing Parameters start->mixing_params drying_params Drying Parameters start->drying_params over_wetting Over-wetting binder_solution->over_wetting Too High under_wetting Under-wetting binder_solution->under_wetting Too Low improper_mixing Improper Mixing mixing_params->improper_mixing improper_drying Improper Drying drying_params->improper_drying optimize_liquid Optimize Liquid Amount (e.g., via torque) over_wetting->optimize_liquid under_wetting->optimize_liquid optimize_mixing Optimize Mixing Time and Speed improper_mixing->optimize_mixing optimize_drying Optimize Drying Temp and Time improper_drying->optimize_drying end_node Improved Granule Quality & Dissolution optimize_liquid->end_node optimize_mixing->end_node optimize_drying->end_node

Caption: Optimization of the wet granulation process.

References

Validation & Comparative

A Comparative Analysis of the Bioavailability of Magnesium Lactate Dihydrate versus Magnesium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Magnesium supplementation is crucial in addressing deficiencies that can lead to a variety of health issues. The efficacy of any magnesium supplement is fundamentally dependent on its bioavailability—the extent and rate at which the active ingredient is absorbed and becomes available at the site of action. This guide provides an objective comparison of the bioavailability of two common magnesium salts: the organic magnesium lactate dihydrate and the inorganic magnesium oxide. This analysis is supported by experimental data to aid in informed decisions for research and product development.

Executive Summary

Overwhelmingly, scientific literature indicates that organic magnesium salts, such as magnesium lactate, exhibit superior bioavailability compared to inorganic forms like magnesium oxide.[1][2][3][4] This is largely attributed to the higher solubility of organic magnesium salts in water, which facilitates easier absorption in the gastrointestinal tract.[1] In contrast, magnesium oxide is characterized by its poor solubility, leading to significantly lower absorption rates.[2][5] One study reported the fractional absorption of magnesium oxide to be as low as 4%.[2]

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters from studies evaluating the bioavailability of this compound and magnesium oxide. It is important to note that direct head-to-head trials providing a full comparative dataset are limited; therefore, data from separate studies are presented to illustrate the general bioavailability profiles of each compound.

ParameterThis compound (Extended-Release)Magnesium OxideStudy Design Context
Absolute Bioavailability (Serum, Fasted) 20.26%[6][7][8]Data not available from cited studiesCompared to intravenous magnesium sulfate.[6][7][8]
Absolute Bioavailability (Serum, Fed) 12.49%[6][7][8]Data not available from cited studiesCompared to intravenous magnesium sulfate.[6][7][8]
Absolute Bioavailability (Urine, Fasted) 38.11%[6][7][8]Data not available from cited studiesCompared to intravenous magnesium sulfate.[6][7][8]
Absolute Bioavailability (Urine, Fed) 40.99%[6][7][8]Data not available from cited studiesCompared to intravenous magnesium sulfate.[6][7][8]
Fractional Absorption Significantly higher than magnesium oxide[2]4%[2]Measured by the increment of urinary magnesium excretion.[2]
Urinary Magnesium Excretion Significantly higher increment post-load compared to magnesium oxide[5]Virtually no significant increase post-load[5][9]A key indicator of magnesium absorption.[5][9]
Plasma/Serum Magnesium Concentration Significant increase from baseline at multiple time points[9]No significant increase from baseline[9]Reflects the rate and extent of absorption into the bloodstream.

Experimental Protocols

The methodologies employed in assessing the bioavailability of magnesium supplements are critical for interpreting the results. A common approach is the single-dose, randomized, cross-over study design.

Example Protocol: Comparative Bioavailability Study
  • Study Design: An open-label, single-dose, randomized, three-period, cross-over study.[6][8]

  • Subjects: Healthy adult volunteers.[6][8] Participants are often pre-saturated with magnesium for several days before the test to ensure that the measured excretion reflects the absorption of the administered dose.[9]

  • Treatment Arms:

    • Oral administration of a single dose of this compound under fasting conditions.[6][8]

    • Oral administration of a single dose of magnesium oxide under fasting conditions.

    • Intravenous infusion of magnesium sulfate to determine absolute bioavailability.[6][8]

  • Dosage: Standardized doses of elemental magnesium are administered across all treatment arms. For instance, a 20 mEq dose of magnesium.[6][7][8]

  • Sample Collection:

    • Blood: Serial blood samples are collected at baseline and at various time points post-administration (e.g., 0, 2, 4, 8, and 24 hours) to determine serum magnesium concentrations.[7][9]

    • Urine: 24-hour urine collections are performed to measure the total amount of magnesium excreted.[9]

  • Analytical Method: Serum and urinary magnesium concentrations are typically measured using atomic absorption spectrometry or other validated analytical techniques.

  • Pharmacokinetic Analysis: The primary endpoints for bioavailability assessment include:

    • Cmax: Maximum observed serum magnesium concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): The total exposure to magnesium over time, calculated from the serum concentration-time curve.

    • Ae (Cumulative Amount Excreted in Urine): The total amount of magnesium excreted in the urine over a specified period.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial designed to compare the bioavailability of two different magnesium formulations.

G cluster_setup Study Setup cluster_treatment Treatment Periods (Cross-over) cluster_sampling Sample Collection & Analysis cluster_analysis Data Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) informed_consent Informed Consent subject_recruitment->informed_consent screening Screening & Baseline Measurements informed_consent->screening randomization Randomization screening->randomization period1 Period 1: Administer Treatment A or B randomization->period1 washout Washout Period period1->washout blood_sampling Serial Blood Sampling (0-24h) period1->blood_sampling urine_collection 24h Urine Collection period1->urine_collection period2 Period 2: Administer Remaining Treatment washout->period2 period2->blood_sampling period2->urine_collection sample_analysis Magnesium Concentration Analysis blood_sampling->sample_analysis urine_collection->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Ae) sample_analysis->pk_analysis stat_analysis Statistical Comparison pk_analysis->stat_analysis conclusion Bioavailability Conclusion stat_analysis->conclusion

Caption: A typical cross-over study workflow for comparing magnesium bioavailability.

Conclusion

References

A Comparative Guide to Magnesium Lactate Dihydrate and Magnesium Citrate: Cellular Uptake and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of magnesium lactate dihydrate and magnesium citrate, focusing on their cellular uptake and efficacy as informed by available experimental data. The objective is to present a clear, data-driven analysis to aid in research and development decisions.

Introduction to Magnesium Bioavailability

Magnesium is a vital mineral for numerous physiological processes, and the efficacy of its supplementation is largely dependent on its bioavailability—the extent to which it is absorbed and becomes available at the site of action. Organic magnesium salts, such as lactate and citrate, are generally considered to have higher bioavailability than inorganic forms like magnesium oxide. This is attributed to their greater solubility and different absorption pathways.[1]

Quantitative Data on Bioavailability and Pharmacokinetics

Table 1: Pharmacokinetic Parameters of an Extended-Release this compound Formulation
ParameterFasted StateFed State
Absolute Bioavailability (Serum, AUC₀₋₇₂) 20.26%12.49%
Absolute Bioavailability (Urine, Ae₀₋₇₂) 38.11%40.99%
Relative Bioavailability (Fed vs. Fasted, Serum) 61.67%-
Relative Bioavailability (Fed vs. Fasted, Urine) 107.57%-
Data from a study on a 20 mEq dose of an extended-release magnesium L-lactate dihydrate caplet.[2]
Table 2: Bioavailability and Cellular Uptake Data for Magnesium Citrate
ParameterMagnesium CitrateMagnesium Oxide (for comparison)
In Vitro Solubility in Water 55%Virtually Insoluble
In Vivo Bioavailability (Urinary Excretion) Significantly higher than oxide-
Change in Intracellular Ionized Mg²⁺ in Leukocytes (after 9h) Significant increaseNo significant change
Change in Intracellular Ionized Mg²⁺ in Leukocytes (after 24h) Significantly higher than oxideNo significant change
Data compiled from studies comparing magnesium citrate to magnesium oxide.[3]

Experimental Protocols

Understanding the methodologies of the cited studies is crucial for interpreting the data accurately.

Protocol for Extended-Release this compound Study
  • Study Design: Open-label, single-dose, randomized, three-period, crossover study.[2]

  • Participants: Healthy adult volunteers.[2]

  • Interventions:

    • A single oral dose of 20 mEq magnesium L-lactate dihydrate (extended-release) under fasting conditions.[2]

    • A single intravenous (IV) infusion of 20 mEq magnesium sulfate.[2]

    • A single oral dose of 20 mEq magnesium L-lactate dihydrate (extended-release) under fed conditions.[2]

  • Sample Collection: Blood and urine samples were collected over 72 hours to analyze serum and urinary magnesium concentrations.[2]

  • Analytical Method: Analysis of magnesium concentrations in serum and urine.

G cluster_protocol Experimental Workflow: ER Mg Lactate Dihydrate Bioavailability cluster_treatments Treatments screening Healthy Adult Volunteer Screening randomization Randomization to Treatment Sequence screening->randomization period1 Period 1: Treatment A, B, or C randomization->period1 washout Washout Period period1->washout sampling Serial Blood & Urine Sampling (0-72h) A A: 20 mEq ER Mg Lactate (Fasted) period1->A period2 Period 2: Remaining Treatment washout->period2 washout2 Washout Period period2->washout2 period3 Period 3: Final Treatment washout2->period3 analysis Pharmacokinetic Analysis sampling->analysis B B: 20 mEq IV Mg Sulfate C C: 20 mEq ER Mg Lactate (Fed)

ER Mg Lactate Dihydrate Study Workflow
Protocol for Magnesium Citrate Cellular Uptake Study

  • Study Design: Comparative study.

  • Participants: Healthy volunteers.

  • Interventions:

    • Oral supplementation with magnesium citrate.

    • Oral supplementation with magnesium oxide.

  • Sample Collection: Blood samples were obtained at baseline and at 1, 3, 9, and 24 hours post-supplementation.

  • Analytical Method: Intracellular ionized magnesium concentration in leukocytes was assessed using the mag-fura 2 ratio (340/380 nm). Plasma magnesium was determined by atomic absorption spectrometry (AAS).

G cluster_protocol Experimental Workflow: Mg Citrate Cellular Uptake recruitment Recruitment of Healthy Volunteers baseline Baseline Blood Sampling (0h) recruitment->baseline supplementation Oral Supplementation (Mg Citrate or Mg Oxide) baseline->supplementation sampling_1h Blood Sampling (1h) supplementation->sampling_1h sampling_3h Blood Sampling (3h) sampling_1h->sampling_3h sampling_9h Blood Sampling (9h) sampling_3h->sampling_9h sampling_24h Blood Sampling (24h) sampling_9h->sampling_24h analysis Analysis of Intracellular & Plasma Mg sampling_24h->analysis

Mg Citrate Cellular Uptake Study Workflow

Signaling Pathways in Cellular Magnesium Uptake

Magnesium transport across the cell membrane is a complex process involving various channels and transporters. While the precise differential effects of lactate and citrate anions on these pathways are not fully elucidated, the general mechanisms provide a framework for understanding cellular uptake.

Magnesium ions (Mg²⁺) enter cells through specific channels, such as TRPM6 and TRPM7. Once inside, Mg²⁺ is utilized in numerous enzymatic reactions, complexes with ATP, and is buffered by cellular components. The lactate and citrate anions may influence the local environment of the intestinal lumen and the surface of enterocytes, potentially affecting the solubility and passive paracellular transport of magnesium.

G cluster_membrane Cellular Magnesium Transport cluster_channels Transport Proteins extracellular Extracellular Space (Mg Lactate / Mg Citrate) TRPM6 TRPM6 Channel extracellular->TRPM6 Mg²⁺ TRPM7 TRPM7 Channel extracellular->TRPM7 Mg²⁺ membrane Cell Membrane intracellular Intracellular Space ATP_complex Mg-ATP Complex intracellular->ATP_complex enzyme_cofactor Enzyme Cofactor intracellular->enzyme_cofactor buffering Cellular Buffering intracellular->buffering TRPM6->intracellular TRPM7->intracellular

Cellular Magnesium Transport Pathways

Comparative Efficacy and Cellular Uptake

This compound

The available data on the extended-release formulation of this compound demonstrates reasonable bioavailability, particularly when assessed by urinary excretion.[2] The influence of food on its absorption appears to be complex, decreasing serum bioavailability while slightly increasing it based on urine excretion.[2] The lactate anion is a naturally occurring organic acid in the body, which may contribute to its good tolerability.[4] Some studies suggest that magnesium lactate is well-absorbed and may be gentler on the digestive system compared to other forms.[5][6]

Magnesium Citrate

Magnesium citrate is a widely studied organic magnesium salt and is consistently shown to have superior bioavailability compared to magnesium oxide.[1][3] Its high water solubility is a key factor contributing to its enhanced absorption.[3] The study measuring intracellular ionized magnesium in leukocytes provides direct evidence of its cellular uptake and efficacy, showing a significant increase in intracellular magnesium levels where magnesium oxide did not. This suggests that magnesium citrate is effectively absorbed and transported into cells. However, it is also noted to have a more pronounced laxative effect, which may be a consideration for its use.[7]

Conclusion

Both this compound and magnesium citrate are organic magnesium salts with good bioavailability compared to inorganic forms like magnesium oxide.

  • Magnesium Citrate has a larger body of evidence supporting its high bioavailability and has been shown to effectively increase intracellular magnesium concentrations. Its higher solubility is a significant advantage. The potential for laxative effects at higher doses is a notable consideration.

  • This compound , particularly in its extended-release formulation, also demonstrates good bioavailability. It is often cited as being well-tolerated with fewer gastrointestinal side effects, which could be advantageous for individuals requiring higher or more frequent dosing.

For drug development professionals, the choice between these two forms may depend on the desired therapeutic application, target patient population, and formulation strategy. For applications requiring rapid and high-level magnesium absorption, magnesium citrate may be preferable. For indications where long-term, sustained magnesium levels are desired with minimal gastrointestinal disturbance, an extended-release this compound formulation could be a more suitable option. Further direct comparative studies are warranted to definitively delineate the relative cellular uptake and efficacy of these two promising magnesium salts.

References

"clinical trial comparing Magnesium lactate dihydrate and a placebo for muscle cramps"

Author: BenchChem Technical Support Team. Date: December 2025

While direct evidence for magnesium lactate dihydrate is wanting, systematic reviews of multiple studies on different forms of magnesium supplementation have been conducted. A comprehensive Cochrane Review, which analyzed several randomized controlled trials, concluded that it is unlikely that magnesium supplementation provides a clinically meaningful benefit for idiopathic muscle cramps in older adults.[1] For muscle cramps experienced during pregnancy, the evidence is conflicting, with some studies suggesting a potential benefit while others show no significant difference compared to a placebo.[1]

Comparative Analysis of Magnesium vs. Placebo for Nocturnal Leg Cramps

To illustrate the typical design and outcomes of a clinical trial in this area, we present data from a randomized, double-blind, cross-over, placebo-controlled trial that utilized magnesium citrate. It is important to note that these results are for magnesium citrate and not this compound, but they serve as a valuable reference for understanding the research landscape.

In a study by Roffe et al. (2002), volunteers experiencing regular nocturnal leg cramps were given magnesium citrate (equivalent to 300 mg of magnesium) and a matching placebo for six weeks each, in a crossover design.[2]

Outcome MeasureMagnesium Citrate GroupPlacebo Groupp-value
Median Number of Cramps (in 4 weeks)
- Participants starting with placebo5 (95% CI: 4-8)9 (95% CI: 6-17)
- Participants starting with magnesium9 (95% CI: 5-13)8 (95% CI: 4-14)
Overall Trend Trend towards fewer crampsp=0.07
Participant's Subjective Assessment of Effectiveness 78% reported it helped54% reported it helpedp=0.03
Cramp Severity No significant differenceNo significant difference
Cramp Duration No significant differenceNo significant difference

Data from Roffe C, et al. Med Sci Monit. 2002;8(5):CR326-330.[2]

The study showed a trend towards a reduction in the number of cramps with magnesium citrate treatment, and significantly more participants believed the treatment was effective compared to the placebo.[2] However, there were no statistically significant differences in cramp severity or duration.[2] A notable "period effect" was observed, where participants' conditions improved over time regardless of the treatment sequence.[2]

Experimental Protocols

The methodology of clinical trials investigating muscle cramps is crucial for interpreting the results. Below is a detailed protocol from the representative study using magnesium citrate.

Study Design: A randomized, double-blind, cross-over, placebo-controlled trial.[2]

Participants: Volunteers who experienced regular leg cramps.[2]

Intervention:

  • Active Treatment: Magnesium citrate, providing 300 mg of elemental magnesium daily.[2]

  • Control: A matching placebo.[2]

Procedure:

  • Participants were randomly assigned to one of two groups.

  • Group 1 received the placebo for the first six weeks, followed by magnesium citrate for the next six weeks.

  • Group 2 received magnesium citrate for the first six weeks, followed by the placebo for the next six weeks.

  • Participants maintained a diary to record the number, severity, and duration of their cramps.[2]

  • The primary outcome was the number of cramps recorded in the final four weeks of each treatment period.[2]

  • Secondary outcomes included cramp severity, duration, and the participant's subjective assessment of the treatment's effectiveness.[2]

G cluster_recruitment Recruitment & Screening cluster_randomization Randomization cluster_period1 Treatment Period 1 (6 Weeks) cluster_period2 Treatment Period 2 (6 Weeks) cluster_data Data Collection & Analysis Recruitment Recruit volunteers with regular leg cramps Screening Initial screening and informed consent Recruitment->Screening Randomization Randomly assign participants to Group A or Group B Screening->Randomization GroupA_P1 Group A receives Magnesium Citrate Randomization->GroupA_P1 GroupB_P1 Group B receives Placebo Randomization->GroupB_P1 GroupA_P2 Group A receives Placebo GroupA_P1->GroupA_P2 Crossover DataCollection Collect cramp diaries for frequency, severity, duration GroupA_P1->DataCollection GroupB_P2 Group B receives Magnesium Citrate GroupB_P1->GroupB_P2 Crossover GroupB_P1->DataCollection GroupA_P2->DataCollection GroupB_P2->DataCollection Analysis Analyze data from the final 4 weeks of each period DataCollection->Analysis

Crossover Clinical Trial Workflow

The Physiological Role of Magnesium in Muscle Function

Magnesium is a crucial cofactor in over 300 enzymatic reactions in the body and plays a vital role in muscle contraction and relaxation.[3] It acts as a natural calcium antagonist.[3] In muscle cells, calcium influx triggers contraction.[4] Magnesium competes with calcium for binding sites on muscle proteins, and it also stimulates the re-uptake of calcium by the sarcoplasmic reticulum, which leads to muscle relaxation.[3][4] A deficiency in magnesium could theoretically lead to an excess of calcium in the muscle cells, resulting in sustained contraction, or cramps.

G cluster_contraction Muscle Contraction cluster_relaxation Muscle Relaxation cluster_cramps Potential for Cramps NerveImpulse Nerve Impulse CalciumRelease Calcium Release from Sarcoplasmic Reticulum NerveImpulse->CalciumRelease CalciumBinding Calcium binds to Troponin CalciumRelease->CalciumBinding Contraction Muscle Fiber Contraction CalciumBinding->Contraction MagnesiumPresence Adequate Magnesium CalciumCompetition Magnesium competes with Calcium for binding sites MagnesiumPresence->CalciumCompetition CalciumReuptake Magnesium promotes Calcium re-uptake into Sarcoplasmic Reticulum MagnesiumPresence->CalciumReuptake Relaxation Muscle Fiber Relaxation CalciumCompetition->Relaxation CalciumReuptake->Relaxation LowMagnesium Low Magnesium CalciumDominance Reduced competition with Calcium LowMagnesium->CalciumDominance ImpairedReuptake Impaired Calcium re-uptake LowMagnesium->ImpairedReuptake SustainedContraction Sustained Contraction (Cramp) CalciumDominance->SustainedContraction ImpairedReuptake->SustainedContraction

Magnesium's Role in Muscle Contraction and Relaxation

References

Spectroscopic Showdown: Unveiling the Structural Differences Between Magnesium Lactate Dihydrate and its Anhydrous Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Pharmaceutical Scientists

Magnesium lactate, a widely utilized magnesium supplement in the pharmaceutical and nutraceutical industries, exists in two primary forms: dihydrate and anhydrous. The presence or absence of water molecules within the crystal lattice profoundly influences its physicochemical properties, including stability, solubility, and bioavailability. Understanding the spectroscopic distinctions between these two forms is paramount for quality control, formulation development, and regulatory compliance. This guide provides a detailed comparison of magnesium lactate dihydrate and anhydrous magnesium lactate using key spectroscopic techniques, supported by experimental data and protocols.

Executive Summary of Spectroscopic Differences

The primary spectroscopic differences between this compound and its anhydrous form arise from the presence of two water molecules in the crystal structure of the dihydrate. These water molecules give rise to distinct vibrational bands in infrared and Raman spectra and lead to a different crystal lattice arrangement, which is observable by X-ray diffraction.

Spectroscopic TechniqueThis compoundAnhydrous Magnesium LactateKey Differentiator
FTIR Spectroscopy Broad O-H stretching bands (3000-3600 cm⁻¹), H-O-H bending mode (~1600 cm⁻¹)Absence of characteristic water bandsPresence of water of hydration
Raman Spectroscopy O-H stretching modes, other lattice water vibrationsAbsence of water-related vibrational modesPresence of water of hydration
X-ray Diffraction (XRD) Unique diffraction pattern corresponding to its crystal structureDifferent diffraction pattern due to altered crystal latticeCrystal lattice structure
Thermal Analysis (TGA/DSC) Endothermic events corresponding to the two-step loss of water moleculesNo significant weight loss until decompositionDehydration events

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and the presence of water in a sample. The key difference in the FTIR spectra of this compound and anhydrous magnesium lactate is the presence of absorption bands related to the water of hydration in the dihydrate form.

Expected Spectral Features:

  • This compound: The FTIR spectrum of this compound is characterized by a broad absorption band in the region of 3000-3600 cm⁻¹, which is attributed to the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules. Additionally, a distinct peak around 1600 cm⁻¹ is typically observed, corresponding to the H-O-H bending vibration of the water molecules.

  • Anhydrous Magnesium Lactate: In contrast, the FTIR spectrum of anhydrous magnesium lactate will lack these characteristic O-H stretching and H-O-H bending bands. The spectrum will be dominated by the vibrational modes of the lactate anion, such as the C-H stretching, C=O stretching of the carboxylate group, and C-O stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the magnesium lactate sample (dihydrate or anhydrous) is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The obtained spectrum is baseline corrected and normalized for comparison.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and lattice vibrations. Similar to FTIR, the most significant difference between the Raman spectra of the two forms is the presence of bands associated with water molecules.

Expected Spectral Features:

  • This compound: The Raman spectrum of the dihydrate form is expected to show distinct peaks corresponding to the O-H stretching vibrations of the water molecules. Other lattice modes involving the water molecules may also be present at lower frequencies.

  • Anhydrous Magnesium Lactate: The Raman spectrum of the anhydrous form will not exhibit these water-related peaks. The spectrum will primarily feature the characteristic vibrational modes of the lactate anion.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: A small amount of the sample is placed on a microscope slide.

  • Data Acquisition: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used. The laser is focused on the sample, and the scattered light is collected. Spectra are typically recorded over a Raman shift range of 200-3800 cm⁻¹.

  • Data Processing: Cosmic rays are removed from the spectra, and the data is baseline corrected.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystallographic structure of a solid. Since this compound and anhydrous magnesium lactate have different crystal structures due to the presence of water molecules, their XRD patterns will be distinct.

Expected Diffraction Patterns:

  • This compound: Will exhibit a unique set of diffraction peaks at specific 2θ angles, which serve as a fingerprint for its crystal lattice.

  • Anhydrous Magnesium Lactate: Will have a different and unique set of diffraction peaks, reflecting its distinct crystal structure. The removal of water molecules leads to a rearrangement of the crystal lattice.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: The sample is finely ground to a homogeneous powder. The powder is then packed into a sample holder.

  • Data Acquisition: The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation. The diffraction pattern is typically recorded over a 2θ range of 5-50°.

  • Data Analysis: The positions (2θ) and intensities of the diffraction peaks are determined and compared to reference patterns for identification.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of materials. The dehydration of this compound is a key thermal event that distinguishes it from the anhydrous form.

Thermal Behavior:

  • This compound: TGA analysis of this compound shows a two-step weight loss corresponding to the removal of the two water molecules. The DSC curve will show corresponding endothermic peaks for each dehydration step, indicating the energy required to remove the water.

  • Anhydrous Magnesium Lactate: The TGA curve of anhydrous magnesium lactate will not show any significant weight loss until the decomposition temperature of the lactate moiety is reached.

Experimental Protocol: TGA/DSC

  • Sample Preparation: A few milligrams of the sample are placed in an alumina or platinum crucible.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The weight change (TGA) and heat flow (DSC) are recorded as a function of temperature.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and thermal analysis of magnesium lactate samples to differentiate between the dihydrate and anhydrous forms.

G Analytical Workflow for Magnesium Lactate Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic & Thermal Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Magnesium Lactate Sample AnhydrousPrep Prepare Anhydrous Form (Heating of Dihydrate) Sample->AnhydrousPrep If needed FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman XRD X-ray Diffraction Sample->XRD TGA_DSC TGA/DSC Analysis Sample->TGA_DSC AnhydrousPrep->FTIR AnhydrousPrep->Raman AnhydrousPrep->XRD AnhydrousPrep->TGA_DSC CompareSpectra Compare Spectra (Peak positions, intensities) FTIR->CompareSpectra Raman->CompareSpectra ComparePatterns Compare Diffraction Patterns XRD->ComparePatterns CompareThermal Compare Thermal Profiles TGA_DSC->CompareThermal Identification Identify Form (Dihydrate or Anhydrous) CompareSpectra->Identification ComparePatterns->Identification CompareThermal->Identification

Caption: Workflow for characterizing magnesium lactate forms.

Signaling Pathway of Dehydration

The dehydration of this compound can be considered a solid-state reaction pathway where the input of thermal energy drives the removal of water molecules, leading to a structural transformation.

G Dehydration Pathway of this compound Dihydrate This compound (Mg(C3H5O3)2·2H2O) Heat1 Heat (T1) Dihydrate->Heat1 Intermediate Intermediate Hydrate (Potential) Heat2 Heat (T2) Intermediate->Heat2 Water1 - H2O Intermediate->Water1 Anhydrous Anhydrous Magnesium Lactate (Mg(C3H5O3)2) Water2 - H2O Anhydrous->Water2 Heat1->Intermediate Heat2->Anhydrous

Caption: Thermal dehydration process of magnesium lactate.

"in vivo study validating the absorption rate of different magnesium salts"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo absorption and bioavailability of various magnesium salts, supported by experimental data from scientific studies. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of magnesium compounds for further investigation and formulation.

Data Summary: In Vivo Bioavailability of Different Magnesium Salts

The following table summarizes quantitative data from in vivo human studies comparing the bioavailability of several magnesium salts. It is important to note that direct comparisons between studies should be made with caution due to variations in study design, dosage, and subject populations.

Magnesium SaltDosageKey FindingsStudy Reference
Magnesium Citrate 25 mmolSignificantly higher increment in urinary magnesium excretion compared to magnesium oxide over 4 hours (0.22 vs 0.006 mg/mg creatinine).[1][2]Lindberg et al., 1990[1][2]
Magnesium Oxide 25 mmolLower increment in urinary magnesium excretion compared to magnesium citrate.[1][2]Lindberg et al., 1990[1][2]
Magnesium Citrate 300 mg elemental MgSerum magnesium concentrations were significantly higher at 2, 3, 4, 5, and 6 hours post-administration compared to magnesium oxide.[3]Walker et al., 2003
Magnesium Oxide 300 mg elemental MgLower serum magnesium concentrations compared to magnesium citrate.[3]Walker et al., 2003
Magnesium Citrate 400 mg elemental MgLed to a significant increase in 24-hour urinary magnesium excretion. Plasma magnesium was also significantly higher at 4 and 8 hours compared to magnesium oxide.[4]Kappeler et al., 2017[4]
Magnesium Oxide 400 mg elemental MgDid not lead to a significant increase in 24-hour urinary magnesium excretion.[4]Kappeler et al., 2017[4]
Magnesium Glycerophosphate (in combination with Mg Oxide) 196 mg elemental Mg (47 mg from glycerophosphate)Showed a maximal serum magnesium increase of +6.2% and an AUC of 6.87 mM.min.[5]Blancquaert et al., 2019[5]
Magnesium Oxide 450 mg elemental MgShowed a maximal serum magnesium increase of +4.6% and an AUC of 0.31 mM.min.[5]Blancquaert et al., 2019[5]
Microencapsulated Magnesium Oxide (Mg-MS) Not SpecifiedBlood plasma levels of Mg increased significantly at 1, 4, and 6 hours post-intake.[6]Redondo-Useros et al., 2024[6]
Magnesium Citrate Not SpecifiedBlood plasma levels of Mg increased significantly at 4 hours post-intake.[6]Redondo-Useros et al., 2024[6]
Magnesium Oxide Not SpecifiedBlood plasma levels of Mg increased significantly at 1 hour post-intake.[6]Redondo-Useros et al., 2024[6]
Magnesium Bisglycinate Not SpecifiedNo significant increase in Mg levels was observed.[6]Redondo-Useros et al., 2024[6]

Experimental Protocols

The methodologies employed in the cited in vivo studies to assess magnesium absorption share common elements. Below are detailed summaries of typical experimental protocols.

Protocol 1: Urinary Magnesium Excretion Method

This protocol is based on the study by Lindberg et al. (1990), which compared magnesium citrate and magnesium oxide.[1][2]

  • Subjects: Healthy adult volunteers.

  • Pre-study Phase: Subjects may undergo a washout period or be placed on a controlled diet to standardize baseline magnesium levels.

  • Study Design: A randomized, crossover design is often employed, where each subject receives each type of magnesium salt in a different order, with a washout period in between.

  • Dosage and Administration: A single oral dose of the magnesium salt (e.g., 25 mmol) is administered with a standardized volume of water.

  • Sample Collection: Urine is collected at baseline and at timed intervals post-administration (e.g., every 2 hours for a total of 4-8 hours).

  • Analysis: The concentration of magnesium in the urine is measured and often normalized to creatinine excretion to account for variations in urine dilution. The increment in urinary magnesium from baseline is calculated.

  • Primary Endpoint: The primary measure of absorption is the increase in urinary magnesium excretion following the oral magnesium load.

Protocol 2: Serum Magnesium Concentration Method

This protocol is a composite based on methodologies described in studies by Walker et al. (2003) and Blancquaert et al. (2019).[3][5]

  • Subjects: Healthy adult volunteers.

  • Pre-study Phase: To ensure that the body's magnesium stores are saturated, subjects may be supplemented with magnesium for a period (e.g., five days) before the test day.[4] They are also typically asked to fast overnight before the study.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is a robust approach.

  • Dosage and Administration: A single oral dose of the magnesium salt (e.g., 300-400 mg of elemental magnesium) is administered.

  • Sample Collection: Blood samples are collected from an antecubital vein at baseline (pre-dose) and at multiple time points post-dose (e.g., 30 minutes, 1, 2, 3, 4, 6, 8, and 24 hours).[7]

  • Analysis: Serum is separated from the blood samples, and the total magnesium concentration is determined using methods like inductively coupled plasma-mass spectrometry (ICP-MS).[7]

  • Pharmacokinetic Parameters: Key parameters are calculated from the serum concentration-time data, including:

    • Cmax: The maximum observed serum magnesium concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): Represents the total systemic exposure to magnesium over time.

Visualizations

Experimental Workflow for an In Vivo Magnesium Bioavailability Study

The following diagram illustrates a typical workflow for a clinical study designed to compare the bioavailability of different magnesium salts.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day (Crossover Design) cluster_post_study Post-Study Phase Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Baseline_Measurements Baseline Measurements (Blood & Urine Mg Levels) Informed_Consent->Baseline_Measurements Mg_Saturation Magnesium Saturation Phase (Optional) Baseline_Measurements->Mg_Saturation Fasting Overnight Fasting Mg_Saturation->Fasting Randomization Randomization to Treatment Group Fasting->Randomization Dose_Admin Single Oral Dose (Mg Salt A, B, or Placebo) Randomization->Dose_Admin Sample_Collection Serial Blood & Urine Sample Collection Dose_Admin->Sample_Collection Sample_Analysis Sample Analysis (ICP-MS) Sample_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for a human in vivo magnesium bioavailability study.

Magnesium Absorption Pathways

Magnesium is absorbed in the intestine through two main pathways: a transcellular (active) route and a paracellular (passive) route. The following diagram illustrates this process.

magnesium_absorption cluster_lumen Intestinal Lumen cluster_blood Bloodstream Mg_Salts Oral Magnesium Salts (e.g., Mg Citrate, Mg Oxide) Mg_Ion Mg²⁺ (dissolved) Mg_Salts->Mg_Ion Dissolution Enterocyte1 Enterocyte Mg_Ion->Enterocyte1 Transcellular (Active) TRPM6/7 Channels Blood_Mg Absorbed Mg²⁺ Mg_Ion->Blood_Mg Paracellular (Passive) (between cells) Enterocyte1->Blood_Mg Basolateral Transport Enterocyte2 Enterocyte

Caption: Overview of intestinal magnesium absorption pathways.

References

A Comparative Guide to the Efficacy of Organic vs. Inorganic Magnesium Salts in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of organic and inorganic magnesium salts based on data from various animal model studies. The following sections detail experimental data, methodologies, and relevant physiological pathways to support informed decisions in research and product development.

Data Summary: Bioavailability and Physiological Effects

Numerous studies in animal models indicate that organic magnesium salts generally exhibit superior bioavailability compared to their inorganic counterparts.[1] This is often attributed to the higher solubility of organic forms, which facilitates greater absorption in the gastrointestinal tract.[1][2]

Magnesium Absorption and Retention in Rats

A key study by Coudray et al. (2005) investigated the bioavailability of ten different magnesium salts in magnesium-depleted rats using a stable isotope approach. The results, summarized below, show that organic salts led to slightly higher absorption and significantly greater retention of magnesium.

Magnesium SaltTypeMean Mg Absorption (%)Mean Urinary 26Mg Excretion (mg)Mean 26Mg Retention (%)
Gluconate Organic67.00.3366.7
Pidolate Organic61.20.3360.9
Citrate Organic60.50.3360.2
Aspartate Organic59.50.3359.2
Lactate Organic56.60.2856.3
Acetate Organic53.40.2553.2
Sulphate Inorganic58.70.2658.4
Chloride Inorganic56.80.2656.5
Carbonate Inorganic51.40.2251.2
Oxide Inorganic50.30.2050.1

Data adapted from Coudray et al., 2005.[3][4]

Effects on Plasma Magnesium and Pork Quality in Pigs

A study by D'Souza et al. (1999) compared the effects of dietary magnesium aspartate (organic), magnesium sulphate (inorganic), and magnesium chloride (inorganic) on pork quality. While pigs fed magnesium sulphate had the highest plasma magnesium concentrations, all magnesium-supplemented diets showed beneficial effects on muscle glycogen and lactic acid concentrations, as well as reduced drip loss, indicating that the cheaper inorganic sources can be as effective as organic magnesium aspartate in this specific application.[5][6]

Dietary SupplementTypePlasma Mg (mmol/l)Muscle Glycogen (µmol/g) at 5 min post-slaughterMuscle Lactic Acid (µmol/g) at 5 min post-slaughterDrip Loss (%) at 24 hr post-slaughter
Control N/A0.8945.289.74.8
Mg Aspartate Organic1.0163.568.93.2
Mg Sulphate Inorganic1.1565.865.43.1
Mg Chloride Inorganic1.0561.370.13.5

Data adapted from D'Souza et al., 1999.[5][6]

Experimental Protocols

The assessment of magnesium bioavailability in animal models relies on specific and detailed methodologies. Below are summaries of the protocols from the key studies cited.

Study 1: Bioavailability of Ten Magnesium Salts in Rats
  • Objective: To compare the bioavailability of ten different organic and inorganic magnesium salts in magnesium-depleted rats using stable isotopes.[3][4]

  • Animal Model: 80 male Wistar rats, 6 weeks old.[3][4]

  • Methodology:

    • Depletion Phase: Rats were fed a semi-purified magnesium-depleted diet for three weeks.[3][4]

    • Repletion Phase: Rats were randomized into ten groups and for two more weeks received the same diet repleted with 550 mg Mg/kg from one of the ten magnesium salts (oxide, chloride, sulphate, carbonate, acetate, pidolate, citrate, gluconate, lactate, or aspartate).[3][4]

    • Tracer Administration: After 10 days of the repleted diet, the rats orally received 1.8 mg of an enriched 26Mg stable isotope.[3][4]

    • Sample Collection: Feces and urine were collected for the following four consecutive days.[3][4]

    • Analysis: Isotope ratios in feces and urine were determined to calculate magnesium absorption and retention.[3][4]

  • Primary Outcome Measures:

    • Percentage of 26Mg absorption.[3]

    • Urinary 26Mg excretion.[3]

    • 26Mg retention.[3]

Study 2: Comparison of Magnesium Supplements on Pork Quality
  • Objective: To compare the effect of dietary magnesium aspartate, magnesium sulphate, and magnesium chloride on muscle glycogenolysis and pork quality.[5][6]

  • Animal Model: 48 crossbred (Large White × Landrace) boars.[5][6]

  • Methodology:

    • Supplementation: Pigs were fed a finisher feed supplemented with either magnesium aspartate, magnesium sulphate, or magnesium chloride for 5 days prior to slaughter.[5][6]

    • Pre-slaughter Stress: All pigs received 15 electric shocks from an electric goad 5 minutes prior to slaughter to induce stress.[5][6]

    • Sample Collection: Blood samples were taken at slaughter to measure plasma magnesium, adrenaline, and noradrenaline concentrations. Muscle samples from the Longissimus thoracis were taken at 5 and 40 minutes post-slaughter to measure glycogen and lactic acid. Drip loss was measured at 24 hours post-slaughter.[5][6]

  • Primary Outcome Measures:

    • Plasma magnesium concentrations.[5]

    • Muscle glycogen and lactic acid concentrations.[5]

    • Pork drip loss.[5]

Visualizations: Pathways and Workflows

Magnesium Absorption Pathways in the Small Intestine

Magnesium is absorbed in the small intestine through two main pathways: the transcellular pathway, which is an active and saturable process, and the paracellular pathway, which is a passive, non-saturable process.

MagnesiumAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Mg2+ Mg²⁺ TRPM6/7 TRPM6/7 Channels Mg2+->TRPM6/7 Transcellular (Active, Saturable) Blood Bloodstream Mg2+->Blood Paracellular (Passive, Non-saturable) Basolateral\nTransporter Basolateral Transporter TRPM6/7->Basolateral\nTransporter Basolateral\nTransporter->Blood BioavailabilityWorkflow start Start: Select Animal Model (e.g., Wistar Rats) depletion Mg Depletion Phase (Mg-deficient diet) start->depletion randomization Randomization into Treatment Groups depletion->randomization repletion Repletion Phase (Diet with different Mg salts) randomization->repletion tracer Administer Stable Isotope (e.g., ²⁶Mg) repletion->tracer collection Collect Samples (Urine, Feces, Blood) tracer->collection analysis Isotope Ratio Mass Spectrometry (IRMS) Analysis collection->analysis data Calculate Bioavailability (Absorption, Retention) analysis->data end End: Compare Efficacy data->end

References

A Comparative Analysis of the Side Effect Profiles: Magnesium Lactate Dihydrate vs. Magnesium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Magnesium Lactate Dihydrate, an organic magnesium salt typically administered orally, and Magnesium Sulfate, an inorganic salt often administered intravenously. This document synthesizes available data to assist researchers and drug development professionals in understanding the tolerability and safety of these two widely used magnesium formulations.

Executive Summary

This compound is generally associated with a more favorable side effect profile, particularly concerning gastrointestinal tolerance, when compared to other oral magnesium salts.[1] Intravenous magnesium sulfate, while effective for rapid correction of magnesium deficiency and specific therapeutic indications, carries a risk of more severe, systemic adverse effects that necessitate careful monitoring. Direct head-to-head clinical trials with quantitative side-by-side comparisons of adverse events are limited; therefore, this guide compiles data from various studies to present a comprehensive overview.

Data Presentation: Comparative Side Effect Profiles

The following tables summarize the known side effects of this compound and Magnesium Sulfate. The data is aggregated from multiple sources, including clinical trials and systematic reviews.

Table 1: Gastrointestinal and Common Side Effects

Side EffectThis compound (Oral)Magnesium Sulfate (Oral/Intravenous)
Diarrhea Less frequent compared to other oral magnesium salts.[1]Common, especially with oral administration due to its osmotic laxative effect.[2][[“]]
Nausea and Vomiting Infrequent, generally mild.More common, particularly with intravenous administration.[4][[“]]
Abdominal Cramping Infrequent and typically mild.[2][4]Can occur with oral administration.[2]
Bloating and Gas May occur, but generally less pronounced.Associated with oral intake.

Table 2: Systemic and More Severe Side Effects

Side EffectThis compound (Oral)Magnesium Sulfate (Intravenous)
Hypotension (Low Blood Pressure) Not typically associated with oral use at standard doses.A known side effect, particularly with rapid infusion.[[“]][6]
Flushing and Sweating Not a common side effect.Frequently reported.[[“]]
Drowsiness and Muscle Weakness Rare at therapeutic doses.Can occur, indicative of elevated magnesium levels.[[“]]
Respiratory Depression Not associated with oral use.A serious risk at high serum concentrations.[[“]]
Cardiac Arrhythmias Unlikely; used to treat some arrhythmias.Can occur with overdose, leading to ECG changes.[[“]]
Loss of Deep Tendon Reflexes Not a reported side effect.A clinical sign of magnesium toxicity.

Experimental Protocols

While a direct comparative study protocol is not available, a generalized methodology for assessing the side effect profiles of oral versus intravenous magnesium supplements can be outlined based on common clinical trial practices.

Objective: To compare the incidence and severity of adverse events associated with the administration of oral this compound versus intravenous Magnesium Sulfate.

Study Design: A randomized, double-blind, placebo-controlled parallel-group study.

Participant Population: Healthy adult volunteers or a specific patient population with a clear indication for magnesium supplementation.

Intervention:

  • Group 1: Oral this compound (e.g., 300-400 mg elemental magnesium daily).

  • Group 2: Intravenous Magnesium Sulfate (e.g., 1-2 g infused over a specified period).

  • Group 3: Placebo (oral or intravenous).

Data Collection and Assessment of Side Effects:

  • Gastrointestinal Tolerability: A daily questionnaire using a validated scale (e.g., Gastrointestinal Symptom Rating Scale - GSRS) to assess the incidence and severity of diarrhea, nausea, vomiting, abdominal pain, bloating, and gas. Stool frequency and consistency would be recorded in a patient diary.

  • Systemic Side Effects:

    • Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate) at baseline and at specified intervals post-administration.

    • Serum magnesium levels monitored at baseline and at regular intervals to assess for hypermagnesemia.

    • Neurological assessments, including checking deep tendon reflexes, particularly in the intravenous group.

    • Patient-reported outcomes through a standardized questionnaire to capture subjective side effects like flushing, sweating, drowsiness, and muscle weakness.

  • Biochemical Monitoring: Serum electrolytes, including calcium and potassium, and renal function tests at baseline and at the end of the study.

Statistical Analysis: The incidence of each adverse event will be compared between the groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). The severity of symptoms will be analyzed using non-parametric tests.

Mandatory Visualization

Signaling Pathway: Magnesium's Role in Neuromuscular Transmission

The following diagram illustrates the mechanism by which magnesium affects neuromuscular transmission, a key pathway related to both its therapeutic effects and potential side effects.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ActionPotential Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channel ActionPotential->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx ACh_Vesicles Acetylcholine (ACh) Vesicles Ca_Influx->ACh_Vesicles Triggers Fusion ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh_Receptor ACh Receptor ACh_Release->ACh_Receptor Binds to Na_Influx Na⁺ Influx ACh_Receptor->Na_Influx Depolarization Depolarization & Muscle Contraction Na_Influx->Depolarization Mg Magnesium (Mg²⁺) Mg->VGCC Competitively Blocks

Caption: Magnesium's competitive inhibition of calcium channels.

Experimental Workflow: Assessing Side Effects in a Clinical Trial

This diagram outlines a typical workflow for a clinical trial designed to compare the side effect profiles of two magnesium formulations.

cluster_0 Intervention Groups Start Participant Recruitment & Informed Consent Screening Screening & Baseline Assessment Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: Oral this compound Randomization->GroupA GroupB Group B: Intravenous Magnesium Sulfate Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC SideEffectMonitoring Side Effect Monitoring (Diaries, Questionnaires, Vitals) GroupA->SideEffectMonitoring GroupB->SideEffectMonitoring GroupC->SideEffectMonitoring DataCollection Data Collection & Analysis SideEffectMonitoring->DataCollection Results Results Interpretation & Reporting DataCollection->Results

Caption: Clinical trial workflow for side effect comparison.

References

Magnesium Lactate Dihydrate: A Comprehensive Performance Review for Nutrient Fortification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Magnesium Lactate Dihydrate Against Other Common Magnesium Salts for Use in Nutrient Fortification.

This guide provides a detailed comparison of this compound with other widely used magnesium salts, such as magnesium oxide and magnesium citrate, in the context of nutrient fortification. The following sections present quantitative data on key performance indicators, detailed experimental protocols for their validation, and visual representations of relevant biological and experimental workflows.

Comparative Performance Data

The efficacy of a magnesium salt as a nutrient fortifier is primarily determined by its bioavailability, solubility, and sensory characteristics upon incorporation into a food matrix. This section summarizes the quantitative data for this compound and its common alternatives.

Table 1: Comparative Bioavailability of Magnesium Salts
Magnesium SaltBioavailability (Relative to Control or as % Absorption)Study TypeKey Findings
Magnesium Lactate Stated to be at least twice as absorbable as magnesium oxide.[1]ReviewOrganic magnesium salts like lactate are more soluble and bioavailable than inorganic forms.[1]
Magnesium Citrate Urinary magnesium excretion significantly higher than with magnesium oxide.[2]Human Clinical TrialLed to the greatest mean serum magnesium concentration compared to magnesium amino-acid chelate and oxide.[3]
Magnesium Oxide Urinary magnesium excretion was minimal following an oral load.[2]Human Clinical TrialSupplementation resulted in no significant differences in magnesium levels compared to placebo.[3]
Magnesium Amino-Acid Chelate Showed greater absorption than magnesium oxide.[3]Human Clinical TrialLess bioavailable than magnesium citrate based on serum and salivary magnesium concentrations.[3]

Note: Direct head-to-head clinical trials comparing the percentage bioavailability of all listed salts under identical conditions are limited. The data presented is a synthesis of findings from various studies.

Table 2: Aqueous Solubility of Magnesium Salts
Magnesium SaltSolubility ( g/100 mL at 20-25°C)Reference
This compound 8.4[4][5]
Magnesium Citrate ~55% soluble in water (in a specific study)[2]
Magnesium Chloride 54-
Magnesium Sulfate 35.1-
Magnesium Oxide Virtually insoluble in water[2]

Note: Solubility can be influenced by factors such as pH and temperature.

Table 3: Sensory Impact of Magnesium Fortification in Fermented Goat's Milk
Magnesium SaltEffect on "Goaty" TasteEffect on HardnessOther Sensory Notes
Magnesium Lactate No significant difference from controlSignificantly reducedMay result in a slight off-taste and off-odor at higher concentrations.[6][7]
Magnesium Citrate Significantly weaker than controlSignificantly reducedReduced the intensity of goaty taste and odor.[6]
Magnesium Pidolate No significant difference from controlSignificantly increasedMay result in a slight off-taste and off-odor.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of magnesium salts.

In Vivo Bioavailability Assessment in Humans

Objective: To determine the relative bioavailability of different magnesium salts by measuring changes in serum and urinary magnesium concentrations following oral administration.

Methodology:

  • Subject Recruitment: Healthy adult volunteers with normal magnesium levels are recruited. Exclusion criteria include gastrointestinal diseases, kidney disease, and the use of medications or supplements that could interfere with magnesium absorption.[8][9]

  • Study Design: A randomized, double-blind, crossover design is often employed. Each participant receives a standardized dose of elemental magnesium from different salt forms (e.g., magnesium lactate, citrate, oxide) and a placebo, with a washout period between each treatment.[3]

  • Standardization: Participants follow a standardized diet low in magnesium for a period before and during the study days to minimize dietary influences.[10]

  • Sample Collection:

    • Blood: Blood samples are collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).[9]

    • Urine: 24-hour urine collections are performed at baseline and on study days to measure total magnesium excretion.[3]

  • Analysis: Serum and urinary magnesium concentrations are determined using methods like inductively coupled plasma-mass spectrometry (ICP-MS).[9]

  • Pharmacokinetic Analysis: Key parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) for serum magnesium concentration are calculated to assess the rate and extent of absorption.[10]

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different magnesium salt formulations under simulated gastrointestinal conditions.

Methodology:

  • Apparatus: A USP Dissolution Apparatus 2 (paddle method) is typically used.[11][12]

  • Dissolution Medium: The test is often conducted in 900 mL of 0.1 N hydrochloric acid to simulate gastric fluid, maintained at 37°C.[11][13]

  • Procedure:

    • The magnesium supplement (tablet or capsule) is placed in the dissolution vessel.

    • The paddle is rotated at a constant speed (e.g., 75 rpm).[13]

    • Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • The volume of the withdrawn sample is replaced with fresh dissolution medium to maintain a constant volume.

  • Analysis: The concentration of dissolved magnesium in the aliquots is measured using a suitable analytical technique, such as atomic absorption spectroscopy or ICP-OES.[11]

  • Data Presentation: The results are presented as a dissolution profile, plotting the percentage of the labeled amount of magnesium dissolved against time.

Quantitative Descriptive Sensory Analysis

Objective: To identify and quantify the sensory attributes of a food product fortified with different magnesium salts.

Methodology:

  • Panel Selection and Training: A panel of 8-12 trained sensory assessors is selected. Panelists are trained to identify and rate the intensity of specific sensory attributes (e.g., bitterness, metallic taste, astringency, off-flavor) using reference standards.[14]

  • Sample Preparation: Food or beverage samples are prepared with the different magnesium salts at equivalent elemental magnesium concentrations. A control sample without fortification is also included.

  • Evaluation:

    • Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).

    • Samples are coded with random three-digit numbers and presented in a randomized order.

    • Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Water and unsalted crackers are provided for palate cleansing between samples.

  • Data Analysis: The data from the panelists are compiled and analyzed using statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes between the fortified samples and the control. The results are often visualized using a spider web plot.

Mandatory Visualizations

Signaling Pathway of Magnesium Absorption

MagnesiumAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Mg_Salt Magnesium Salt (e.g., Mg Lactate) Mg_Ion Mg²⁺ (dissolved) Mg_Salt->Mg_Ion Dissolution TRPM6_7 TRPM6/7 Channel Mg_Ion->TRPM6_7 Transcellular (Active Transport) Paracellular Paracellular Pathway Mg_Ion->Paracellular Paracellular (Passive Diffusion) Mg_Intracellular Intracellular Mg²⁺ TRPM6_7->Mg_Intracellular Paracellular->Mg_Intracellular Mg_Blood Mg²⁺ in Blood Mg_Intracellular->Mg_Blood Basolateral Transport

Caption: A simplified diagram illustrating the primary pathways of intestinal magnesium absorption.

Experimental Workflow for Bioavailability Study

BioavailabilityWorkflow Recruitment Subject Recruitment (Healthy Volunteers) Standardization Dietary Standardization (Low Mg Diet) Recruitment->Standardization Randomization Randomized Crossover Design (Mg Salt A, B, C, Placebo) Standardization->Randomization Dosing Oral Administration (Standardized Mg Dose) Randomization->Dosing BloodSampling Serial Blood Sampling (0-24h) Dosing->BloodSampling UrineCollection 24h Urine Collection Dosing->UrineCollection Analysis Mg Concentration Analysis (ICP-MS) BloodSampling->Analysis UrineCollection->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis Results Comparative Bioavailability Data PK_Analysis->Results

Caption: A flowchart outlining the key steps in a human clinical trial to assess magnesium bioavailability.

Logical Relationship of Fortifier Attributes to Performance

FortifierAttributes Performance Overall Performance as a Fortifier Bioavailability High Bioavailability Absorption Efficient Intestinal Absorption Bioavailability->Absorption Solubility Good Solubility Dissolution Rapid Dissolution in GI Tract Solubility->Dissolution Sensory Neutral Sensory Profile Taste Minimal Off-Tastes (e.g., bitterness, metallic) Sensory->Taste Absorption->Performance Dissolution->Bioavailability Taste->Performance

References

"animal study evidence for the neuroprotective effects of different magnesium compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of various magnesium compounds, supported by experimental data from animal studies. We delve into the efficacy of Magnesium L-threonate, Magnesium Sulfate, Magnesium Acetyltaurate, and Magnesium Orotate across different neurological injury models, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Magnesium has long been investigated for its neuroprotective potential, primarily attributed to its role as a physiological N-methyl-D-aspartate (NMDA) receptor antagonist and its involvement in numerous intracellular processes.[1][2] Different magnesium compounds, however, exhibit varying bioavailability and efficacy in preclinical models. This guide synthesizes the evidence from animal studies to offer a comparative perspective on their neuroprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from animal studies investigating the neuroprotective effects of different magnesium compounds.

Table 1: Neuroprotective Effects of Magnesium L-threonate (MgT)
Neurological ModelAnimal ModelDosage & AdministrationKey Quantitative OutcomesReference
HypoxiaZebrafish1 or 10 mM MgT pretreatmentIncreased cell viability (p=0.009 and p=0.026, respectively); Reduced cerebral infarction (p=0.010); Preserved memory in T-maze test (p=0.025 for distance, p=0.007 for frequency).[3][4][3][4]
Alzheimer's DiseaseAPP/PS1 Mice910 mg/kg/day in drinking waterAmeliorated cognitive deficits; Suppressed hippocampal neuron apoptosis; Downregulated Aβ1-42 and NOX4 proteins (p<0.05 for all).[5][5]
Alzheimer's DiseaseAPP/PS1 Mice910 mg/kg daily via drinking waterRepaired intestinal barrier dysfunction by increasing tight junction proteins (zona occludens 1, occludin, and claudin-5).[6][6]
Table 2: Neuroprotective Effects of Magnesium Sulfate (MgSO4)
Neurological ModelAnimal ModelDosage & AdministrationKey Quantitative OutcomesReference
Transient Focal Cerebral IschemiaRats370 or 740 µmol/kg IV/IA before ischemiaNo significant reduction in total, cortical, or striatal infarct volumes (p>0.05).[7][7]
Transient Focal Cerebral IschemiaRatsIV or IA infusion before ischemiaReduced total infarct volume by ~25% for both administration routes.[8][8]
Excitotoxic Brain InjuryMice (postnatal day 5)600 mg/kg systemic bolusPrevented ulegyrias and porencephalic cysts in 80% of mice.[1][1]
Table 3: Neuroprotective Effects of Magnesium Acetyltaurate (MgAT)
Neurological ModelAnimal ModelDosage & AdministrationKey Quantitative OutcomesReference
NMDA-Induced Retinal DamageRats320 nmol intravitreal injection (pretreatment)Increased survival of retinal ganglion cells; Partially preserved functional activity of the retina (electroretinography).[9][9]
Endothelin-1 Induced Retinal DamageRatsIntravitreal injection (pretreatment)Increased retinal ganglion cell survival; Preserved visual function; Suppressed retinal expression of IL-1β, IL-6, and TNF-α.[10][10]
NMDA-Induced Retinal DamageRats320 nmol intravitreal injection (pretreatment)2.00-fold reduction in retinal nNOS expression compared to NMDA-treated group (p<0.001).[11][11]
Table 4: Neuroprotective Effects of Magnesium Orotate
Neurological ModelAnimal ModelDosage & AdministrationKey Quantitative OutcomesReference
Thiosemicarbazide-Induced SeizuresRatsNot specifiedReduced severity and duration of seizures; Increased animal survival rates.[12][13][12][13]
Thiosemicarbazide-Induced SeizuresRatsNot specifiedMinimized ischemic damage to nerve cells and contributed to the restoration of brain tissue morphology.[12][13][12][13]

Experimental Protocols

Magnesium L-threonate in a Hypoxic Zebrafish Model[3]
  • Animal Model: Adult zebrafish.

  • Experimental Groups: Control, Hypoxia, MgT + Hypoxia.

  • Drug Administration: Zebrafish were pre-treated with 1 or 10 mM MgT.

  • Hypoxia Induction: Animals were placed in a hypoxic chamber with a dissolved oxygen level of 1.0 ± 0.5 mg/L.

  • Behavioral Assessment: A T-maze test was used to evaluate memory preservation. The maze had two compartments, one of which was colored red (the target). The frequency of entries and the distance traveled in the target compartment were measured.

  • Histological Analysis: Brain infarction was assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Molecular Analysis: Western blotting was performed to measure the expression of the glutamate transporter EAAT4.

Magnesium Sulfate in a Rat Model of Transient Focal Cerebral Ischemia[7]
  • Animal Model: Rats.

  • Experimental Groups: Saline-treated controls, MgSO4-treated groups.

  • Drug Administration: Three different doses (180, 360, or 720 µmol/kg) of MgSO4 were administered intravenously or intra-arterially immediately before ischemia.

  • Ischemia Induction: Focal cerebral ischemia was induced using the intraluminal thread method to occlude the middle cerebral artery (MCA) for 45 minutes or 2 hours.

  • Outcome Measurement: Infarct volume was determined 24 or 72 hours post-ischemia using TTC staining.

Magnesium Acetyltaurate in a Rat Model of NMDA-Induced Retinal Damage
  • Animal Model: Sprague-Dawley rats.

  • Experimental Groups: Vehicle-injected, NMDA-injected, MgAT pre-treatment, MgAT co-treatment, MgAT post-treatment.

  • Drug Administration: A single intravitreal injection of 160 nmol NMDA was administered. For the treatment groups, 320 nmol of MgAT was injected 24 hours before, at the same time as, or 24 hours after the NMDA injection.

  • Outcome Measurement: Seven days after the injections, retinal cell apoptosis and the expression of nitric oxide synthase (NOS) isoforms were assessed.

Magnesium Orotate in a Rat Model of Thiosemicarbazide-Induced Seizures[12][13]
  • Animal Model: Male albino rats (200g).

  • Seizure Induction: Severe clonic-tonic seizures were induced by the convulsant thiosemicarbazide.

  • Experimental Groups: The study evaluated the effects of magnesium orotate alone and in combination with gabapentin and sodium valproate.

  • Outcome Measures: The severity and duration of seizures, animal survival rates, and histological characteristics of the brain were analyzed.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of magnesium compounds are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms identified in the reviewed studies.

cluster_0 Magnesium L-threonate (MgT) in Hypoxia MgT Magnesium L-threonate EAAT4 Upregulation of EAAT4 MgT->EAAT4 Glutamate_Uptake Increased Glutamate Uptake EAAT4->Glutamate_Uptake Reduced_Excitotoxicity Reduced Excitotoxicity Glutamate_Uptake->Reduced_Excitotoxicity Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection

Caption: Signaling pathway for Magnesium L-threonate in a hypoxia model.

cluster_1 Magnesium L-threonate (MgT) in Alzheimer's Disease MgT Magnesium L-threonate PI3K PI3K MgT->PI3K Akt Akt PI3K->Akt Bcl2 Upregulation of Bcl-2 Akt->Bcl2 Bax Downregulation of Bax Akt->Bax Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: PI3K/Akt signaling pathway activated by Magnesium L-threonate.

cluster_2 General Neuroprotective Mechanism of Magnesium Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Excitotoxicity Excitotoxicity & Neuronal Death Calcium_Influx->Excitotoxicity Magnesium Magnesium Magnesium->NMDA_Receptor blocks cluster_3 Experimental Workflow for Retinal Damage Model Animal_Model Sprague-Dawley Rats Grouping Grouping: - Vehicle - NMDA - MgAT Pre-treatment - MgAT Co-treatment - MgAT Post-treatment Animal_Model->Grouping Intervention Intravitreal Injection (NMDA and/or MgAT) Grouping->Intervention Post_Intervention 7-day Post-injection Period Intervention->Post_Intervention Outcome_Assessment Outcome Assessment: - Retinal Ganglion Cell Survival - Electroretinography - Molecular Analysis Post_Intervention->Outcome_Assessment

References

Safety Operating Guide

Proper Disposal of Magnesium Lactate Dihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of magnesium lactate dihydrate, designed for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Regulatory Overview

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and Regulation (EC) No. 1272/2008.[1][2] However, it is imperative to handle all laboratory chemicals with care and to dispose of them in accordance with federal, state, and local environmental control regulations.[3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Key Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling this compound.[3]

  • Avoid generating dust.[2][3]

  • Ensure adequate ventilation in the work area.[1][3]

  • Wash hands thoroughly after handling.[1]

II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is contaminated and the quantity to be disposed of.

A. Uncontaminated and Expired this compound

  • Consult Institutional Guidelines: Before proceeding, review your organization's specific procedures for non-hazardous chemical waste disposal.

  • Containerization:

    • Place the solid this compound in a clearly labeled, sealed, and compatible waste container.[5] The original container is often suitable if it is in good condition.[6]

    • The label should include the full chemical name: "this compound" and the words "Non-Hazardous Waste for Disposal."

  • Waste Collection: Arrange for pickup by your institution's hazardous waste management or EHS department.[7] Do not dispose of solid chemicals in the regular trash unless explicitly permitted by your EHS department.[8]

B. Contaminated this compound

If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.

  • Hazard Identification: Identify the contaminant and its hazardous properties (e.g., flammable, corrosive, toxic, reactive).[5]

  • Segregation: Do not mix with other incompatible waste streams.[5][6]

  • Containerization:

    • Place the contaminated material in a designated hazardous waste container that is compatible with all components of the waste.

    • Affix a "Hazardous Waste" label to the container.[5]

    • Clearly list all constituents on the label, including this compound and all known contaminants.[5]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7] Ensure the container is kept closed except when adding waste.[7]

  • Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[7]

C. Disposal of Empty Containers

  • Decontamination: If the container held pure this compound, it can often be disposed of as regular trash after ensuring it is empty and the label is defaced.

  • Hazardous Residue: If the container held this compound contaminated with an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

D. Spill Cleanup and Disposal

  • Small Spills:

    • Wear appropriate PPE.

    • Use appropriate tools to sweep up the spilled solid and place it in a suitable container for waste disposal.[1][4]

    • Clean the spill area with water and dispose of the cleaning materials as advised by your EHS department.[1][4]

  • Large Spills:

    • Evacuate the area and prevent the entry of unnecessary personnel.[3]

    • Ventilate the area.[1]

    • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth).[1]

    • Collect the material into a labeled container for disposal.[1]

    • Follow your institution's emergency procedures and contact the EHS department.

III. Quantitative Data Summary

While specific federal disposal limits for this compound are not prominently available due to its non-hazardous nature, the following table summarizes general quantitative guidelines for laboratory chemical waste management that should be followed.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.[7]
Acutely Toxic Waste (P-list) SAA Limit A maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated.[7]
Aqueous Solution pH for Drain Disposal (if permitted) Must be between 5.0 and 12.5. Note: Generally, hazardous chemicals should not be drain disposed.[6]
Acute Oral Toxicity (LD50, Rat) 2000 mg/kg[1][4]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Have Magnesium Lactate Dihydrate for Disposal is_contaminated Is the material contaminated with a hazardous substance? start->is_contaminated non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes containerize_non_hazardous Place in a labeled container: 'Non-Hazardous Waste' non_hazardous_waste->containerize_non_hazardous contact_ehs_non_hazardous Arrange for collection by EHS or follow institutional guidelines. containerize_non_hazardous->contact_ehs_non_hazardous end_disposal End of Disposal Process contact_ehs_non_hazardous->end_disposal identify_contaminants Identify all contaminants and their hazards. hazardous_waste->identify_contaminants segregate_waste Segregate from incompatible wastes. identify_contaminants->segregate_waste containerize_hazardous Place in a labeled 'Hazardous Waste' container. List all constituents. segregate_waste->containerize_hazardous store_in_saa Store in a designated Satellite Accumulation Area (SAA). containerize_hazardous->store_in_saa contact_ehs_hazardous Arrange for hazardous waste collection by EHS. store_in_saa->contact_ehs_hazardous contact_ehs_hazardous->end_disposal

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Magnesium Lactate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Magnesium lactate dihydrate, a common supplement and food additive, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of experiments. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans tailored for professionals in drug development and scientific research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to the following PPE guidelines is crucial to minimize exposure and prevent potential irritation.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glassesANSI Z87.1-compliantProtects against dust particles that can cause serious eye irritation.[1][2]
Hand Protection GlovesChemical-resistant (e.g., nitrile)Prevents skin contact with the powder.[1][2][3]
Respiratory Protection Dust maskP1 or P3 filterMinimizes inhalation of airborne particles, especially when dust is generated.[1][2]
Body Protection Lab coatStandard laboratory coatProtects skin and personal clothing from contamination.[4]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is paramount for the safe handling of this compound. The subsequent diagram and detailed steps outline the recommended procedure from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A 1. Review SDS B 2. Don PPE A->B C 3. Work in Ventilated Area B->C D 4. Weigh/Measure Carefully C->D E 5. Minimize Dust Generation D->E F 6. Clean Work Area E->F G 7. Decontaminate & Doff PPE F->G H 8. Dispose of Waste G->H

Caption: A visual guide to the safe handling of this compound.

Experimental Protocol:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read the manufacturer's SDS for this compound to be aware of all potential hazards and safety precautions.[1][2][3]

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as specified in the table above: safety glasses, gloves, a dust mask, and a lab coat.[1][2][3][4]

  • Work in a Ventilated Area: All handling of this compound powder should be conducted in a well-ventilated space, such as a fume hood, to prevent the accumulation of airborne dust.[1][2][3]

  • Weigh and Measure Carefully: When weighing or measuring the compound, do so deliberately and cautiously to avoid creating dust clouds.

  • Minimize Dust Generation: Handle the solid material gently.[1] If creating solutions, slowly add the powder to the liquid to prevent aerosolization.

  • Clean Work Area: After handling, thoroughly clean the work surfaces to remove any residual powder. Use a damp cloth to wipe down surfaces to avoid dispersing dust into the air.

  • Decontaminate and Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[1][3]

  • Dispose of Waste: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for solid waste.[1][2][3] Avoid releasing it into the environment.[1][2][3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

Waste TypeDisposal Method
Unused Product Dispose of in a sealed, labeled container in accordance with local solid waste regulations.[1]
Contaminated Materials (e.g., gloves, wipes) Place in a sealed bag and dispose of as solid chemical waste, following institutional guidelines.
Aqueous Solutions Check local regulations for disposal of dilute, non-hazardous solutions. Neutralization may be required depending on the experimental context.

Some sources suggest that the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][5] Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.